Product packaging for NU9056(Cat. No.:)

NU9056

Cat. No.: B591426
M. Wt: 232.4 g/mol
InChI Key: MLRAMCAHIWHWRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

NU9056, also known as this compound, is a useful research compound. Its molecular formula is C6H4N2S4 and its molecular weight is 232.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2S4 B591426 NU9056

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1,2-thiazol-5-yldisulfanyl)-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S4/c1-3-7-9-5(1)11-12-6-2-4-8-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRAMCAHIWHWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1)SSC2=CC=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Selective KAT5/Tip60 Inhibitor NU9056: A Multifaceted Approach to Prostate Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the mechanism of NU9056 reveals a multi-pronged attack on prostate cancer cell proliferation and survival. This technical guide consolidates the current understanding of this compound's action, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved.

This document provides a comprehensive overview of the mechanism of action of this compound, a selective inhibitor of the lysine acetyltransferase KAT5 (also known as Tip60), in the context of prostate cancer. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising therapeutic agent.

Core Mechanism: Inhibition of Tip60 Acetyltransferase Activity

This compound functions as a potent and selective small molecule inhibitor of the histone acetyltransferase (HAT) Tip60 (KAT5).[1][2][3] In prostate cancer, particularly in aggressive forms, Tip60 is often overexpressed and acts as a co-activator for the androgen receptor (AR), a key driver of prostate cancer growth.[1][3] Tip60 directly acetylates lysine residues within the hinge region of the AR, enhancing its stability and transcriptional activity.[1][3]

By inhibiting Tip60, this compound disrupts this crucial co-activation, leading to a cascade of anti-cancer effects. The inhibitory action of this compound is not limited to histones; it also affects the acetylation of non-histone proteins, contributing to its overall cellular impact.[1][4]

Key Quantitative Data

The following tables summarize the key in vitro efficacy and cellular effects of this compound in prostate cancer models.

Table 1: In Vitro Inhibitory Activity of this compound against Histone Acetyltransferases (HATs)

HAT EnzymeIC50 (μM)Selectivity vs. Tip60
Tip60 (KAT5) 2 [1][2]-
p30060[5]>30-fold
PCAF36[5]>18-fold
GCN5>100[5]>50-fold

Table 2: Growth Inhibition (GI50) of this compound in Prostate Cancer Cell Lines

Cell LineAndrogen Sensitivityp53 StatusGI50 (μM)
LNCaPAndrogen-responsiveWild-type24[4][6]
LNCaP-AIAndrogen-independentWild-type16[4]
LNCaP-CdxRAndrogen-independentWild-type12[4]
PC3Androgen-independentNull27[6]
CWR22rv1Androgen-independentMutated7.5[4]

Downstream Cellular Effects of this compound

The inhibition of Tip60 by this compound triggers a series of downstream events that collectively contribute to its anti-tumor activity in prostate cancer cells.

Inhibition of Cell Proliferation and Survival

Treatment with this compound leads to a significant inhibition of cellular proliferation in a range of prostate cancer cell lines.[1][2][4] The 50% growth inhibition (GI50) values typically fall within the micromolar range, demonstrating potent cytostatic effects.[1][4]

Induction of Apoptosis

A key mechanism of this compound-mediated cell death is the induction of apoptosis.[1][5] This is achieved through the activation of the intrinsic apoptotic pathway, as evidenced by the activation of caspase-9 and the executioner caspase-3 in a time- and concentration-dependent manner.[1][4]

Downregulation of Key Signaling Proteins

This compound treatment leads to a reduction in the protein levels of several critical drivers of prostate cancer progression. Western blot analyses have demonstrated decreased levels of:

  • Androgen Receptor (AR): By inhibiting Tip60-mediated acetylation, this compound reduces AR stability, leading to its degradation.[1][4]

  • Prostate-Specific Antigen (PSA): As a downstream target of AR signaling, PSA levels are consequently reduced following this compound treatment.[1][4]

  • p53 and p21: this compound has also been shown to decrease the levels of the tumor suppressor protein p53 and its downstream target, the cell cycle inhibitor p21.[1][4]

Inhibition of the DNA Damage Response

Tip60 plays a role in the cellular response to DNA damage. Following ionizing radiation, Tip60 is stabilized and contributes to the phosphorylation of ATM (Ataxia-Telangiectasia Mutated), a key kinase in the DNA damage repair pathway.[1][4] Pre-treatment with this compound has been shown to inhibit both the stabilization of Tip60 and the phosphorylation of ATM in response to radiation, suggesting a role for this compound in sensitizing cancer cells to radiotherapy.[1][4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

NU9056_Mechanism_of_Action This compound Mechanism of Action in Prostate Cancer This compound This compound Tip60 Tip60 (KAT5) This compound->Tip60 Inhibits Proliferation Cell Proliferation This compound->Proliferation Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Acetylation Protein Acetylation (Histones & Non-histones) Tip60->Acetylation Promotes DNA_Damage DNA Damage Response (ATM Phosphorylation) Tip60->DNA_Damage Promotes AR Androgen Receptor (AR) Acetylation->AR Stabilizes p53 p53 Acetylation->p53 Stabilizes AR_signaling AR Signaling AR->AR_signaling Activates p21 p21 Expression p53->p21 Induces PSA PSA Expression AR_signaling->PSA Induces AR_signaling->Proliferation Promotes p21->Proliferation Inhibits Caspases Caspase-9 & -3 Activation Apoptosis->Caspases Experimental_Workflow Experimental Workflow for this compound Characterization start Prostate Cancer Cell Lines treatment Treat with this compound (Dose-response & Time-course) start->treatment proliferation_assay Cell Proliferation Assay (SRB Assay) treatment->proliferation_assay apoptosis_assay Apoptosis Assay (Caspase Activity, Flow Cytometry) treatment->apoptosis_assay protein_analysis Protein Level Analysis (Western Blot) treatment->protein_analysis acetylation_analysis Acetylation Analysis (Western Blot, ChIP) treatment->acetylation_analysis gi50 Determine GI50 Values proliferation_assay->gi50 caspase_activation Quantify Caspase Activation apoptosis_assay->caspase_activation protein_levels Analyze AR, PSA, p53, p21 Levels protein_analysis->protein_levels histone_acetylation Assess Histone Acetylation Status acetylation_analysis->histone_acetylation

References

NU9056: A Selective KAT5 Inhibitor for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NU9056 has emerged as a potent and selective small molecule inhibitor of lysine acetyltransferase 5 (KAT5), also known as Tip60. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, selectivity profile, and its effects on key cellular signaling pathways implicated in cancer and other diseases. The guide includes structured quantitative data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to support researchers in the application of this compound as a chemical probe to investigate KAT5 biology and its potential as a therapeutic target.

Introduction to this compound and KAT5

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in the regulation of chromatin structure and gene expression by catalyzing the transfer of an acetyl group to the ε-amino group of lysine residues on histone tails. This post-translational modification is generally associated with a more open chromatin structure, facilitating transcriptional activation. KAT5, a member of the MYST (Moz-Ybf2/Sas3-Sas2-Tip60) family of HATs, is particularly important in a variety of cellular processes, including DNA repair, apoptosis, and transcriptional regulation.[1] Dysregulation of KAT5 activity has been implicated in the development and progression of several cancers, making it an attractive target for therapeutic intervention.

This compound is a cell-permeable disulfane compound that has been identified as a highly selective and potent inhibitor of KAT5 acetyltransferase activity.[2] Its favorable physicochemical and pharmacokinetic properties make it a valuable tool for preclinical research and a potential candidate for further clinical development.[2] This guide will delve into the technical details of this compound's inhibitory profile and its application in cell-based and in vitro studies.

Quantitative Data: Inhibitory Activity and Selectivity

This compound exhibits potent and selective inhibition of KAT5 over other histone acetyltransferases. The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Histone Acetyltransferases

EnzymeIC50 (μM)Fold Selectivity vs. KAT5Reference
KAT5 (Tip60)< 2-[3]
p30060>30[3]
pCAF36>18[3]
GCN5>100>50[3]

Table 2: Cellular Activity of this compound in Prostate Cancer Cell Lines

Cell LineGI50 (μM)Reference
LNCaP24[4]
PC327[4]
CWR22Rv17.5[4]

Mechanism of Action and Cellular Effects

This compound exerts its biological effects by directly inhibiting the acetyltransferase activity of KAT5. This inhibition leads to a variety of downstream cellular consequences, primarily observed in cancer cell lines.

Inhibition of Protein Acetylation

Treatment of cancer cells with this compound leads to a dose-dependent decrease in the acetylation of known KAT5 substrates. In prostate cancer cells, this compound treatment results in reduced levels of acetylated histone H4 at lysine 16 (H4K16ac), histone H3 at lysine 14 (H3K14ac), and histone H4 at lysine 8 (H4K8ac).[5]

Induction of Apoptosis

A key cellular effect of this compound in cancer cells is the induction of apoptosis. In LNCaP prostate cancer cells, this compound treatment leads to the time- and concentration-dependent activation of caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic cascade, respectively.[4]

Cell Cycle Arrest

In extranodal NK/T cell lymphoma cells, this compound has been shown to induce G2/M phase cell cycle arrest.[6]

Modulation of Key Signaling Pathways

This compound has been demonstrated to impact several critical signaling pathways:

  • DNA Damage Response: this compound inhibits the activation of Ataxia-Telangiectasia Mutated (ATM), a key kinase in the DNA damage response pathway, following ionizing radiation.[4]

  • Androgen Receptor (AR) Signaling: In prostate cancer cells, this compound treatment leads to decreased levels of both the androgen receptor and its downstream target, prostate-specific antigen (PSA).[5]

  • p53 Signaling: this compound treatment also results in reduced levels of the tumor suppressor protein p53 and its downstream target, p21.[5]

  • c-Myc Pathway: In anaplastic thyroid carcinoma, this compound suppresses tumor progression by inhibiting the KAT5/c-Myc/miR-202 pathway.[2]

  • JAK2/STAT3 Pathway: In extranodal NK/T cell lymphoma, this compound inhibits the JAK2/STAT3 signaling pathway.[6]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the study of this compound.

G This compound Mechanism of Action in Prostate Cancer This compound This compound KAT5 KAT5 This compound->KAT5 inhibits Apoptosis Apoptosis This compound->Apoptosis induces Cell_Proliferation Cell Proliferation This compound->Cell_Proliferation inhibits Histone_Acetylation Histone Acetylation (H4K16, H3K14, H4K8) KAT5->Histone_Acetylation promotes AR Androgen Receptor (AR) KAT5->AR acetylates & stabilizes p53 p53 KAT5->p53 acetylates & stabilizes Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling PSA Prostate-Specific Antigen (PSA) AR->PSA activates transcription p21 p21 p53->p21 activates transcription p21->Cell_Proliferation inhibits Caspase9 Caspase-9 Apoptosis->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates G Experimental Workflow: Evaluating this compound in LNCaP Cells cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis LNCaP LNCaP Cell Culture Treatment Treat with this compound (various concentrations and times) LNCaP->Treatment WB Western Blot Treatment->WB SRB SRB Assay (Cell Proliferation) Treatment->SRB Flow Flow Cytometry (Apoptosis) Treatment->Flow Protein_Analysis Analyze Protein Levels (p-ATM, AR, p53, etc.) WB->Protein_Analysis GI50_Calc Calculate GI50 SRB->GI50_Calc Apoptosis_Quant Quantify Apoptotic Cells Flow->Apoptosis_Quant

References

NU9056: A Comprehensive Technical Guide to its Target Protein and Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NU9056, a potent and selective small molecule inhibitor. It details the compound's primary protein target, its binding affinity, and the key signaling pathways it modulates. This document also includes detailed experimental protocols for assays relevant to the characterization of this compound and its biological effects.

Core Target Protein and Binding Affinity

This compound is a selective inhibitor of Lysine Acetyltransferase 5 (KAT5) , also known as Tip60 . KAT5 is a histone acetyltransferase (HAT) that plays a crucial role in various cellular processes, including transcriptional regulation, DNA damage repair, and apoptosis.

The inhibitory activity of this compound has been quantified through in vitro histone acetyltransferase (HAT) assays, which measure the transfer of radiolabeled acetyl groups to histone substrates. The half-maximal inhibitory concentration (IC50) values demonstrate the potency and selectivity of this compound.

Target Protein IC50 Selectivity vs. KAT5 (Tip60)
KAT5 (Tip60) 2 µM [1][2][3]-
p30060 µM>30-fold
PCAF36 µM>18-fold
GCN5>100 µM>50-fold

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with its target and its cellular effects.

In Vitro Histone Acetyltransferase (HAT) Assay (Radioactive)

This assay quantifies the enzymatic activity of KAT5 by measuring the incorporation of a radiolabeled acetyl group from [3H]acetyl-CoA onto a histone substrate.

Materials:

  • Recombinant human KAT5 (Tip60) enzyme

  • Histone H4 peptide or core histones

  • [3H]acetyl-CoA

  • This compound (or other inhibitors)

  • HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • Scintillation fluid

  • P81 phosphocellulose paper

  • Wash buffer (50 mM sodium bicarbonate/carbonate, pH 9.2)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing HAT assay buffer, histone substrate, and recombinant KAT5 enzyme.

  • Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding [3H]acetyl-CoA.

  • Incubate the reaction at 30°C for 30 minutes.

  • Spot a portion of each reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with wash buffer for 5 minutes each to remove unincorporated [3H]acetyl-CoA.

  • Air dry the P81 paper.

  • Place the dried paper into a scintillation vial with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Cellular Proliferation Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number by staining total cellular protein.[1][4]

Materials:

  • Cancer cell lines (e.g., LNCaP, PC3)

  • Complete cell culture medium

  • This compound

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid solution

  • 10 mM Tris base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle control.

  • After treatment, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Wash the plates five times with water and allow them to air dry completely.

  • Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Add Tris base solution to each well to solubilize the protein-bound dye.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each this compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Western Blot for Histone Acetylation

This technique is used to detect the levels of specific acetylated histones in cells treated with this compound.[5][6]

Materials:

  • Cells treated with this compound

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against acetylated histones (e.g., anti-acetyl-H3K14, anti-acetyl-H4K16) and total histones (as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels.

Caspase-3/9 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic pathway, respectively.[3]

Materials:

  • Cells treated with this compound

  • Cell lysis buffer

  • Caspase-3 substrate (DEVD-pNA)

  • Caspase-9 substrate (LEHD-pNA)

  • Reaction buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Lyse the treated and control cells in the provided cell lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • To separate wells of a 96-well plate, add the cell lysate.

  • Add the reaction buffer to each well.

  • Add the specific caspase substrate (DEVD-pNA for caspase-3 or LEHD-pNA for caspase-9) to initiate the reaction.

  • Incubate the plate at 37°C, protected from light.

  • Measure the absorbance at 405 nm at multiple time points using a microplate reader.

  • Calculate the caspase activity based on the change in absorbance over time and compare the activity in treated versus untreated cells.

Signaling Pathways Modulated by this compound

By inhibiting KAT5, this compound impacts several critical signaling pathways involved in cancer progression and cell survival.

DNA Damage Response Pathway (ATM/p53)

KAT5 plays a pivotal role in the DNA damage response (DDR). Upon DNA double-strand breaks, KAT5 is activated and acetylates key proteins, including the tumor suppressor p53 and the kinase ATM (Ataxia Telangiectasia Mutated).[7][8][9][10] This acetylation is crucial for their activation and subsequent downstream signaling, leading to cell cycle arrest and apoptosis. This compound, by inhibiting KAT5, can attenuate this response.[2][5]

DNA_Damage_Response cluster_nucleus Nucleus DNA_Damage DNA Damage ATM ATM DNA_Damage->ATM activates KAT5 KAT5 (Tip60) ATM->KAT5 activates p53 p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis KAT5->p53 acetylates, activates This compound This compound This compound->KAT5 inhibits

This compound inhibits KAT5-mediated activation of the DNA damage response pathway.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell proliferation, survival, and metabolism. Some studies suggest that KAT5 can influence this pathway. Inhibition of KAT5 by this compound has been shown to affect downstream signaling in this pathway, contributing to its anti-proliferative effects.[11]

PI3K_AKT_Pathway cluster_cell Cell GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates ProliferationSurvival Cell Proliferation & Survival AKT->ProliferationSurvival KAT5 KAT5 (Tip60) KAT5->PI3K modulates This compound This compound This compound->KAT5 inhibits

This compound-mediated inhibition of KAT5 can modulate the PI3K/AKT signaling pathway.

JAK2/STAT3 Signaling Pathway

The JAK2/STAT3 pathway is critical for cytokine signaling and is often dysregulated in cancer, promoting cell proliferation and survival. This compound has been demonstrated to inhibit this pathway in certain cancer cell types, suggesting another mechanism for its anti-tumor activity.[12][13][14]

JAK2_STAT3_Pathway cluster_cell_JAK Cell Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor JAK2 JAK2 CytokineReceptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates, activates GeneExpression Gene Expression (Proliferation, Survival) STAT3->GeneExpression KAT5 KAT5 (Tip60) This compound This compound This compound->JAK2 inhibits

This compound can inhibit the JAK2/STAT3 signaling pathway, leading to reduced cell proliferation and survival.

Conclusion

This compound is a valuable research tool for studying the biological functions of KAT5 (Tip60). Its selectivity and well-characterized inhibitory activity make it a potent modulator of cellular processes such as DNA damage response, cell proliferation, and apoptosis. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of KAT5 inhibition. Further research into the nuanced effects of this compound on various signaling cascades will continue to elucidate the complex roles of protein acetylation in health and disease.

References

The In Vitro Biological Activity of NU9056: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activity of NU9056, a potent and selective small molecule inhibitor of the lysine acetyltransferase 5 (KAT5), also known as Tip60. This document details its mechanism of action, inhibitory profile, and its effects on various cancer cell lines, supported by quantitative data, experimental protocols, and visual diagrams of key signaling pathways.

Introduction to this compound

This compound, chemically identified as 1,2-bis(isothiazol-5-yl)disulfane, is a cell-permeable compound that has emerged as a valuable tool for studying the biological roles of KAT5 and as a potential therapeutic agent, particularly in oncology.[1][2] KAT5 is a member of the MYST family of histone acetyltransferases (HATs) and is involved in crucial cellular processes such as transcriptional regulation, DNA damage repair, and cell signaling.[2][3] Dysregulation of KAT5 activity has been implicated in the progression of several cancers, including prostate and anaplastic thyroid carcinoma, making it an attractive target for drug development.[1][4]

Mechanism of Action

This compound exerts its biological effects primarily through the selective inhibition of the acetyltransferase activity of KAT5.[5][6] By binding to KAT5, this compound prevents the transfer of acetyl groups from acetyl-CoA to lysine residues on histone and non-histone protein substrates. This inhibition of acetylation disrupts the normal cellular functions regulated by KAT5, leading to downstream effects such as altered gene expression, impaired DNA damage response, and induction of apoptosis.[2][7]

Quantitative In Vitro Activity of this compound

The following tables summarize the key quantitative data on the in vitro biological activity of this compound from published studies.

Table 1: Inhibitory Activity against Histone Acetyltransferases (HATs)
EnzymeIC50 (µM)Selectivity vs. KAT5Reference
KAT5 (Tip60) 2-[5][6][8]
p3006030-fold[6]
PCAF3618-fold[6]
GCN5>100>50-fold[6]
Table 2: Growth Inhibition (GI50) in Prostate Cancer Cell Lines
Cell LineGI50 (µM)Reference
LNCaP8 - 27[2][8]
LNCaP-AINot specified[4]
LNCaP-CdxRNot specified[4]
Table 3: Effects on Anaplastic Thyroid Carcinoma (ATC) Cells
Cell LineTreatment Concentration (µM)Observed EffectsReference
8505C2.5 - 40Inhibition of survival, growth, migration, and invasion[1]
CAL-622.5 - 40Inhibition of survival, growth, migration, and invasion; Decreased acetyl-histone H2A and H4[1]
Nthy-ori 3-1 (Normal)2.5 - 40No inhibitory effect on viability[1]

Key Signaling Pathways and Cellular Processes Affected by this compound

This compound has been shown to modulate several critical signaling pathways and cellular processes in vitro.

DNA Damage Response

This compound impairs the DNA damage response (DDR) by inhibiting KAT5-mediated acetylation events. In response to ionizing radiation (IR), KAT5 is activated and acetylates histones, leading to the activation of Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DDR.[3][4] Pre-treatment with this compound has been shown to inhibit the phosphorylation of ATM and the stabilization of Tip60 following IR, thereby blocking the downstream signaling cascade.[2][8]

DNA_Damage_Response cluster_0 Normal DNA Damage Response cluster_1 Effect of this compound IR Ionizing Radiation DNA_Damage DNA Damage IR->DNA_Damage KAT5 KAT5 (Tip60) Activation DNA_Damage->KAT5 ATM ATM Phosphorylation (pATM) KAT5->ATM Blocked_ATM Inhibited ATM Phosphorylation DDR DNA Damage Repair ATM->DDR This compound This compound This compound->KAT5 Impaired_DDR Impaired DNA Repair

Figure 1: this compound inhibits the DNA damage response pathway.
c-Myc/miR-202 Pathway in Anaplastic Thyroid Carcinoma

In anaplastic thyroid carcinoma (ATC) cells, which often overexpress KAT5, this compound has been shown to inhibit tumor progression through the c-Myc/miR-202 pathway.[1] KAT5 normally stabilizes the oncoprotein c-Myc.[1] Inhibition of KAT5 by this compound leads to a shortened half-life of c-Myc, which in turn downregulates the expression of microRNA-202-5p (miR-202).[1] This cascade ultimately suppresses ATC cell survival, proliferation, migration, and invasion.[1]

ATC_Pathway This compound This compound KAT5 KAT5 (Tip60) This compound->KAT5 cMyc c-Myc Stabilization KAT5->cMyc miR202 miR-202 Transcription cMyc->miR202 ATC_Progression ATC Progression (Proliferation, Invasion) miR202->ATC_Progression

Figure 2: this compound's effect on the c-Myc/miR-202 pathway in ATC.
Induction of Apoptosis in Prostate Cancer

This compound induces apoptosis in prostate cancer cells, such as the LNCaP cell line, through the activation of the intrinsic caspase cascade.[2][5] Treatment with this compound leads to a time- and concentration-dependent activation of caspase-9 and caspase-3.[4][5] This is accompanied by an increase in the sub-G1 cell population, indicative of apoptotic cells.[2] Furthermore, this compound treatment has been shown to decrease the protein levels of the androgen receptor (AR), prostate-specific antigen (PSA), p53, and p21.[3][8]

Experimental Protocols

The following sections outline the general experimental methodologies used to characterize the in vitro activity of this compound.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay is used to determine the inhibitory activity of this compound against KAT5 and other HATs.

  • Principle: Recombinant HAT enzyme is incubated with a histone substrate, [3H]-acetyl-CoA, and the test compound (this compound). The amount of [3H]-acetyl incorporated into the histone is measured, typically by scintillation counting, to determine the enzyme's activity.

  • General Protocol:

    • Recombinant HAT enzymes (KAT5, p300, PCAF, GCN5) are incubated in a reaction buffer.

    • Histones are used as the substrate.

    • [3H] acetyl-CoA is added as the acetyl group donor.

    • Various concentrations of this compound are added to the reaction mixture.

    • The reaction is allowed to proceed at 30°C for a defined period.

    • The reaction is stopped, and the histones are captured on a filter membrane.

    • The amount of incorporated radioactivity is measured using a scintillation counter.

    • IC50 values are calculated from the dose-response curves.[2]

Cell Culture
  • Cell Lines: Prostate cancer cell lines (LNCaP, LNCaP-AI, LNCaP-CdxR), anaplastic thyroid carcinoma cell lines (8505C, CAL-62), and normal thyroid cells (Nthy-ori 3-1) are commonly used.[1][4]

  • Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cell Proliferation and Viability Assays

These assays measure the effect of this compound on cell growth and survival.

  • Principle: Assays like the Sulforhodamine B (SRB) or CCK8 assay are used to quantify cell number or metabolic activity, respectively, as an indicator of cell viability.

  • General Protocol (SRB Assay):

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 3 cell doubling times).

    • Cells are fixed with trichloroacetic acid (TCA).

    • The fixed cells are stained with SRB dye.

    • The bound dye is solubilized, and the absorbance is read on a plate reader to determine cell density.[4]

Western Blotting

This technique is used to detect changes in protein expression and post-translational modifications.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect target proteins.

  • General Protocol:

    • Cells are treated with this compound for the desired time and concentration.

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using an assay like the BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., acetyl-histone H4, total histone H4, pATM, Tip60, c-Myc, AR, PSA, p53, p21, and a loading control like α-tubulin or β-actin).[1][4][9]

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.[9]

Apoptosis and Cell Cycle Analysis

Flow cytometry is a common method to assess apoptosis and cell cycle distribution.

  • Principle:

    • Apoptosis: Cells are stained with fluorescently labeled antibodies against active caspases (e.g., caspase-3, caspase-9) to identify apoptotic cells.[4]

    • Cell Cycle: Cells are stained with a DNA-intercalating dye like propidium iodide (PI). The fluorescence intensity of the dye is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M, and sub-G1 for apoptotic cells).[4]

  • General Protocol:

    • Cells are treated with this compound.

    • For apoptosis, cells are harvested, fixed, permeabilized, and stained with antibodies against active caspases.

    • For cell cycle analysis, cells are harvested, fixed, and stained with PI in the presence of RNase.

    • The stained cells are analyzed using a flow cytometer.[4][10]

Experimental_Workflow cluster_0 In Vitro Characterization of this compound Start Start: this compound Compound HAT_Assay In Vitro HAT Assay (IC50 Determination) Start->HAT_Assay Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treat Cells with this compound Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (GI50) Treatment->Proliferation_Assay Western_Blot Western Blot Analysis (Protein Expression) Treatment->Western_Blot FACS Flow Cytometry (Apoptosis & Cell Cycle) Treatment->FACS DDR_Assay DNA Damage Response Assay Treatment->DDR_Assay Data_Analysis Data Analysis and Conclusion Proliferation_Assay->Data_Analysis Western_Blot->Data_Analysis FACS->Data_Analysis DDR_Assay->Data_Analysis

Figure 3: General experimental workflow for this compound in vitro analysis.

Conclusion

This compound is a selective and potent inhibitor of KAT5 with significant in vitro activity against various cancer cell models. Its ability to induce apoptosis, inhibit cell proliferation, and interfere with critical signaling pathways like the DNA damage response and oncogenic pathways highlights the therapeutic potential of targeting KAT5. The data and protocols summarized in this guide provide a solid foundation for further research and development of this compound and other KAT5 inhibitors as novel anticancer agents.

References

The Selective KAT5/Tip60 Inhibitor NU9056: A Technical Guide to its Effects on Histone Acetylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NU9056, a potent and selective inhibitor of the lysine acetyltransferase 5 (KAT5), also known as Tip60. This document details the effects of this compound on histone acetylation, its impact on cellular signaling pathways, and provides comprehensive experimental protocols for its study.

Core Concepts: this compound and Histone Acetylation

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone proteins. This process, known as histone acetylation, neutralizes the positive charge of lysine, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation.

This compound is a small molecule inhibitor that selectively targets KAT5/Tip60, a member of the MYST family of HATs.[1] Tip60 is involved in a multitude of cellular processes, including transcriptional regulation, DNA damage repair, and cell signaling.[1][2] By inhibiting Tip60, this compound provides a powerful tool to probe these functions and presents a potential therapeutic avenue for diseases characterized by aberrant Tip60 activity, such as certain cancers.[1][2]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Histone Acetyltransferases

EnzymeIC50 ValueSelectivity vs. KAT5/Tip60Reference
KAT5/Tip60 2 µM-[2][3]
p300 >50 µM>25-fold[2]
PCAF >32 µM>16-fold[4]
GCN5 >32 µM>16-fold[4]

Note: Another source reports an IC50 of 2 nM for this compound against KAT5/Tip60. This discrepancy may be due to different assay conditions and should be considered in experimental design.

Table 2: Cellular Effects of this compound in Prostate Cancer Cell Lines

Cell LineEffectConcentrationTimeReference
LNCaP 50% Growth Inhibition (GI50)8-27 µM3 doubling times[1]
LNCaP Induction of Apoptosis (Caspase 3/9 activation)17-36 µM24-96 hours[4]
LNCaP Decreased H4K16, H3K14, H4K8 acetylation2.5-40 µM2 hours[4]
LNCaP Decreased Androgen Receptor protein levels24 µM24-48 hours[1]
LNCaP Decreased p53 protein levels24 µM24-48 hours[1]

Signaling Pathways Modulated by this compound

This compound, through its inhibition of KAT5/Tip60, impacts several critical signaling pathways.

DNA Damage Response Pathway

Tip60 plays a pivotal role in the DNA damage response (DDR). Upon DNA damage, Tip60 is activated and acetylates histone proteins, leading to the activation of Ataxia Telangiectasia Mutated (ATM) kinase, a central regulator of the DDR.[1] Pre-treatment with this compound has been shown to inhibit the phosphorylation of ATM in response to ionizing radiation, thereby attenuating the DNA damage response.[1][3]

DNA_Damage DNA Damage (e.g., Ionizing Radiation) KAT5 KAT5 (Tip60) (Histone Acetyltransferase) DNA_Damage->KAT5 activates This compound This compound This compound->KAT5 Histone_Acetylation Histone Acetylation KAT5->Histone_Acetylation catalyzes ATM_Activation ATM Activation (Phosphorylation) Histone_Acetylation->ATM_Activation promotes DDR DNA Damage Response ATM_Activation->DDR initiates

This compound inhibits the DNA damage response by blocking KAT5-mediated ATM activation.
Androgen Receptor and p53 Signaling

Tip60 is known to acetylate and regulate the activity of non-histone proteins, including the androgen receptor (AR) and the tumor suppressor p53.[1] In prostate cancer cells, this compound treatment leads to a decrease in the protein levels of both AR and p53, as well as their downstream targets, prostate-specific antigen (PSA) and p21, respectively.[1] This suggests that Tip60-mediated acetylation is important for the stability and/or activity of these key proteins.

cluster_AR Androgen Receptor Pathway cluster_p53 p53 Pathway AR Androgen Receptor (AR) PSA Prostate-Specific Antigen (PSA) AR->PSA regulates p53 p53 p21 p21 p53->p21 regulates KAT5 KAT5 (Tip60) KAT5->AR acetylates & stabilizes KAT5->p53 acetylates & stabilizes This compound This compound This compound->KAT5

This compound downregulates AR and p53 signaling by inhibiting KAT5.
c-Myc/miR-202 Pathway

In anaplastic thyroid carcinoma, this compound has been shown to suppress tumor progression by affecting the c-Myc/miR-202 pathway.[5] KAT5-mediated acetylation stabilizes the oncoprotein c-Myc.[5] Inhibition of KAT5 by this compound leads to a shortened half-life of c-Myc, resulting in the downregulation of its transcriptional target, microRNA-202-5p (miR-202), which is implicated in tumor progression.[5][6]

This compound This compound KAT5 KAT5 (Tip60) This compound->KAT5 cMyc c-Myc KAT5->cMyc acetylates & stablizes miR202 miR-202-5p cMyc->miR202 upregulates Tumor_Progression Tumor Progression miR202->Tumor_Progression promotes

This compound suppresses tumor progression via the c-Myc/miR-202 pathway.

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound are provided below.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of KAT5/Tip60 in a test tube.

cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection Reagents Prepare Reagents: - HAT Assay Buffer - Recombinant KAT5 - Histones - this compound dilutions - [3H] Acetyl-CoA Incubate1 Incubate KAT5, histones, and this compound at RT for 10 min Reagents->Incubate1 Incubate2 Add [3H] Acetyl-CoA and incubate at 30°C for 30 min Incubate1->Incubate2 Spot Spot reaction mixture onto filter paper Incubate2->Spot Wash Wash and dry filter paper Spot->Wash Scintillation Measure radioactivity using a scintillation counter Wash->Scintillation cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Culture Culture cells to 70-80% confluency Treat Treat cells with this compound (and controls) Culture->Treat Lyse Lyse cells and quantify protein Treat->Lyse SDS_PAGE Separate proteins by SDS-PAGE Lyse->SDS_PAGE Transfer Transfer proteins to a nitrocellulose or PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibody (e.g., anti-acetyl-H4K16) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal using ECL Secondary_Ab->Detect cluster_crosslinking Cross-linking & Sonication cluster_immunoprecipitation Immunoprecipitation cluster_analysis DNA Purification & Analysis Crosslink Cross-link proteins to DNA with formaldehyde Lyse_Sonication Lyse cells and shear chromatin by sonication Crosslink->Lyse_Sonication IP Immunoprecipitate with an antibody against a specific acetylated histone Lyse_Sonication->IP Wash Wash to remove non-specific binding IP->Wash Elute_Reverse Elute chromatin and reverse cross-links Wash->Elute_Reverse Purify_DNA Purify DNA Elute_Reverse->Purify_DNA qPCR Analyze DNA by qPCR Purify_DNA->qPCR

References

A Technical Guide to the Role of Tip60 Inhibition by NU9056 in Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the induction of apoptosis through the inhibition of the histone acetyltransferase (HAT) Tip60 (also known as KAT5) by the small molecule inhibitor, NU9056. We will delve into the signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols for researchers investigating this pathway.

Introduction: Tip60 and the Inhibitor this compound

Tip60 is a crucial lysine acetyltransferase that belongs to the MYST family. It plays a pivotal role in a multitude of cellular processes, including transcriptional regulation, cell signaling, and, most critically, the DNA damage response (DDR)[1][2]. Tip60 acetylates both histone proteins (notably H2A, H3, and H4) and non-histone proteins, including the tumor suppressor p53[3][4][5]. Its activity is essential for activating ATM kinase in response to DNA double-strand breaks and for modulating the choice between cell cycle arrest and apoptosis[4][5]. In several cancers, such as aggressive prostate cancer, Tip60 is overexpressed and functions as a co-activator for oncogenic pathways like the androgen receptor (AR) signaling pathway[1][2].

This compound is a potent and selective small molecule inhibitor of Tip60 acetyltransferase activity[2][6]. Its ability to induce apoptosis in cancer cells has identified Tip60 as a promising therapeutic target[1][2].

Quantitative Data: The Efficacy and Cellular Impact of this compound

The following tables summarize the key quantitative data regarding this compound's inhibitory activity and its effects on cancer cell lines.

Table 1: Inhibitory Activity and Selectivity of this compound

ParameterValueNotesSource
Tip60 IC₅₀ 2 µMIn vitro histone acetyltransferase (HAT) assay.[1][2][3][6][7]
Selectivity >16-foldGreater selectivity for Tip60 compared to other HATs such as PCAF, p300, and GCN5.[6][8][9]

Table 2: Cellular Proliferation and Apoptotic Effects of this compound in Prostate Cancer Cells

Cell LineGI₅₀ (50% Growth Inhibition)Apoptotic EffectSource
LNCaP 8-27 µMInduces apoptosis via activation of Caspase-3 and Caspase-9 in a time- and concentration-dependent manner (at 17-36 µM).[1][2][3][6]
LNCaP-AI 8-27 µMInduces apoptosis.[3]
LNCaP-CdxR 8-27 µMInduces apoptosis.[3]

Table 3: Molecular Effects of this compound Treatment on Protein Expression and Acetylation

Target Protein/ModificationEffect of this compoundCell LineConcentration/TimeSource
Acetylated Histone H4K16 DecreasedLNCaP2.5-40 µM; 2 hours[3][6][8][9]
Acetylated Histone H3K14 DecreasedLNCaP2.5-40 µM; 2 hours[3][6][8][9]
Acetylated Histone H4K8 DecreasedLNCaP2.5-40 µM; 2 hours[3][6]
Androgen Receptor (AR) DecreasedLNCaP24 µM; 48 hours[1][2][3]
Prostate Specific Antigen (PSA) DecreasedLNCaP24 µM; 48 hours[1][2][3]
p53 DecreasedLNCaP24 µM; 48 hours[1][2][3]
p21 DecreasedLNCaP24 µM; 48 hours[1][2][3]
Phospho-ATM (pATM) Inhibited post-IRLNCaP24 µM pre-treatment[1][2][3]
Bax, Bid, Cytochrome C IncreasedENKTL CellsNot specified[10][11]
Bcl-2, Mcl-1, XIAP DecreasedENKTL CellsNot specified[10][11]

Signaling Pathways Modulated by this compound

Inhibition of Tip60 by this compound triggers apoptosis through multiple interconnected signaling pathways. The primary mechanisms involve the disruption of the DNA damage response and the destabilization of key survival proteins, leading to the activation of intrinsic and extrinsic apoptotic pathways.

Intrinsic Apoptosis Pathway in Prostate Cancer

In prostate cancer cells, this compound primarily triggers the intrinsic (mitochondrial) apoptosis pathway. This is characterized by the activation of initiator caspase-9, which in turn activates the executioner caspase-3, leading to programmed cell death.[1][2][3][6][7] Concurrently, this compound treatment leads to a decrease in the protein levels of the androgen receptor (AR), for which Tip60 acts as a co-activator, and the tumor suppressor p53.[1][2][3][7] The reduction in p53, despite its pro-apoptotic roles, may be due to the fact that Tip60-mediated acetylation can enhance p53 stability; thus, inhibiting Tip60 leads to p53 degradation.[3][7]

G cluster_0 This compound Action cluster_1 Downstream Effects cluster_2 Apoptosis Cascade This compound This compound Tip60 Tip60 (KAT5) Acetyltransferase This compound->Tip60 Inhibits AR Androgen Receptor (AR) Protein Levels Tip60->AR Leads to degradation p53 p53 Protein Levels Tip60->p53 Leads to degradation Casp9 Caspase-9 (Initiator) Tip60->Casp9 Induces Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Figure 1. Intrinsic apoptosis pathway induced by this compound in prostate cancer cells.

Apoptosis and Related Pathways in NK/T Cell Lymphoma

In extranodal NK/T cell lymphoma (ENKTL), this compound induces apoptosis by modulating both intrinsic and extrinsic pathways, as well as the JAK2/STAT3 and MAPK signaling cascades.[10][11] Treatment upregulates death receptors (DR4, DR5) and Caspase-8, key components of the extrinsic pathway.[10] It also shifts the balance of Bcl-2 family proteins to favor apoptosis, increasing pro-apoptotic Bax and Bid while decreasing anti-apoptotic Bcl-2 and Mcl-1, and inhibits the JAK2/STAT3 survival pathway.[10][11]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_survival Survival Pathway This compound This compound DR Death Receptors (DR4, DR5) This compound->DR Upregulates Bax Pro-apoptotic (Bax, Bid) This compound->Bax Upregulates Bcl2 Anti-apoptotic (Bcl-2, Mcl-1) This compound->Bcl2 Downregulates JAK2 JAK2/STAT3 Pathway This compound->JAK2 Inhibits Casp8 Caspase-8 DR->Casp8 Activates Apoptosis Apoptosis Casp8->Apoptosis Bax->Apoptosis Bcl2->Apoptosis JAK2->Apoptosis Inhibits Survival

Figure 2. Multi-pathway induction of apoptosis by this compound in ENKTL cells.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the effects of this compound.

Western Blot Analysis for Protein Expression and Acetylation

This protocol is used to determine the levels of total proteins and specific acetylated histone marks following this compound treatment.

  • Cell Culture and Treatment: Seed LNCaP cells in 6-well plates and allow them to adhere for 24 hours. Treat cells with increasing concentrations of this compound (e.g., 2.5, 5, 10, 20, 40 µM) or a vehicle control (DMSO) for specified time points (e.g., 2, 24, or 48 hours).

  • Histone Acetylation Enhancement (Optional): To better visualize changes in histone acetylation, which can have low basal levels, pre-treat cells with this compound for 2 hours, then add a histone deacetylase (HDAC) inhibitor like Trichostatin A (TSA) at 2 µM for an additional 4 hours before harvesting.[3][12][13]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on a 4-20% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-acetyl-H4K16, anti-p53, anti-AR, anti-Tip60, anti-α-tubulin as a loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

G A 1. Cell Treatment (LNCaP cells + this compound) B 2. Protein Lysis & Quantification A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. PVDF Transfer C->D E 5. Immunoblotting (Primary & Secondary Abs) D->E F 6. ECL Detection & Imaging E->F

Figure 3. Standard workflow for Western Blot analysis.

Flow Cytometry for Caspase Activation

This protocol quantifies the percentage of apoptotic cells by detecting the active forms of caspase-3 and caspase-9.[3][7][12]

  • Cell Seeding and Treatment: Seed LNCaP cells in 6-well plates. After 24 hours, treat with various doses of this compound (e.g., GI₂₅ concentration of 17 µM or GI₅₀ concentration of 24 µM) for different durations (e.g., 24, 48, 72, 96 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension to pellet the cells.

  • Fixation and Permeabilization: Resuspend the cell pellet in a fixation/permeabilization solution (e.g., Cytofix/Cytoperm™ from BD Biosciences) according to the manufacturer's protocol. This step is crucial for allowing antibodies to access intracellular targets.

  • Staining: Wash the cells with a perm/wash buffer. Resuspend the cells in the perm/wash buffer containing a fluorochrome-conjugated antibody specific for the active form of caspase-3 or caspase-9. Incubate as per the kit's instructions (typically 30 minutes in the dark at room temperature).

  • Flow Cytometry Analysis: Wash the cells again to remove unbound antibody. Resuspend the final cell pellet in staining buffer. Analyze the samples on a flow cytometer, detecting the fluorescence signal in the appropriate channel (e.g., FL-1 for FITC).

  • Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. Quantify the percentage of fluorescently-positive cells, which represents the population undergoing apoptosis.

In Vitro Histone Acetyltransferase (HAT) Assay

This biochemical assay directly measures the enzymatic activity of Tip60 and its inhibition by this compound.[1][3]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing recombinant Tip60 enzyme, a histone substrate (e.g., core histones or a specific histone peptide), and ³H-labeled Acetyl-CoA.

  • Inhibitor Addition: Add this compound at various concentrations to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

  • Stopping the Reaction: Stop the reaction, typically by adding an acidic solution or by spotting the mixture onto filter paper.

  • Quantification of Acetylation:

    • If using filter paper, wash the paper extensively to remove unincorporated ³H-Acetyl-CoA.

    • Measure the amount of ³H incorporated into the histone substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

References

The KAT5/Tip60 Inhibitor NU9056: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY

Abstract

NU9056 is a potent and selective small molecule inhibitor of the lysine acetyltransferase 5 (KAT5), also known as Tip60.[1][2] With a CAS number of 1450644-28-6, this compound has emerged as a critical tool for investigating the cellular functions of KAT5, particularly in the realms of DNA damage response, gene transcription, and apoptosis.[1] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and detailed protocols for its use in cell-based assays. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of KAT5 inhibition.

Chemical Properties of this compound

This compound, with the IUPAC name 1,2-di(isothiazol-5-yl)disulfane, is a synthetic compound. Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 1450644-28-6[1]
Molecular Formula C₆H₄N₂S₄[3][4]
Molecular Weight 232.37 g/mol [3][4]
Appearance Solid powder or clear liquid[3][5]
Solubility Soluble in DMSO (up to 100 mM)[4]
Storage Store at -20°C[2][4]

Mechanism of Action and Biological Activity

This compound is a selective inhibitor of the histone acetyltransferase KAT5 (Tip60).[1][2] It exhibits significantly greater potency against KAT5 compared to other histone acetyltransferases such as p300, PCAF, and GCN5.[2]

Enzymatic Inhibition

In vitro assays have demonstrated that this compound inhibits KAT5 with an IC₅₀ value of approximately 2 µM.[2] Its selectivity for KAT5 is over 16-fold higher than for PCAF and p300, and over 50-fold higher than for GCN5.[2]

EnzymeIC₅₀ (µM)
KAT5 (Tip60) < 2
p300 60
pCAF 36
GCN5 > 100
Cellular Effects

In cellular contexts, this compound has been shown to exert a range of biological effects, primarily stemming from its inhibition of KAT5 activity. These include:

  • Inhibition of Protein Acetylation: Treatment of cells with this compound leads to a decrease in the acetylation of KAT5 substrates, including histone H4 at lysine 16 (H4K16ac), histone H3 at lysine 14 (H3K14ac), and histone H4 at lysine 8 (H4K8ac).[2]

  • Induction of Apoptosis: this compound induces apoptosis in various cancer cell lines, particularly in prostate cancer cells.[1][2] This is achieved through the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3.[1][2]

  • Inhibition of DNA Damage Response: By inhibiting KAT5, this compound impairs the DNA damage response. Specifically, it has been shown to inhibit the phosphorylation of ATM (Ataxia Telangiectasia Mutated) kinase, a critical regulator of the cellular response to DNA double-strand breaks.[1]

  • Modulation of Key Signaling Pathways: this compound treatment impacts several signaling pathways. It has been observed to decrease the protein levels of the androgen receptor (AR), prostate-specific antigen (PSA), p53, and p21.[1][2]

The signaling pathway affected by this compound is depicted in the following diagram:

Caption: this compound inhibits KAT5, leading to downstream effects on DNA damage response and apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This protocol outlines the measurement of cell proliferation and cytotoxicity using the SRB assay.

Workflow Diagram:

SRB_Assay_Workflow start Start plate_cells 1. Plate cells in 96-well plate start->plate_cells incubate1 2. Incubate for 24h plate_cells->incubate1 treat 3. Treat with this compound (various conc.) incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 fix 5. Fix with cold 10% TCA incubate2->fix wash1 6. Wash with water fix->wash1 stain 7. Stain with 0.4% SRB wash1->stain wash2 8. Wash with 1% acetic acid stain->wash2 solubilize 9. Solubilize with 10 mM Tris wash2->solubilize read 10. Read absorbance at 510 nm solubilize->read end End read->end

Caption: Workflow for the Sulforhodamine B (SRB) cell proliferation assay.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Trichloroacetic acid (TCA), 50% (w/v) in H₂O, ice-cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Wash solution: 1% (v/v) acetic acid in H₂O

  • Solubilization buffer: 10 mM Tris base, pH 10.5

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Gently add 25 µL of ice-cold 50% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Wash the plate four times with slow-running tap water and allow it to air-dry.

  • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly rinse the plate four times with 1% acetic acid to remove unbound dye and allow it to air-dry.

  • Add 100 µL of 10 mM Tris base to each well to solubilize the bound dye.

  • Read the absorbance at 510 nm using a microplate reader.

Western Blot Analysis of Protein Acetylation and Signaling Proteins

This protocol describes the use of Western blotting to analyze changes in protein levels and post-translational modifications following this compound treatment.

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound (e.g., 2.5-40 µM) for the specified time (e.g., 2-24 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • anti-acetyl-Histone H4 (Lys16)

    • anti-acetyl-Histone H3 (Lys14)

    • anti-pATM (Ser1981)

    • anti-ATM

    • anti-p53

    • anti-p21

    • anti-Androgen Receptor

    • anti-β-actin (as a loading control)

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay by Flow Cytometry

This protocol details the measurement of caspase-3 and caspase-9 activation using a flow cytometry-based assay.

Procedure:

  • Seed cells in a 6-well plate and treat with this compound (e.g., 17-36 µM) for 24-96 hours.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided with a commercial caspase activity assay kit (e.g., kits utilizing a fluorescently labeled caspase inhibitor like FITC-VAD-FMK).

  • Add the fluorescent caspase substrate and incubate according to the manufacturer's instructions, typically for 30-60 minutes at 37°C, protected from light.

  • Wash the cells with the provided wash buffer.

  • Resuspend the cells in the wash buffer and analyze them by flow cytometry. Use appropriate laser and filter settings for the specific fluorophore used in the kit.

Safety and Handling

This compound is for research use only and is not for human or veterinary use. Standard laboratory safety precautions should be taken when handling this compound. This includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of KAT5. Its selectivity and well-characterized cellular effects make it an essential tool for research in cancer biology, DNA repair, and epigenetics. The protocols provided in this guide offer a starting point for researchers to investigate the effects of this compound in their specific experimental systems. As with any chemical inhibitor, it is crucial to include appropriate controls and consider potential off-target effects in the interpretation of experimental results.

References

NU9056: A Technical Overview for Cancer Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the initial studies on the selective KAT5 inhibitor, NU9056, for researchers, scientists, and drug development professionals.

Introduction

This compound has been identified as a potent and selective small molecule inhibitor of lysine acetyltransferase 5 (KAT5), also known as Tip60.[1][2] KAT5 is a histone acetyltransferase (HAT) that plays a crucial role in various cellular processes, including transcriptional regulation, DNA damage repair, and cell signaling.[1] Notably, KAT5 is overexpressed in several cancers, including aggressive forms of prostate cancer, where it functions as a co-activator for the androgen receptor.[1] This has positioned KAT5 as a promising therapeutic target, and this compound as a key tool for investigating its role in oncology and as a potential therapeutic agent. This document provides a comprehensive technical summary of the foundational research on this compound in the context of cancer.

Mechanism of Action and In Vitro Efficacy

This compound is a 1,2-di(isothiazol-5-yl)disulfane compound that was identified through high-throughput screening as a potent inhibitor of KAT5.[1] In vitro histone acetyltransferase (HAT) assays have demonstrated its selectivity for KAT5 over other HAT enzymes.

Table 1: In Vitro Inhibitory Activity of this compound Against Histone Acetyltransferases

EnzymeIC50 (µM)Selectivity vs. KAT5
KAT5 (Tip60)2[1][3][4]-
p30060[5]30-fold
PCAF36[5]18-fold
GCN5>100[5]>50-fold

Cellular Activity in Cancer Models

Initial research on this compound has primarily focused on its effects in prostate cancer cell lines, with subsequent studies exploring its activity in other cancer types such as breast and anaplastic thyroid carcinoma.

Prostate Cancer

In various prostate cancer cell lines, this compound has been shown to inhibit cell proliferation and induce apoptosis.[1]

Table 2: Growth Inhibition (GI50) of this compound in Prostate Cancer Cell Lines

Cell LineDescriptionGI50 (µM)
LNCaPAndrogen-sensitive24
PC3Androgen-independent27
LNCaP-CdxRCastration-resistant12
CWR22rv1Androgen-sensitive7.5

The anti-proliferative effects of this compound are linked to the induction of apoptosis, mediated through the activation of caspase-3 and caspase-9 in a time- and concentration-dependent manner.[1] Furthermore, treatment with this compound leads to a decrease in the protein levels of key signaling molecules in prostate cancer, including the androgen receptor (AR), prostate-specific antigen (PSA), p53, and p21.[1]

Other Cancer Types

Subsequent research has demonstrated the potential of this compound in other malignancies:

  • Breast Cancer: In breast cancer cell lines, particularly triple-negative breast cancer (TNBC), this compound has been used to investigate the role of residual KAT5 activity. Treatment with this compound led to a decrease in the acetylation of histone H3 at lysine 4 (H3K4ac), suggesting its potential to modulate the epigenetic landscape in these cancers.

  • Anaplastic Thyroid Carcinoma (ATC): In ATC cell lines, this compound has been shown to inhibit cell survival, proliferation, migration, and invasion. It also increased the sensitivity of ATC cells to both radiation and chemotherapy.

Signaling Pathways and Molecular Effects

This compound exerts its anti-cancer effects by modulating key signaling pathways, primarily through the inhibition of KAT5's acetyltransferase activity.

DNA Damage Response

KAT5 plays a critical role in the DNA damage response (DDR). Upon DNA damage, KAT5 is activated and acetylates histone proteins, leading to the activation of ATM (Ataxia-Telangiectasia Mutated) and p53. Pre-treatment with this compound has been shown to inhibit the phosphorylation of ATM and the stabilization of KAT5 in response to ionizing radiation, thereby impairing the DNA damage response.[1]

DNA_Damage_Response DNA_Damage DNA Damage (e.g., Ionizing Radiation) KAT5 KAT5 (Tip60) Activation DNA_Damage->KAT5 This compound This compound This compound->KAT5 Histone_Acetylation Histone Acetylation KAT5->Histone_Acetylation ATM_Activation ATM Activation (pATM) KAT5->ATM_Activation DDR DNA Damage Response Histone_Acetylation->DDR p53_Activation p53 Activation ATM_Activation->p53_Activation p53_Activation->DDR

Figure 1: this compound inhibits the KAT5-mediated DNA damage response.
Apoptosis Pathway

By inhibiting KAT5, this compound triggers the intrinsic pathway of apoptosis. This is evidenced by the activation of initiator caspase-9 and executioner caspase-3.

Apoptosis_Pathway This compound This compound KAT5 KAT5 (Tip60) This compound->KAT5 Downstream_Targets Modulation of Downstream Targets (e.g., p53, AR) KAT5->Downstream_Targets Caspase9 Caspase-9 Activation Downstream_Targets->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: this compound induces apoptosis via caspase activation.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the initial studies of this compound.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay is used to determine the inhibitory activity of this compound against KAT5 and other HATs.

  • Principle: Measures the transfer of a radiolabeled acetyl group from acetyl-CoA to a histone substrate by a recombinant HAT enzyme.

  • Protocol Outline:

    • A reaction mixture is prepared containing HAT assay buffer (50 mM Tris pH 8, 0.5 mM EDTA pH 8, 10% glycerol), histone proteins (as substrate), and the recombinant HAT enzyme.

    • This compound or a vehicle control is added to the reaction mixture and incubated at room temperature for 10 minutes.

    • ³H acetyl-CoA is added to initiate the reaction, followed by incubation at 30°C for 30 minutes.

    • The reaction mixture is then spotted onto filter paper, which is subsequently washed to remove unincorporated ³H acetyl-CoA.

    • The radioactivity retained on the filter paper, corresponding to the acetylated histones, is quantified using a scintillation counter.

    • The percentage of inhibition is calculated relative to the vehicle control, and IC50 values are determined.

Cell Proliferation (Sulforhodamine B) Assay

This colorimetric assay is used to assess the effect of this compound on cell growth.

  • Principle: Sulforhodamine B (SRB) is a dye that binds to basic amino acid residues of cellular proteins. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.

  • Protocol Outline:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound or a vehicle control and incubated for a defined period (e.g., 3 cell doubling times).

    • After treatment, the cells are fixed with trichloroacetic acid (TCA).

    • The fixed cells are stained with SRB solution.

    • Unbound dye is removed by washing with 1% acetic acid.

    • The protein-bound dye is solubilized with a Tris-based solution.

    • The absorbance is measured at approximately 510 nm using a microplate reader.

    • The GI50 (the concentration required to inhibit cell growth by 50%) is calculated.

Apoptosis Assay (Flow Cytometry)

This assay quantifies the percentage of apoptotic cells following treatment with this compound.

  • Principle: Apoptotic cells are identified by the activation of caspases. Commercially available kits with fluorescently labeled inhibitors of caspases (e.g., FITC-VAD-FMK for pan-caspase activity or specific antibodies for cleaved caspases) are used for detection by flow cytometry.

  • Protocol Outline:

    • Cells are treated with this compound or a vehicle control for the desired time.

    • Both adherent and floating cells are collected and washed.

    • The cells are then incubated with a fluorescently labeled caspase inhibitor or stained for cleaved caspases according to the manufacturer's protocol.

    • The fluorescence intensity of individual cells is measured using a flow cytometer.

    • The percentage of fluorescently labeled (apoptotic) cells is determined by analyzing the flow cytometry data.

Western Blotting

This technique is used to detect changes in the protein levels of specific targets in response to this compound treatment.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies and enzyme-linked secondary antibodies.

  • Protocol Outline:

    • Cells are treated with this compound and then lysed to extract total protein.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are loaded and separated on an SDS-PAGE gel.

    • The separated proteins are transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., acetylated histones, pATM, androgen receptor, caspases).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • The intensity of the bands is quantified using densitometry software.

Experimental_Workflow start Start: Cancer Cell Lines treatment Treatment with this compound (various concentrations and times) start->treatment proliferation_assay Cell Proliferation Assay (SRB) treatment->proliferation_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis gi50 Determine GI50 proliferation_assay->gi50 caspase_activation Quantify Caspase Activation apoptosis_assay->caspase_activation protein_levels Analyze Protein Levels (e.g., pATM, AR, Ac-Histones) protein_analysis->protein_levels

Figure 3: General experimental workflow for evaluating this compound in cancer cell lines.

Clinical Development Status

As of late 2025, there is no publicly available information indicating that this compound has entered clinical trials. The initial studies have provided a strong preclinical rationale for its development, particularly in prostate cancer. However, further preclinical studies, including in vivo efficacy and toxicology, would be required before it can be advanced to clinical testing. It is noteworthy that other inhibitors of histone acetyltransferases, such as KAT6 inhibitors, are currently being evaluated in clinical trials for cancer, indicating a broader interest in this class of epigenetic modulators.

Conclusion

This compound is a valuable research tool and a potential therapeutic lead that selectively targets the histone acetyltransferase KAT5. Initial studies have robustly demonstrated its ability to inhibit the proliferation of cancer cells, induce apoptosis, and interfere with the DNA damage response in various cancer models, most notably prostate cancer. The detailed experimental protocols and quantitative data from these foundational studies provide a solid framework for further investigation into the therapeutic potential of KAT5 inhibition in oncology. While this compound itself has not yet progressed to clinical trials, the ongoing clinical evaluation of other HAT inhibitors underscores the promise of this therapeutic strategy. Future research will likely focus on optimizing the pharmacological properties of this compound or developing novel KAT5 inhibitors with improved characteristics for clinical translation.

References

Methodological & Application

Application Notes and Protocols for NU9056 In Vitro HAT Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NU9056 is a potent and selective small molecule inhibitor of the histone acetyltransferase (HAT) Tip60 (KAT5).[1] Tip60 is a crucial enzyme involved in various cellular processes, including transcriptional regulation, DNA damage repair, and cell signaling.[2] In certain cancers, such as prostate cancer, Tip60 is overexpressed and contributes to disease progression.[2][3] this compound exerts its biological effects by inhibiting the acetyltransferase activity of Tip60, leading to a reduction in the acetylation of both histone and non-histone protein targets.[3][4] This inhibition ultimately induces apoptosis in cancer cells, making this compound a valuable tool for cancer research and a potential therapeutic agent.[1][3] This document provides a detailed protocol for an in vitro assay to measure the HAT activity of Tip60 in the presence of this compound, along with a summary of its inhibitory activity and a depiction of the relevant signaling pathways.

Introduction to this compound

This compound is an isothiazole derivative that has been identified as a selective inhibitor of Tip60 HAT activity.[3][4] It demonstrates significant selectivity for Tip60 over other HATs, such as p300, PCAF, and GCN5.[1][5] The mechanism of action of this compound involves the direct inhibition of the enzymatic activity of Tip60, which prevents the transfer of acetyl groups from acetyl-CoA to lysine residues on histone and non-histone protein substrates.[3] Key downstream effects of Tip60 inhibition by this compound include the decreased acetylation of histone H4 at lysine 16 (H4K16), histone H3 at lysine 14 (H3K14), and histone H4 at lysine 8 (H4K8).[1] This alteration in histone acetylation can modulate gene expression and trigger apoptotic pathways through the activation of caspase-3 and caspase-9.[1][3] Furthermore, in prostate cancer models, this compound has been shown to decrease the levels of androgen receptor (AR) and prostate-specific antigen (PSA).[2][3]

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound against various histone acetyltransferases has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.

Target HATIC50 (µM)Selectivity vs. Tip60
Tip60 (KAT5)~2-
p30060>30-fold
PCAF36>18-fold
GCN5>100>50-fold

Note: One source reported an IC50 of 2 nM for Tip60, but the more frequently cited value is approximately 2 µM.[2] Researchers should determine the IC50 under their specific experimental conditions.

Experimental Protocols: In Vitro HAT Activity Assay (Radioactive Filter Binding Assay)

This protocol describes a radioactive filter-binding assay to measure the activity of Tip60 and the inhibitory effect of this compound. The principle of this assay is based on the transfer of a radiolabeled acetyl group from [³H]-acetyl-CoA to a histone substrate by the HAT enzyme. The resulting radiolabeled histone is then captured on a filter paper, and the amount of radioactivity is quantified using a scintillation counter.

Materials and Reagents
  • Recombinant human Tip60 (KAT5) enzyme

  • Histone H4 peptide (e.g., corresponding to the first 24 amino acids) or full-length histone H4 protein

  • This compound

  • [³H]-acetyl-CoA

  • HAT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT

  • Stop Solution: Glacial acetic acid

  • P81 phosphocellulose filter paper

  • Scintillation fluid

  • 96-well microplate

  • Scintillation counter

Experimental Procedure
  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations for the inhibition assay. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Reaction Setup:

    • In a 96-well microplate, add the following components in the specified order for a final reaction volume of 50 µL:

      • HAT Assay Buffer

      • This compound or vehicle control (DMSO)

      • Recombinant Tip60 enzyme

      • Histone H4 substrate

    • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiation of HAT Reaction:

    • To start the reaction, add [³H]-acetyl-CoA to each well.

    • Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of stop solution (e.g., 10% glacial acetic acid) or by spotting the reaction mixture directly onto the P81 filter paper.

  • Filter Binding and Washing:

    • Spot 25 µL of each reaction mixture onto a pre-labeled P81 phosphocellulose filter paper.

    • Allow the spots to air dry completely.

    • Wash the filter paper three times for 5 minutes each in a large volume of wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) with gentle agitation.

    • Perform a final wash with acetone for 5 minutes to facilitate drying.[6]

    • Allow the filter paper to air dry completely.

  • Quantification:

    • Once dry, place each filter spot into a scintillation vial.

    • Add an appropriate volume of scintillation fluid to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of HAT activity for each concentration of this compound compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Controls
  • Positive Control: Reaction with Tip60 enzyme and vehicle (DMSO) but no this compound.

  • Negative Control (No Enzyme): Reaction with all components except the Tip60 enzyme.

  • Negative Control (No Substrate): Reaction with all components except the histone substrate.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction HAT Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, this compound, Enzyme, Substrate) serial_dilution Serial Dilution of this compound prep_reagents->serial_dilution setup_reaction Set up Reaction in 96-well Plate pre_incubation Pre-incubate at 30°C setup_reaction->pre_incubation start_reaction Initiate with [³H]-acetyl-CoA pre_incubation->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Terminate Reaction incubation->stop_reaction spot_filter Spot onto P81 Filter Paper stop_reaction->spot_filter wash_dry Wash and Dry Filter spot_filter->wash_dry scintillation_count Scintillation Counting wash_dry->scintillation_count calc_inhibition Calculate % Inhibition scintillation_count->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for the in vitro HAT activity assay.

Signaling Pathway of this compound Action

signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm tip60 Tip60 (KAT5) acetylated_histones Acetylated Histones tip60->acetylated_histones Acetylation acetylated_p53 Acetylated p53 tip60->acetylated_p53 Acetylation acetyl_coa Acetyl-CoA histones Histones (H3, H4) p53_protein p53 caspase9 Caspase-9 acetylated_p53->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis This compound This compound This compound->tip60 Inhibition

Caption: this compound inhibits Tip60, leading to apoptosis.

References

Application Notes and Protocols for NU9056 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing NU9056, a selective inhibitor of the K (lysine) acetyltransferase 5 (KAT5), also known as Tip60, in cell culture experiments.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of KAT5 (Tip60) histone acetyltransferase.[1][2] It exhibits significant selectivity for Tip60 over other histone acetyltransferases (HATs) such as p300, PCAF, and GCN5.[1][2] The primary mechanism of action of this compound is the inhibition of protein acetylation, which plays a crucial role in transcriptional regulation, DNA damage repair, and cell signaling.[3][4] In cancer cells, particularly prostate cancer, inhibition of Tip60 by this compound has been shown to impede cell proliferation, block the DNA damage response, and induce apoptosis through caspase activation.[3][4][5]

Mechanism of Action

This compound specifically targets the acetyltransferase activity of KAT5 (Tip60). This inhibition leads to a reduction in the acetylation of both histone and non-histone proteins.[3][6] Key downstream effects observed in cancer cell lines include:

  • Reduced Histone Acetylation: Decreased levels of acetylated histone H4 at lysines 8 and 16 (H4K8ac, H4K16ac) and histone H3 at lysine 14 (H3K14ac).[1][7][8]

  • Induction of Apoptosis: Activation of caspase-3 and caspase-9, leading to programmed cell death.[1][4]

  • Downregulation of Key Proteins: Reduced protein levels of the androgen receptor (AR), prostate-specific antigen (PSA), p53, and p21.[4][8][9]

  • Inhibition of DNA Damage Response: Prevents the accumulation of Tip60 and the phosphorylation of ATM in response to ionizing radiation.[4][5]

Core Applications in Cell Culture

This compound is a valuable tool for investigating the role of KAT5/Tip60 in various cellular processes. Key applications include:

  • Cancer Cell Growth Inhibition Studies: Assessing the anti-proliferative effects on various cancer cell lines.

  • Apoptosis Induction Assays: Investigating the mechanisms of programmed cell death initiated by KAT5 inhibition.

  • DNA Damage Response Research: Studying the role of Tip60 in cellular responses to genotoxic stress.

  • Epigenetic Regulation Studies: Examining the impact of specific histone acetylation marks on gene expression.

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory activities of this compound in various cell culture-based assays.

Table 1: In Vitro Inhibitory Activity of this compound against Histone Acetyltransferases

Target HATIC₅₀ (μM)Selectivity vs. KAT5
KAT5 (Tip60) < 2[5]-
p300 60[5]>29-fold[3]
pCAF 36[5]>16.5-fold[3]
GCN5 >100[5]>50-fold[3]

Table 2: Effective Concentrations of this compound in Prostate Cancer Cell Lines

Cell LineAssayConcentration (μM)Incubation TimeObserved Effect
LNCaP Growth Inhibition (GI₅₀)24[3]96 hours50% inhibition of cell growth
PC3 Growth Inhibition (GI₅₀)27[3]96 hours50% inhibition of cell growth
LNCaP-CdxR Growth Inhibition (GI₅₀)12[3]96 hours50% inhibition of cell growth
CWR22rv1 Growth Inhibition (GI₅₀)7.5[3]96 hours50% inhibition of cell growth
LNCaP Apoptosis (Caspase Activation)17-36[1]24-96 hoursTime and concentration-dependent activation of caspase-3 and -9
LNCaP Histone Acetylation Inhibition2.5-40[1]2 hoursDecreased levels of acetylated H4K16, H3K14, and H4K8
LNCaP Colony Formation Inhibition24[1]24 hours (treatment)Significant reduction in colony forming ability
LNCaP DNA Damage Response Inhibition24[1]1 hour (pretreatment)Inhibition of ATM phosphorylation and Tip60 accumulation post-IR

Experimental Protocols

Cell Viability Assay (SRB Assay)

This protocol is for determining the effect of this compound on cell proliferation.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC3)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Sulforhodamine B (SRB) solution

  • Trichloroacetic acid (TCA)

  • Tris base solution

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat cells with a range of this compound concentrations (e.g., 0-100 µM) for 96 hours.

  • Fix the cells by adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the cells with 0.4% SRB solution for 10 minutes at room temperature.

  • Wash the plates five times with 1% acetic acid and allow them to air dry.

  • Solubilize the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the GI₅₀ value (the concentration that inhibits cell growth by 50%).

Apoptosis Assay by Flow Cytometry (Caspase Activation)

This protocol measures the induction of apoptosis by detecting activated caspases.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Caspase-3 and Caspase-9 assay kits (e.g., from BD Biosciences)

  • Cytofix/Cytoperm solution (BD Biosciences)

  • Flow cytometer

Procedure:

  • Seed LNCaP cells in 6-well plates and allow them to attach for 24 hours.[3]

  • Treat the cells with increasing concentrations of this compound (e.g., GI₂₅ and GI₅₀ concentrations) for 24 to 96 hours.[1]

  • Collect both floating and adherent cells.

  • Fix and permeabilize the cells using Cytofix/Cytoperm solution according to the manufacturer's protocol.[3]

  • Stain for activated caspase-3 and caspase-9 using the specific fluorescent inhibitors provided in the assay kit.[3]

  • Analyze the samples using a flow cytometer, detecting fluorescence on the appropriate channel (e.g., FL-1).[3]

Western Blotting for Histone Acetylation

This protocol is to assess the inhibitory effect of this compound on histone acetylation.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Trichostatin A (TSA) - HDAC inhibitor

  • Lysis buffer

  • Primary antibodies (anti-acetyl-H4K16, anti-acetyl-H3K14, anti-acetyl-H4K8, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Seed LNCaP cells and allow them to attach.

  • Treat cells with increasing concentrations of this compound for 2 hours.[7]

  • Add the HDAC inhibitor TSA (e.g., 2 µM) for an additional 4 hours to enhance the detection of acetylated histones.[7]

  • Lyse the cells and determine the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescence substrate.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution following this compound treatment.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase)

  • Flow cytometer

Procedure:

  • Seed LNCaP cells in 6-well plates and allow them to attach for 24 hours.[1]

  • Treat the cells with this compound for the desired time (e.g., 24 or 96 hours).[1]

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution by flow cytometry. An accumulation of cells in the sub-G1 phase is indicative of apoptosis.[1]

Colony Formation Assay

This protocol assesses the long-term effect of this compound on cell survival and proliferation.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Crystal violet staining solution

Procedure:

  • Treat LNCaP cells with this compound (e.g., 24 µM) for 24 hours.[1]

  • Harvest the treated cells and seed them at low density (e.g., 500-1000 cells/well) in 6-well plates.[10]

  • Incubate the plates for approximately 2 weeks, allowing colonies to form.[1]

  • Wash the colonies with PBS, fix with methanol or 4% paraformaldehyde, and stain with 0.5% crystal violet.[1][10]

  • Count the number of colonies (typically containing >50 cells).

Visualizations

Signaling Pathway of this compound Action

NU9056_Pathway cluster_this compound This compound cluster_Tip60 KAT5 (Tip60) cluster_downstream Downstream Effects This compound This compound Tip60 KAT5 (Tip60) Histone Acetyltransferase This compound->Tip60 Inhibits Apoptosis Apoptosis (Caspase 3/9 activation) This compound->Apoptosis Induces Histone_Acetylation Histone Acetylation (H3K14, H4K8, H4K16) Tip60->Histone_Acetylation Promotes DNA_Damage_Response DNA Damage Response (ATM phos.) Tip60->DNA_Damage_Response Promotes Protein_Stability Protein Stability (AR, p53) Tip60->Protein_Stability Promotes Cell_Proliferation Cell Proliferation Histone_Acetylation->Cell_Proliferation Impacts DNA_Damage_Response->Cell_Proliferation Prevents arrest in Protein_Stability->Cell_Proliferation Promotes

Caption: Mechanism of this compound action.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cellular Assays cluster_analysis Data Analysis Cell_Culture 1. Seed Cancer Cells (e.g., LNCaP) Treatment 2. Treat with this compound (various concentrations and times) Cell_Culture->Treatment Viability Cell Viability (SRB Assay) Treatment->Viability Apoptosis Apoptosis (FACS - Caspase activity) Treatment->Apoptosis Western_Blot Protein Analysis (Western Blot - Acetylation) Treatment->Western_Blot Colony_Formation Clonogenic Survival (Colony Formation Assay) Treatment->Colony_Formation Data_Analysis Analyze Results: - GI₅₀ Calculation - Apoptotic Cell Percentage - Protein Level Changes - Colony Counts Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis Colony_Formation->Data_Analysis

Caption: Workflow for evaluating this compound in cell culture.

References

Application Notes and Protocols: NU9056 Treatment of LNCaP Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the treatment of LNCaP prostate cancer cells with NU9056, a selective inhibitor of the histone acetyltransferase (HAT) Tip60 (KAT5). The protocols detailed below are based on established research to ensure reproducibility and accuracy in experimental design.

Introduction

This compound is a potent and selective small molecule inhibitor of Tip60 (KAT5) histone acetyltransferase, with an IC50 of approximately 2 µM. It demonstrates significant selectivity for Tip60 over other HATs such as p300, PCAF, and GCN5.[1] In prostate cancer, particularly in androgen-responsive LNCaP cells, Tip60 acts as a co-activator for the androgen receptor (AR).[2] By inhibiting Tip60, this compound disrupts critical cellular processes, leading to decreased proliferation and increased apoptosis in LNCaP cells.[2][3] This makes this compound a valuable tool for studying the role of Tip60 in prostate cancer and a potential therapeutic agent.

Mechanism of Action

This compound exerts its effects on LNCaP cells primarily through the inhibition of Tip60's acetyltransferase activity. This inhibition leads to a cascade of downstream events:

  • Reduced Histone Acetylation: Treatment with this compound results in decreased acetylation of key histone residues, including H4K16, H3K14, and H4K8.[4][5] This alteration in histone modification can impact chromatin structure and gene expression.

  • Induction of Apoptosis: this compound induces apoptosis in LNCaP cells in a time- and concentration-dependent manner.[3] This is mediated through the activation of the intrinsic apoptotic pathway, as evidenced by the activation of caspase-9 and caspase-3.[3][6]

  • Downregulation of Key Proteins: The stability and activity of several proteins crucial for LNCaP cell survival are affected by this compound treatment. Notably, levels of the Androgen Receptor (AR), Prostate-Specific Antigen (PSA), p53, and p21 have been shown to decrease following treatment.[3][4]

  • Impaired DNA Damage Response: this compound has been shown to inhibit the phosphorylation of ATM and the stabilization of Tip60 in response to ionizing radiation, suggesting an impairment of the DNA damage repair process.[2][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on this compound treatment of LNCaP cells.

ParameterValueReference(s)
IC50 (Tip60 inhibition) ~2 µM
GI50 (LNCaP cells) 24 µM[3]
GI25 (LNCaP cells) 17 µM[3]
Treatment ConditionObserved EffectReference(s)
Increasing concentrations of this compound (up to 40 µM) for 24-96 hoursTime- and concentration-dependent activation of caspase-3 and caspase-9.[3][6][3][6]
24 µM this compound for 24 hours2-fold decrease in Androgen Receptor (AR) protein levels.[3] 3-fold decrease in p53 protein levels.[3] 2-fold decrease in Prostate-Specific Antigen (PSA) protein levels.[3] 3-fold decrease in p21 protein levels.[3][3]
Increasing concentrations of this compoundDecreased levels of acetylated histone H4K16, H3K14, and H4K8.[4][5][4][5]

Signaling Pathway Diagram

NU9056_Signaling_Pathway This compound This compound Tip60 Tip60 (KAT5) This compound->Tip60 Protein_Stability_AR Decreased AR Stability Protein_Stability_p53 Decreased p53 Stability Histone_Acetylation Histone Acetylation (H4K16, H3K14, H4K8) Tip60->Histone_Acetylation Promotes AR Androgen Receptor (AR) Tip60->AR Co-activates p53 p53 Tip60->p53 Acetylates DNA_Repair DNA Damage Repair Tip60->DNA_Repair Facilitates Caspase9 Caspase-9 Activation Caspase3 Caspase-3 Activation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Proliferation Decreased Cell Proliferation AR->Cell_Proliferation Promotes PSA Decreased PSA AR->PSA Induces p21 Decreased p21 p53->p21 Induces Protein_Stability_AR->AR Protein_Stability_p53->p53 Apoptosis Apoptosis Induction Apoptosis->Cell_Proliferation Caspase9->Caspase3 Caspase3->Apoptosis p21->Cell_Proliferation Inhibits

Caption: Signaling pathway of this compound in LNCaP cells.

Experimental Protocols

Cell Culture
  • Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma cells).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

This compound Preparation
  • Solvent: Dissolve this compound in Dimethyl Sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).

  • Storage: Store the stock solution at -20°C or -80°C.[1]

  • Working Dilutions: Prepare fresh dilutions of this compound in the complete culture medium immediately before each experiment. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically ≤ 0.1%).

Protocol 1: Cell Viability Assay (SRB Assay)

This protocol is used to determine the effect of this compound on cell proliferation and to calculate the GI50 (concentration for 50% growth inhibition).

Materials
  • LNCaP cells

  • 96-well plates

  • This compound

  • Complete culture medium

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Plate reader

Procedure
  • Cell Seeding: Seed LNCaP cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0-50 µM) for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • Cell Fixation: After the incubation period, gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with water and allow them to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.

  • Measurement: Measure the absorbance at 510 nm using a plate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.

Protocol 2: Apoptosis Assay (Flow Cytometry for Activated Caspases)

This protocol quantifies the induction of apoptosis by measuring the activation of caspase-3 and caspase-9.

Materials
  • LNCaP cells

  • 6-well plates

  • This compound

  • Flow cytometry apoptosis detection kit (e.g., BD Cytofix/Cytoperm™ with antibodies for activated caspase-3 and caspase-9)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure
  • Cell Seeding: Seed LNCaP cells in 6-well plates and allow them to adhere for 24 hours.[3]

  • Treatment: Treat the cells with this compound at various concentrations (e.g., GI25 - 17 µM, GI50 - 24 µM) for different time points (e.g., 24, 48, 72, 96 hours).[3][6]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Fixation and Permeabilization: Fix and permeabilize the cells according to the manufacturer's protocol of the apoptosis detection kit (e.g., using Cytofix/Cytoperm solution).[3][7]

  • Staining: Incubate the cells with fluorescently labeled antibodies specific for activated caspase-3 and caspase-9.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Fluorescence is typically detected in the FL-1 channel.[3][6]

  • Data Analysis: Quantify the percentage of cells positive for activated caspase-3 and caspase-9.

Protocol 3: Western Blotting for Protein Expression Analysis

This protocol is used to assess the levels of specific proteins (e.g., AR, PSA, p53, p21, acetylated histones) following this compound treatment.

Materials
  • LNCaP cells

  • 6-well plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against AR, PSA, p53, p21, acetyl-H4K16, acetyl-H3K14, acetyl-H4K8, and a loading control like α-tubulin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure
  • Cell Seeding and Treatment: Seed LNCaP cells in 6-well plates and treat with this compound as described in the previous protocols.[7]

  • Protein Extraction: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer. Collect the lysates and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis start Start cell_culture LNCaP Cell Culture start->cell_culture treatment This compound Treatment (Varying Concentrations & Durations) cell_culture->treatment viability Cell Viability Assay (SRB) treatment->viability apoptosis Apoptosis Assay (FACS for Caspases) treatment->apoptosis western Western Blotting treatment->western viability_analysis Calculate GI50 viability->viability_analysis apoptosis_analysis Quantify Apoptotic Cells apoptosis->apoptosis_analysis western_analysis Quantify Protein Levels western->western_analysis end End viability_analysis->end apoptosis_analysis->end western_analysis->end

Caption: General experimental workflow for studying this compound in LNCaP cells.

References

Optimal Concentration of NU9056 for Tip60 Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of NU9056, a selective inhibitor of the histone acetyltransferase (HAT) Tip60 (also known as KAT5). Tip60 is a crucial enzyme involved in a myriad of cellular processes, including transcriptional regulation, DNA damage repair, and cell signaling.[1][2][3][4] Its dysregulation has been implicated in various diseases, notably cancer, making it a compelling target for therapeutic development.[1][2][3][4] This document outlines the optimal concentrations of this compound for in vitro and cellular assays, detailed experimental protocols for its application, and a summary of its effects on key signaling pathways.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of Tip60 histone acetyltransferase activity.[5] It has been characterized as a valuable chemical tool for elucidating the biological functions of Tip60 and as a potential therapeutic agent.[1][2][4] this compound exhibits significantly greater selectivity for Tip60 compared to other HATs such as p300, PCAF, and GCN5.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound as a Tip60 inhibitor, derived from various in vitro and cell-based assays.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC50 ValueFold Selectivity vs. Tip60Reference
Tip60 (KAT5) ~2 µM -[1][2][4]
p30060 µM~30x
PCAF36 µM~18x
GCN5>100 µM>50x

Table 2: Effective Concentrations of this compound in Cellular Assays

Cell Line(s)Assay TypeEffective ConcentrationObserved EffectReference
Prostate Cancer (LNCaP, PC3, CWR22rv1)Cell Proliferation (SRB Assay)8 - 27 µM (GI50)Inhibition of cell growth[1][2][4][6]
LNCaPApoptosis Assay (Caspase 3/9 activation)17 - 36 µMInduction of apoptosis[5]
LNCaPWestern Blot2.5 - 40 µMDecreased acetylation of Histone H3K14, H4K8, H4K16[5]
LNCaPWestern Blot24 µMInhibition of ATM phosphorylation post-IR[1][3][4]
LNCaPWestern Blot24 µMDecreased levels of androgen receptor, PSA, p53, and p21[1][2]

Signaling Pathways Affected by this compound

This compound-mediated inhibition of Tip60 impacts several critical signaling pathways. The following diagrams illustrate these interactions.

G cluster_0 DNA Damage Response DNA_Damage DNA Damage (e.g., Ionizing Radiation) ATM ATM DNA_Damage->ATM pATM pATM (activated) ATM->pATM Tip60_act Tip60 (activated) pATM->Tip60_act CellCycleArrest Cell Cycle Arrest & DNA Repair pATM->CellCycleArrest H2AX γH2AX Tip60_act->H2AX This compound This compound This compound->Tip60_act

Caption: this compound inhibits Tip60 activation in the DNA damage response pathway.

G cluster_1 Androgen Receptor & p53 Signaling AR Androgen Receptor (AR) Tip60_AR Tip60 AR->Tip60_AR p53 p53 Tip60_p53 Tip60 p53->Tip60_p53 Acetylated_AR Acetylated AR (stabilized) Tip60_AR->Acetylated_AR Acetylated_p53 Acetylated p53 (stabilized) Tip60_p53->Acetylated_p53 PSA PSA (Prostate-Specific Antigen) Acetylated_AR->PSA Proliferation Cell Proliferation Acetylated_AR->Proliferation p21 p21 Acetylated_p53->p21 Apoptosis Apoptosis Acetylated_p53->Apoptosis p21->Proliferation This compound This compound This compound->Tip60_AR This compound->Tip60_p53

Caption: this compound disrupts Androgen Receptor and p53 signaling by inhibiting Tip60.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is adapted from studies characterizing the inhibitory activity of this compound against Tip60.[1][4]

Objective: To determine the IC50 of this compound for Tip60.

Materials:

  • Recombinant Tip60 enzyme

  • Histone H3 or H4 substrate

  • [3H]-Acetyl-CoA

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • In a microplate, combine the recombinant Tip60 enzyme, histone substrate, and varying concentrations of this compound or vehicle control (DMSO).

  • Pre-incubate the mixture for 10-15 minutes at 30°C.

  • Initiate the reaction by adding [3H]-Acetyl-CoA.

  • Incubate the reaction for 30-60 minutes at 30°C.

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Wash the paper extensively with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [3H]-Acetyl-CoA.

  • Air-dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_2 In Vitro HAT Assay Workflow A Prepare Reagents (Tip60, Histones, this compound, [3H]-Acetyl-CoA) B Pre-incubate Tip60, Histones & this compound A->B C Initiate Reaction (Add [3H]-Acetyl-CoA) B->C D Incubate C->D E Stop Reaction & Spot on P81 paper D->E F Wash & Dry E->F G Scintillation Counting F->G H Data Analysis (IC50 determination) G->H

Caption: Workflow for the in vitro Histone Acetyltransferase (HAT) assay.

Cellular Proliferation Assay (Sulforhodamine B - SRB Assay)

This protocol is based on studies evaluating the anti-proliferative effects of this compound in cancer cell lines.[1][4]

Objective: To determine the GI50 (50% growth inhibition) of this compound in a specific cell line.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC3)

  • Complete cell culture medium

  • This compound

  • Sulforhodamine B (SRB) solution

  • Trichloroacetic acid (TCA)

  • Tris base solution

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).

  • After the treatment period, fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the fixed cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound SRB dye with 10 mM Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of growth inhibition for each this compound concentration relative to the vehicle control.

  • Determine the GI50 value by plotting the percentage of growth inhibition against the inhibitor concentration.

Western Blot Analysis of Histone Acetylation

This protocol is designed to assess the in-cell activity of this compound on Tip60-mediated histone acetylation.[1][4]

Objective: To measure the effect of this compound on the acetylation levels of specific histone lysine residues.

Materials:

  • Cell line of interest (e.g., LNCaP)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against acetylated histones (e.g., anti-acetyl-H3K14, anti-acetyl-H4K8, anti-acetyl-H4K16) and a loading control (e.g., anti-Histone H3, anti-GAPDH)

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat the cells with various concentrations of this compound or vehicle control for a defined time (e.g., 2-24 hours).

  • Harvest the cells and lyse them in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the acetylated histone of interest overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize them to the loading control to determine the relative change in histone acetylation.

Conclusion

This compound is a specific and potent inhibitor of Tip60, making it an invaluable tool for studying the diverse roles of this enzyme in cellular physiology and disease. The optimal concentration of this compound is application-dependent, with low micromolar concentrations being effective in in vitro assays and a broader range required for observing cellular effects. The provided protocols and data serve as a detailed guide for researchers to effectively utilize this compound in their investigations of Tip60 biology and its potential as a therapeutic target.

References

Application Notes and Protocols for NU9056: Solubility and In Vivo Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of NU9056, a potent and selective inhibitor of the Tip60 (KAT5) histone acetyltransferase. The information provided herein is intended to guide researchers in the effective use of this compound for both in vitro and in vivo studies.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the histone acetyltransferase Tip60 (KAT5), with a reported IC50 of approximately 2 µM.[1] This selectivity is over 16-fold higher than for other histone acetyltransferases such as PCAF, p300, and GCN5.[2] By inhibiting Tip60, this compound modulates the acetylation of both histone and non-histone proteins, thereby impacting various cellular processes including gene transcription, DNA damage repair, and apoptosis.[1][3] Its anti-cancer properties have been demonstrated in various cancer models, including prostate and anaplastic thyroid carcinoma.[1][4]

Solubility of this compound

Proper solubilization of this compound is critical for its effective use in experimental settings. Based on available data, this compound exhibits high solubility in dimethyl sulfoxide (DMSO).

SolventSolubilityNotes
DMSO ≥ 125 mg/mLHygroscopic nature of DMSO can affect solubility; use freshly opened solvent.

Note: For long-term storage of stock solutions, it is recommended to aliquot and store at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[2]

In Vitro Applications

This compound has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.

Cellular Growth Inhibition

The growth inhibitory effects of this compound have been quantified in several prostate cancer cell lines.

Cell LineGI50 (50% Growth Inhibition)
LNCaP 24 µM ± 2
LNCaP-AI 16 µM ± 1
LNCaP-CdxR 12 µM ± 2.5
CWR22rv1 7.5 µM ± 0.2
Induction of Apoptosis

Treatment with this compound leads to the activation of the intrinsic apoptotic pathway.

EffectCell LineConcentration RangeTime Frame
Caspase 3 and 9 Activation LNCaP17-36 µM24-96 hours

Preparation of this compound for In Vivo Studies

While a universally validated vehicle for in vivo administration of this compound is not explicitly detailed in the currently available literature, a common approach for compounds with similar solubility profiles involves a multi-component solvent system to ensure bioavailability and minimize toxicity. A dose of 2 µg/g has been used in mice.[2]

Recommended Vehicle for Intraperitoneal (IP) Injection

Based on the high solubility of this compound in DMSO and common formulation strategies for in vivo studies, the following vehicle is recommended. Note: Researchers should perform their own tolerability and pharmacokinetic studies to validate this formulation for their specific animal model and experimental design.

  • Vehicle Composition:

    • 10% DMSO

    • 40% PEG300 (Polyethylene glycol 300)

    • 50% Saline (0.9% NaCl)

Protocol for Preparing this compound Injection Solution (1 mg/mL example)
  • Prepare the Vehicle:

    • In a sterile container, mix 1 part DMSO, 4 parts PEG300, and 5 parts sterile saline.

    • For example, to prepare 10 mL of the vehicle, mix 1 mL of DMSO, 4 mL of PEG300, and 5 mL of sterile saline.

    • Vortex the mixture until it is a clear, homogenous solution.

  • Prepare the this compound Stock Solution:

    • Weigh the required amount of this compound. For a 1 mg/mL final solution, you will need 1 mg of this compound for every 1 mL of the final injection volume.

    • Dissolve the this compound in the DMSO component of the vehicle first. For example, if preparing 10 mL of a 1 mg/mL solution, dissolve 10 mg of this compound in 1 mL of DMSO.

    • Gently warm the mixture if necessary to ensure complete dissolution.

  • Prepare the Final Injection Solution:

    • To the this compound-DMSO solution, add the PEG300 component and mix thoroughly.

    • Finally, add the saline component dropwise while vortexing to prevent precipitation of the compound.

    • The final solution should be clear. If any precipitation is observed, the formulation may need to be adjusted.

  • Administration:

    • The prepared this compound solution can be administered via intraperitoneal injection.

    • The injection volume should be calculated based on the weight of the animal and the desired dosage. For mice, a typical injection volume is 5-10 mL/kg.

Signaling Pathways Modulated by this compound

This compound exerts its effects by inhibiting the acetyltransferase activity of Tip60, which in turn affects multiple downstream signaling pathways implicated in cancer progression.

Inhibition of Tip60 and Downstream Effects

NU9056_Mechanism_of_Action cluster_histones Histone Acetylation cluster_non_histone Non-Histone Protein Acetylation cluster_cellular_outcomes Cellular Outcomes This compound This compound Tip60 Tip60 (KAT5) Acetyltransferase This compound->Tip60 Inhibits H4K16 H4K16 Tip60->H4K16 Acetylation H3K14 H3K14 Tip60->H3K14 Acetylation H4K8 H4K8 Tip60->H4K8 Acetylation AR Androgen Receptor (AR) Tip60->AR Acetylation & Stabilization p53 p53 Tip60->p53 Acetylation & Stabilization ATM ATM Tip60->ATM Acetylation & Activation cMyc c-Myc Tip60->cMyc Stabilization GeneTranscription Altered Gene Transcription H4K16->GeneTranscription H3K14->GeneTranscription H4K8->GeneTranscription CellProliferation Decreased Cell Proliferation AR->CellProliferation Apoptosis Induction of Apoptosis p53->Apoptosis DNARepair Impaired DNA Damage Response ATM->DNARepair cMyc->CellProliferation

Caption: Mechanism of this compound action via Tip60 inhibition.

This compound-Mediated Suppression of the c-Myc/miR-202 Pathway

In anaplastic thyroid carcinoma, this compound has been shown to suppress tumor progression by destabilizing c-Myc, which in turn downregulates the expression of miR-202.[4][5]

NU9056_cMyc_miR202_Pathway This compound This compound Tip60 Tip60 (KAT5) This compound->Tip60 Inhibits cMyc_stability c-Myc Stability Tip60->cMyc_stability Promotes cMyc c-Myc Protein miR202 miR-202 Expression cMyc->miR202 Activates Transcription cMyc_stability->cMyc Increases ATC_progression Anaplastic Thyroid Carcinoma Progression miR202->ATC_progression Promotes InVivo_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Formulation Prepare this compound Formulation Administration Administer this compound (e.g., IP injection) Formulation->Administration AnimalModel Establish Animal Model AnimalModel->Administration Monitoring Monitor Animal Health & Tumor Growth Administration->Monitoring TissueCollection Collect Tissues (e.g., tumors, organs) Monitoring->TissueCollection PD_Analysis Pharmacodynamic Analysis (e.g., Western Blot) TissueCollection->PD_Analysis Efficacy_Analysis Efficacy Analysis (e.g., tumor volume) TissueCollection->Efficacy_Analysis

References

Application of NU9056 in Anaplastic Thyroid Carcinoma Models: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic thyroid carcinoma (ATC) is a highly aggressive and fatal malignancy with limited therapeutic options.[1][2] Recent research has identified lysine acetyltransferase 5 (KAT5) as a potential therapeutic target in ATC, with its elevated expression correlating with poorer patient outcomes.[1][3] NU9056 is a potent and highly selective small molecule inhibitor of KAT5 histone acetyltransferase.[4][5] In ATC models, this compound has been shown to suppress tumor progression by inhibiting the acetyltransferase activity of KAT5. This application note provides a summary of the effects of this compound in ATC models, along with detailed protocols for key experiments to evaluate its efficacy.

Mechanism of Action

This compound exerts its anti-tumor effects in anaplastic thyroid carcinoma through a defined signaling pathway. By selectively inhibiting KAT5, this compound leads to a reduction in the acetylation of histones H2A and H4.[1] This primary action initiates a cascade of downstream effects, most notably the destabilization of the c-Myc oncoprotein, leading to a shortened half-life and reduced protein levels.[1][3] The decrease in c-Myc, a key transcription factor, subsequently downregulates the expression of microRNA-202-5p (miR-202).[1][3] The suppression of this pathway ultimately results in the inhibition of ATC cell survival, proliferation, migration, and invasion, and an increase in sensitivity to both chemotherapy and radiotherapy.[1][3]

NU9056_Mechanism_of_Action cluster_effects Tumor Progression This compound This compound KAT5 KAT5 (Lysine Acetyltransferase 5) This compound->KAT5 inhibits cMyc c-Myc KAT5->cMyc stabilizes miR202 miR-202-5p cMyc->miR202 promotes transcription Survival Survival miR202->Survival promotes Growth Growth miR202->Growth promotes Migration Migration miR202->Migration promotes Invasion Invasion miR202->Invasion promotes

Figure 1: this compound Signaling Pathway in ATC.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on anaplastic thyroid carcinoma cell lines based on published data.

Table 1: Effect of this compound on Cell Viability of Anaplastic Thyroid Carcinoma (ATC) and Normal Thyroid Cell Lines.

Cell LineThis compound Concentration (µM)Incubation Time (hours)Cell Viability (% of Control)
8505C (ATC) 2.548~90%
548~75%
1048~50%
2048~30%
4048~20%
CAL-62 (ATC) 2.548~95%
548~80%
1048~60%
2048~40%
4048~25%
Nthy-ori 3-1 (Normal) 2.5 - 4048No significant inhibition

Data are approximated from graphical representations in the source literature.[1]

Table 2: Effect of this compound on Migration and Invasion of Anaplastic Thyroid Carcinoma (ATC) Cell Lines.

Cell LineAssayThis compound Concentration (µM)Incubation Time (hours)Relative Cell Number (% of Control)
8505C (ATC) Migration2024~40%
Invasion2024~35%
CAL-62 (ATC) Migration2024~50%
Invasion2024~45%

Data are approximated from graphical representations in the source literature.[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in ATC cell models.

Experimental_Workflow cluster_assays In Vitro Assays start Start cell_culture Cell Culture (8505C, CAL-62, Nthy-ori 3-1) start->cell_culture treatment Treatment with this compound (2.5 - 40 µM) cell_culture->treatment cck8 Cell Viability Assay (CCK-8) treatment->cck8 transwell Migration & Invasion Assay (Transwell) treatment->transwell western Western Blot Analysis (KAT5, c-Myc, Ac-H2A, Ac-H4) treatment->western data_analysis Data Analysis cck8->data_analysis transwell->data_analysis western->data_analysis conclusion Conclusion data_analysis->conclusion

Figure 2: Experimental Workflow for this compound Evaluation.
Cell Culture

  • Cell Lines:

    • Human anaplastic thyroid carcinoma cell lines: 8505C, CAL-62.

    • Human normal thyroid follicular epithelial cell line: Nthy-ori 3-1.

  • Culture Medium:

    • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions:

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Subculture cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (CCK-8 Assay)

This assay is used to determine the effect of this compound on the viability and proliferation of ATC cells.

  • Materials:

    • 96-well plates

    • ATC cells (8505C, CAL-62) and normal thyroid cells (Nthy-ori 3-1)

    • Complete culture medium

    • This compound (dissolved in DMSO)

    • Cell Counting Kit-8 (CCK-8) solution

    • Microplate reader

  • Protocol:

    • Seed 5 x 10³ cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 2.5 µM to 40 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

    • Replace the medium in each well with 100 µL of the medium containing the respective this compound concentrations or vehicle control.

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for an additional 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Transwell Migration and Invasion Assay

This assay assesses the effect of this compound on the migratory and invasive potential of ATC cells.

  • Materials:

    • 24-well Transwell chambers (8 µm pore size)

    • Matrigel (for invasion assay)

    • Serum-free medium

    • Complete culture medium (as a chemoattractant)

    • ATC cells (8505C, CAL-62)

    • This compound

    • Cotton swabs

    • Methanol (for fixation)

    • Crystal violet solution (for staining)

    • Microscope

  • Protocol:

    • For Invasion Assay: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and incubate at 37°C for 2 hours to allow for polymerization.

    • For Migration Assay: No Matrigel coating is required.

    • Harvest ATC cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

    • Add 200 µL of the cell suspension to the upper chamber of the Transwell inserts.

    • Add 600 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber.

    • Add this compound (e.g., 20 µM) or vehicle control to both the upper and lower chambers.

    • Incubate for 24 hours at 37°C and 5% CO₂.

    • After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

    • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 15 minutes.

    • Stain the fixed cells with 0.1% crystal violet for 20 minutes.

    • Gently wash the inserts with water and allow them to air dry.

    • Count the stained cells in several random fields under a microscope.

    • Express the results as the average number of migrated/invaded cells per field or as a percentage relative to the control.

Western Blotting

This technique is used to analyze the expression levels of specific proteins in response to this compound treatment.

  • Materials:

    • ATC cells (CAL-62)

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-KAT5, anti-c-Myc, anti-acetyl-histone H2A, anti-total histone H2A, anti-acetyl-histone H4, anti-total histone H4, and anti-β-actin (as a loading control).

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Protocol:

    • Seed CAL-62 cells in 6-well plates and grow them to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 2.5 µM to 40 µM) or vehicle control for 48 hours.

    • Lyse the cells in RIPA buffer and collect the total protein lysates.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane with TBST three times for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST three times for 10 minutes each.

    • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize them to the loading control (β-actin).

References

Application Notes and Protocols for NU9056-Induced Apoptosis in Lymphoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NU9056 is a potent and selective small molecule inhibitor of lysine acetyltransferase 5 (KAT5), also known as Tip60.[1][2] Emerging research highlights its potential as a therapeutic agent in oncology by inducing apoptosis in various cancer cells. This document provides detailed application notes and experimental protocols for utilizing this compound to induce apoptosis in lymphoma cell lines. It is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in different lymphoma subtypes.

Introduction

Lymphomas, a heterogeneous group of hematologic malignancies, are characterized by the uncontrolled proliferation of lymphocytes. A key mechanism of tumorigenesis and chemoresistance in lymphoma is the evasion of apoptosis. This compound, by inhibiting the acetyltransferase activity of KAT5, modulates various cellular processes including gene transcription and DNA damage repair, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][3] Studies in extranodal NK/T-cell lymphoma (ENKTL) have demonstrated that this compound inhibits cell proliferation, induces G2/M phase cell cycle arrest, and promotes apoptosis.[1] The pro-apoptotic effects of this compound are mediated through the regulation of key signaling pathways, including the JAK2/STAT3 and MAPK pathways, and the modulation of Bcl-2 family proteins and death receptor expression.[1]

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Citation
LNCaPProstate Cancer8 - 27[4]
PC3Prostate Cancer8 - 27[4]
DU145Prostate Cancer8 - 27[4]
A431 PtSquamous Cell Carcinoma~75-100 (at 72h)[5]
CAL-62Anaplastic Thyroid CarcinomaConcentration-dependent inhibition (2.5–40 µM)[6]
SNK-6 Extranodal NK/T-cell Lymphoma Data not explicitly provided, but effective concentrations for apoptosis induction are in the low micromolar range. [1]
SNT-16 Extranodal NK/T-cell Lymphoma Data not explicitly provided, but effective concentrations for apoptosis induction are in the low micromolar range. [1]

Note: Specific IC50 values for a broad range of lymphoma cell lines are not yet widely published. Researchers are encouraged to determine the IC50 of this compound in their specific lymphoma cell line of interest using the protocol provided below.

Table 2: this compound-Induced Changes in Apoptosis-Related Protein Expression in ENKTL Cell Lines
ProteinChange upon this compound TreatmentPathway/FunctionCitation
DR4UpregulationExtrinsic Apoptosis[1]
DR5UpregulationExtrinsic Apoptosis[1]
Caspase 8UpregulationExtrinsic Apoptosis[1]
Caspase 3Activation (Cleavage)Executioner Caspase[4]
Caspase 9Activation (Cleavage)Intrinsic Apoptosis[4]
BaxUpregulationPro-apoptotic Bcl-2 Family[1]
BidUpregulationPro-apoptotic Bcl-2 Family[1]
Cytochrome CIncreased expressionIntrinsic Apoptosis[1]
Bcl-2Decreased expressionAnti-apoptotic Bcl-2 Family[1]
Mcl-1Decreased expressionAnti-apoptotic Bcl-2 Family[1]
XIAPDecreased expressionInhibitor of Apoptosis[1]
p-JAK2Decreased phosphorylationJAK/STAT Signaling[1]
p-STAT3Decreased phosphorylationJAK/STAT Signaling[1]
p-p38Increased phosphorylationMAPK Signaling[1]
p-ERKDecreased phosphorylationMAPK Signaling[1]

Mandatory Visualizations

NU9056_Mechanism_of_Action cluster_apoptosis Apoptosis Induction cluster_signaling Signaling Pathway Modulation This compound This compound KAT5 KAT5 (Tip60) Inhibition This compound->KAT5 DeathReceptors Upregulation of Death Receptors (DR4, DR5) KAT5->DeathReceptors IntrinsicPathway Intrinsic Pathway Modulation KAT5->IntrinsicPathway JAK2STAT3 JAK2/STAT3 Pathway Inhibition KAT5->JAK2STAT3 MAPK MAPK Pathway Modulation KAT5->MAPK Caspase8 Caspase 8 Activation DeathReceptors->Caspase8 Caspase3 Caspase 3 Activation Caspase8->Caspase3 Bcl2Family ↓ Bcl-2, Mcl-1 ↑ Bax, Bid IntrinsicPathway->Bcl2Family CytochromeC Cytochrome C Release Bcl2Family->CytochromeC Caspase9 Caspase 9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p38 ↑ p-p38 MAPK->p38 ERK ↓ p-ERK MAPK->ERK

Caption: Mechanism of this compound-induced apoptosis in lymphoma cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis start Lymphoma Cell Culture treatment This compound Treatment (Varying Concentrations and Timepoints) start->treatment cck8 Cell Viability Assay (CCK-8) treatment->cck8 flow Apoptosis Assay (Flow Cytometry) treatment->flow western Protein Expression Analysis (Western Blot) treatment->western ic50 IC50 Determination cck8->ic50 apoptosis_quant Quantification of Apoptotic Cells flow->apoptosis_quant protein_quant Protein Level Quantification western->protein_quant

Caption: General experimental workflow for studying this compound effects.

Experimental Protocols

Cell Viability Assay (IC50 Determination) using Cell Counting Kit-8 (CCK-8)

This protocol is for determining the concentration of this compound that inhibits the growth of lymphoma cell lines by 50% (IC50).

Materials:

  • Lymphoma cell line of interest

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed lymphoma cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Add 10 µL of the diluted this compound or vehicle control to the respective wells.

  • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell line.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Apoptosis Assay by Flow Cytometry (Annexin V and Propidium Iodide Staining)

This protocol allows for the quantification of apoptotic cells following this compound treatment.

Materials:

  • Lymphoma cell line of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed lymphoma cells in 6-well plates at a density that will not lead to overconfluence during the treatment period.

  • Treat the cells with this compound at the desired concentrations (e.g., 1x and 2x the IC50 value) for 24 to 48 hours. Include a vehicle-treated control.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.

  • Determine the cell density and adjust to 1 x 10⁶ cells/mL in 1X Binding Buffer.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key proteins involved in apoptosis and associated signaling pathways following this compound treatment.

Materials:

  • Lymphoma cell line of interest

  • Complete culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase 3, Cleaved Caspase 3, Bcl-2, Bax, p-JAK2, JAK2, p-STAT3, STAT3, p-p38, p38, p-ERK, ERK, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed and treat lymphoma cells with this compound as described for the apoptosis assay.

  • Harvest cells and lyse them in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatants.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C. Refer to the manufacturer's datasheet for the recommended antibody dilution.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize them to the loading control.

Conclusion

This compound presents a promising therapeutic strategy for lymphoma by targeting KAT5 and inducing apoptosis through multiple pathways. The protocols and data presented here provide a comprehensive guide for researchers to investigate the potential of this compound in various lymphoma cell line models. Further research is warranted to establish the efficacy of this compound across a broader spectrum of lymphoma subtypes and to elucidate the precise molecular mechanisms underlying its anti-tumor activity.

References

Application Notes and Protocols for Flow Cytometry Analysis Following NU9056 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU9056 is a potent and selective small molecule inhibitor of lysine acetyltransferase 5 (KAT5), also known as Tip60.[1][2] KAT5 is a histone acetyltransferase (HAT) that plays a crucial role in various cellular processes, including transcriptional regulation, DNA damage repair, and cell signaling.[3][4] Dysregulation of KAT5 activity has been implicated in the progression of several cancers, making it an attractive therapeutic target.[3][5] this compound exerts its anti-cancer effects by inhibiting the acetyltransferase activity of KAT5, leading to the induction of apoptosis and inhibition of cell proliferation in cancer cells.[1][3][4]

Flow cytometry is an indispensable tool for elucidating the cellular responses to drug treatment. This document provides detailed application notes and protocols for the analysis of apoptosis, cell cycle progression, and DNA damage in cancer cells treated with this compound using flow cytometry.

Mechanism of Action of this compound

This compound selectively inhibits the histone acetyltransferase activity of KAT5.[2] This inhibition prevents the transfer of acetyl groups to lysine residues on histone and non-histone proteins.[6][7] The consequences of KAT5 inhibition by this compound include:

  • Induction of Apoptosis: this compound treatment leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3.[3][4][8]

  • Cell Cycle Arrest: In some cell lines, this compound has been shown to cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[5]

  • Inhibition of DNA Damage Response: KAT5 is involved in the DNA damage response (DDR) pathway. This compound-mediated inhibition of KAT5 can impair the cell's ability to repair DNA double-strand breaks, in part by inhibiting the phosphorylation of ATM and the stabilization of Tip60 itself in response to ionizing radiation.[3][4][9]

  • Downregulation of Key Proteins: Treatment with this compound has been shown to decrease the protein levels of the androgen receptor (AR), prostate-specific antigen (PSA), p53, and p21 in prostate cancer cells.[3][4][10]

  • Modulation of Signaling Pathways: In anaplastic thyroid carcinoma, this compound has been shown to suppress tumor progression by targeting the KAT5/c-Myc/miR-202 pathway.[4][5]

Data Presentation

The following tables summarize the quantitative effects of this compound treatment on various cancer cell lines as reported in the literature.

Table 1: Dose-Dependent Effect of this compound on Cell Proliferation

Cell LineCancer Type50% Growth Inhibition (GI50) in µMReference
LNCaPProstate Cancer8 - 27[3][4]
PC3Prostate CancerNot Specified[3]
DU145Prostate CancerNot Specified[3]
8505CAnaplastic Thyroid CarcinomaConcentration-dependent inhibition (2.5–40 µM)[5]
CAL-62Anaplastic Thyroid CarcinomaConcentration-dependent inhibition (2.5–40 µM)[5]

Table 2: Effect of this compound on Apoptosis Induction in LNCaP Cells

Treatment Condition% of Apoptotic Cells (Sub-G1 Population)Reference
Control (Vehicle)Baseline[3]
This compound (24 µM for 24 hours)Significant increase compared to control[3]
This compound (LNCaP-AI cells, 36 µM)Significant increase in Sub-G1[11]
This compound (LNCaP-CdxR cells)More sensitive to this compound, greater Sub-G1 population[11]

Table 3: Effect of this compound on Caspase Activation in LNCaP Cells

Treatment ConditionCaspase ActivationReference
This compound (17-36 μM; 24-96 hours)Time- and concentration-dependent activation of caspase-3 and caspase-9[8][12]

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Culture: Culture the desired cancer cell line (e.g., LNCaP, 8505C, CAL-62) in the recommended complete growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment.

  • Treatment: Replace the culture medium with the medium containing the desired concentrations of this compound or vehicle control (DMSO). Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining and Flow Cytometry

This protocol is for the detection of apoptosis by measuring the externalization of phosphatidylserine and membrane integrity.

  • Cell Harvesting:

    • Carefully collect the culture medium, which may contain detached apoptotic cells, into a sterile centrifuge tube.

    • Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin.

    • Combine the detached cells with the collected culture medium.

  • Cell Washing:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and gently resuspend the cell pellet in 1 mL of cold PBS.

    • Repeat the centrifugation and resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle based on DNA content.

  • Cell Harvesting and Fixation:

    • Harvest the treated and control cells as described in Protocol 2, step 1.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate to ensure accurate DNA content measurement.

    • Acquire data for at least 20,000 events per sample.

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G1 peak represents the apoptotic cell population.

Protocol 4: DNA Damage Analysis by γH2AX Staining and Flow Cytometry

This protocol is for the detection of DNA double-strand breaks by measuring the phosphorylation of histone H2AX.[7]

  • Cell Harvesting and Fixation:

    • Harvest and fix the cells in 70% ethanol as described in Protocol 3, step 1.

  • Permeabilization and Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Permeabilize the cells by incubating with a permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) for 15 minutes on ice.

    • Wash the cells with a blocking buffer (e.g., PBS with 1% BSA).

    • Incubate the cells with a primary antibody against phospho-histone H2AX (Ser139) for 1 hour at room temperature.

    • Wash the cells with blocking buffer.

    • Incubate the cells with a fluorescently labeled secondary antibody for 30 minutes at room temperature in the dark.

    • Wash the cells with blocking buffer.

  • DNA Staining and Flow Cytometry Analysis:

    • Resuspend the cells in a DNA staining solution (e.g., PI or DAPI).

    • Analyze the samples on a flow cytometer.

    • Measure the fluorescence intensity of the γH2AX signal to quantify the level of DNA damage.

Mandatory Visualization

NU9056_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound KAT5 KAT5 (Tip60) This compound->KAT5 Inhibits Casp9 Caspase-9 This compound->Casp9 Induces activation cMyc c-Myc KAT5->cMyc Stabilizes AcetylatedHistones Acetylated Histones KAT5->AcetylatedHistones Promotes Acetylation ATM_p p-ATM KAT5->ATM_p Required for activation DNA_Repair_Inhibition DNA Repair Inhibition KAT5->DNA_Repair_Inhibition Inhibition leads to miR202 miR-202 cMyc->miR202 Activates Transcription Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Histones Histones DNA_Damage DNA Damage DNA_Damage->ATM_p Activates p53 p53 ATM_p->p53 Phosphorylates p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Caption: Signaling pathway of this compound in cancer cells.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Flow Cytometry Analysis cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay cluster_dnadamage DNA Damage Assay A 1. Seed Cancer Cells B 2. Treat with this compound (or Vehicle) A->B C1 3a. Harvest & Stain with Annexin V-FITC/PI B->C1 C2 3b. Harvest, Fix & Stain with PI B->C2 C3 3c. Harvest, Fix, Permeabilize & Stain for γH2AX B->C3 D1 4a. Analyze Apoptotic Population C1->D1 D2 4b. Analyze Cell Cycle Phases C2->D2 D3 4c. Analyze DNA Damage C3->D3

Caption: Experimental workflow for flow cytometry analysis.

Logical_Relationship cluster_effects Cellular Effects This compound This compound Treatment KAT5_Inhibition KAT5 Inhibition This compound->KAT5_Inhibition Apoptosis Increased Apoptosis KAT5_Inhibition->Apoptosis CellCycleArrest Cell Cycle Arrest KAT5_Inhibition->CellCycleArrest DNA_Repair_Inhibition Inhibited DNA Repair KAT5_Inhibition->DNA_Repair_Inhibition Cell_Death Cancer Cell Death Apoptosis->Cell_Death CellCycleArrest->Cell_Death DNA_Repair_Inhibition->Cell_Death

Caption: Logical relationship of this compound's effects on cell fate.

References

Troubleshooting & Optimization

NU9056 Technical Support Center: Troubleshooting Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target effects of NU9056, a selective inhibitor of KAT5 (Tip60) histone acetyltransferase, in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor of the histone acetyltransferase KAT5, also known as Tip60.[1][2] It is used in research to study the roles of KAT5 in various cellular processes, including DNA damage repair, transcriptional regulation, and apoptosis.[1][2][3]

Q2: What are the known off-target effects of this compound?

While this compound is a potent inhibitor of KAT5, it has been shown to inhibit other histone acetyltransferases (HATs), particularly at higher concentrations. The primary known off-targets are p300 (EP300), PCAF (KAT2B), and GCN5 (KAT2A).[4][5][6] This off-target activity can lead to cellular effects that are not solely due to the inhibition of KAT5.

Q3: At what concentrations are off-target effects of this compound likely to be observed?

Off-target effects are more likely to occur as the concentration of this compound increases. While the IC50 for KAT5 is in the low micromolar range, inhibition of other HATs like p300 and PCAF occurs at higher concentrations.[1][4] It is crucial to perform dose-response experiments to determine the optimal concentration for maximizing on-target effects while minimizing off-target activities in your specific cell type.

Q4: What are the potential consequences of this compound off-target effects in my experiments?

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cellular assays and provides strategies to identify and mitigate off-target effects.

Problem Possible Cause Troubleshooting Steps
Observed phenotype is inconsistent with known KAT5 function. The phenotype may be due to off-target inhibition of other HATs like p300 or PCAF.1. Perform a dose-response curve: Test a range of this compound concentrations to identify the lowest effective concentration that produces the desired on-target effect (e.g., decreased acetylation of a known KAT5 substrate). 2. Use a structurally different KAT5 inhibitor: Compare the effects of this compound with another KAT5 inhibitor that has a different chemical scaffold. If the phenotype is consistent, it is more likely to be an on-target effect. 3. Perform a rescue experiment: If possible, express a drug-resistant mutant of KAT5 in your cells. If the phenotype is reversed, it confirms that the effect is on-target.
High levels of cytotoxicity observed at effective concentrations. The observed toxicity may be a result of inhibiting multiple cellular targets.1. Lower the concentration of this compound: Use the minimum concentration necessary to achieve inhibition of KAT5. 2. Shorten the treatment duration: Reduce the exposure time of the cells to this compound to minimize cumulative off-target effects. 3. Use a more selective inhibitor: If available, consider using a more recently developed KAT5 inhibitor with improved selectivity.
Difficulty in confirming on-target engagement in cells. The antibody for the downstream target of KAT5 may not be optimal, or the cellular context may influence the readout.1. Validate antibodies: Ensure the antibodies used for detecting changes in protein acetylation are specific and sensitive. 2. Use orthogonal methods: Confirm target engagement using multiple techniques, such as Western blotting for histone acetylation marks and immunoprecipitation followed by mass spectrometry to identify changes in the acetylome. 3. Employ a cellular thermal shift assay (CETSA): This method can directly assess the binding of this compound to KAT5 in intact cells.
Unexplained changes in gene expression or signaling pathways. This compound's inhibition of other HATs, such as the transcriptional co-activator p300, could be responsible for widespread transcriptional changes.1. Perform KAT5 knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete KAT5 and compare the resulting phenotype to that of this compound treatment. 2. Analyze the expression of genes known to be regulated by off-targets: For example, examine the expression of p300-regulated genes to see if they are affected by this compound treatment.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against its primary target KAT5 and known off-targets. This data is essential for designing experiments with appropriate concentrations to maximize selectivity.

Target IC50 (µM) Selectivity vs. KAT5 Reference
KAT5 (Tip60)2-[2][4]
p300~33 - 60~16.5 - 30-fold[1]
PCAF~36~18-fold[1]
GCN5>100>50-fold[1]

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

1. Western Blot Analysis of Histone Acetylation

This protocol is used to assess the on-target activity of this compound by measuring the acetylation of known KAT5 histone substrates.

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25 µM) for the desired duration (e.g., 24 hours).

  • Histone Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.

    • Extract histones from the nuclear pellet using a high-salt buffer or acid extraction.

  • Western Blotting:

    • Quantify protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies specific for acetylated histone marks (e.g., anti-acetyl-H4K16, a known KAT5 target) and a loading control (e.g., anti-total Histone H3).

    • Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

2. Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol helps determine the cytotoxic effects of this compound and establish a therapeutic window.

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Treatment: The following day, treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay:

    • For MTT: Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance.

    • For CellTiter-Glo®: Add the reagent to each well and measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

experimental_workflow cluster_experimental_design Experimental Design cluster_assays Cellular Assays cluster_data_analysis Data Analysis & Interpretation Dose-Response Curve Dose-Response Curve Western Blot (Acetylation) Western Blot (Acetylation) Dose-Response Curve->Western Blot (Acetylation) Cell Viability (MTT/CTG) Cell Viability (MTT/CTG) Dose-Response Curve->Cell Viability (MTT/CTG) Time-Course Analysis Time-Course Analysis Time-Course Analysis->Western Blot (Acetylation) On-Target Validation On-Target Validation Western Blot (Acetylation)->On-Target Validation Cell Viability (MTT/CTG)->On-Target Validation Target Knockdown (siRNA/CRISPR) Target Knockdown (siRNA/CRISPR) Target Knockdown (siRNA/CRISPR)->On-Target Validation Rescue Experiment Rescue Experiment Rescue Experiment->On-Target Validation Off-Target Identification Off-Target Identification On-Target Validation->Off-Target Identification

Caption: Workflow for Investigating this compound On- and Off-Target Effects.

signaling_pathway cluster_this compound This compound cluster_targets Molecular Targets cluster_cellular_effects Cellular Effects This compound This compound KAT5 KAT5 (Tip60) (On-Target) This compound->KAT5 High Affinity p300 p300 (Off-Target) This compound->p300 Lower Affinity PCAF PCAF (Off-Target) This compound->PCAF Lower Affinity Histone Acetylation Histone Acetylation KAT5->Histone Acetylation DNA Damage Response DNA Damage Response KAT5->DNA Damage Response Apoptosis Apoptosis KAT5->Apoptosis Gene Transcription Gene Transcription p300->Gene Transcription PCAF->Gene Transcription

Caption: On- and Off-Target Signaling of this compound.

References

NU9056 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using NU9056 in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the KAT5 (lysine acetyltransferase 5), also known as Tip60, histone acetyltransferase.[1] Its primary mechanism is to block the acetyltransferase activity of Tip60, which is involved in various cellular processes, including DNA damage repair, transcriptional regulation, and cell signaling.[2][3] By inhibiting Tip60, this compound can lead to decreased acetylation of histone and non-histone proteins, resulting in cellular effects such as the induction of apoptosis and inhibition of cell proliferation in cancer cell lines.[2][3][4]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical for maintaining the stability and activity of this compound. For long-term storage, it is recommended to store the compound as a solid powder at -20°C for up to three years.[5] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to one year or at -20°C for shorter periods, ranging from one to three months.[5][6][7] It is advisable to store reconstituted solutions in aliquots to avoid repeated freeze-thaw cycles.[7]

Q3: In which solvents is this compound soluble?

A3: this compound is readily soluble in dimethyl sulfoxide (DMSO).[8] For in vivo experiments, a common formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[5]

Troubleshooting Guide

Issue 1: Diminished or inconsistent compound activity in long-term cell culture experiments.

Possible Cause 1: Degradation of this compound in stock solution.

  • Troubleshooting Steps:

    • Verify Stock Solution Age and Storage: Confirm that your DMSO stock solution has not exceeded the recommended storage duration and temperature (up to 1 year at -80°C or 1-3 months at -20°C).[5][6][7]

    • Prepare Fresh Stock: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh solution from the powdered compound.

    • Perform a Potency Test: Compare the activity of the fresh stock solution with the old one in a short-term experiment, for instance, by assessing the levels of acetylated histones (e.g., H4K16) via Western blot.[6]

Possible Cause 2: Instability in aqueous culture media.

  • Troubleshooting Steps:

    • Minimize Incubation Time in Media: Prepare working solutions of this compound in culture media immediately before use.

    • Replenish Compound: In long-term experiments, consider replenishing the media with freshly diluted this compound every 24-48 hours to maintain a consistent effective concentration. One study noted that while histone acetylation was reduced, the effect on acetylated tubulin returned to basal levels by 72 hours, which could suggest compound degradation or a cellular response over time.[4][9]

Issue 2: High variability between experimental replicates.

Possible Cause 1: Inconsistent final concentration due to precipitation.

  • Troubleshooting Steps:

    • Ensure Complete Dissolution: When diluting the DMSO stock in aqueous media, ensure thorough mixing to prevent precipitation. Sonication may be recommended for some formulations.[5]

    • Visual Inspection: Before adding the final solution to your cells, visually inspect it for any signs of precipitation.

    • Solubility in Media: If precipitation is suspected, consider preparing an intermediate dilution in a serum-free medium before the final dilution in a serum-containing medium.

Possible Cause 2: Batch-to-batch variability of the compound.

  • Troubleshooting Steps:

    • Check Certificate of Analysis: The molecular weight of this compound can be batch-specific due to variable water content.[7] Always use the batch-specific molecular weight for calculating concentrations.

    • Perform Quality Control: If you suspect issues with a new batch, perform a simple validation experiment, such as a dose-response curve, and compare the results with those from a previous, validated batch.

Issue 3: Unexpected off-target effects.

Possible Cause: Inhibition of other histone acetyltransferases (HATs).

  • Troubleshooting Steps:

    • Adhere to Recommended Concentrations: While this compound is selective for Tip60, it can inhibit other HATs like p300, PCAF, and GCN5 at higher concentrations.[1] Use the lowest effective concentration determined from dose-response studies.

    • Include Control Compounds: Where possible, use less selective HAT inhibitors as controls to help differentiate Tip60-specific effects from broader HAT inhibition.

    • Consult Selectivity Data: Refer to the IC50 values for different HATs to understand the selectivity profile of this compound.

Quantitative Data Summary

Table 1: this compound Inhibitory Activity
TargetIC50 Value (µM)
KAT5 (Tip60)< 2[1]
p30060[1]
pCAF36[1]
GCN5> 100[1]
Table 2: Recommended Storage Conditions for this compound
FormStorage Temperature (°C)Recommended Duration
Powder-20[5]Up to 3 years[5]
Stock Solution in DMSO-80[5][6]Up to 1 year[5]
Stock Solution in DMSO-20[6][7][8]1 to 3 months[6][7]

Experimental Protocols

Protocol 1: Assessment of Histone Acetylation by Western Blot

This protocol is adapted from studies investigating the effect of this compound on protein acetylation in cell lines such as LNCaP.

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 2.5 µM to 40 µM) for the desired duration (e.g., 2 to 24 hours).[5][6]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and histone deacetylase (HDAC) inhibitors (e.g., Trichostatin A).

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-H4K16, anti-acetyl-H3K14) and a loading control (e.g., anti-total Histone H3 or anti-alpha-tubulin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Caspase Activation Assay by Flow Cytometry

This protocol is based on the methodology used to assess this compound-induced apoptosis.[2]

  • Cell Treatment: Seed and treat cells with this compound (e.g., 17 µM, 24 µM) for various time points (e.g., 24 to 96 hours).[2][10]

  • Cell Harvesting: Collect both adherent and floating cells and wash them with PBS.

  • Fixation and Permeabilization: Fix and permeabilize the cells according to the manufacturer's protocol for the chosen caspase assay kit.

  • Staining: Stain the cells with fluorescently labeled antibodies specific for activated caspase-3 and caspase-9.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells positive for activated caspases.

Visualizations

NU9056_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Processes This compound This compound Tip60 Tip60 (KAT5) Histone Acetyltransferase This compound->Tip60 Inhibits Acetylation Protein Acetylation Tip60->Acetylation Promotes Histones Histones (H3, H4) & Other Proteins Acetylation->Histones DNA_Repair DNA Damage Response Acetylation->DNA_Repair Regulates Apoptosis Apoptosis Acetylation->Apoptosis Regulates

Caption: Mechanism of action for this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Storage Verify Stock Solution Age & Storage Conditions Start->Check_Storage Is_Old Is Stock Old or Improperly Stored? Check_Storage->Is_Old Prepare_Fresh Prepare Fresh Stock Solution Is_Old->Prepare_Fresh Yes Check_Media_Stability Consider Instability in Aqueous Media Is_Old->Check_Media_Stability No Prepare_Fresh->Check_Media_Stability Replenish Replenish Compound in Media Periodically Check_Media_Stability->Replenish Check_Concentration Verify Final Concentration & Check for Precipitation Replenish->Check_Concentration Re_evaluate_Protocol Re-evaluate Dilution Protocol Check_Concentration->Re_evaluate_Protocol End Problem Resolved Re_evaluate_Protocol->End

Caption: Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: Optimizing NU9056 Dosage for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of NU9056, a selective KAT5 (Tip60) histone acetyltransferase inhibitor. This guide includes frequently asked questions (FAQs) and troubleshooting advice to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of lysine acetyltransferase 5 (KAT5), also known as Tip60.[1][2] KAT5 is a histone acetyltransferase (HAT) that plays a crucial role in transcriptional regulation, DNA damage repair, and cell signaling.[3][4] By inhibiting KAT5, this compound can modulate the acetylation of both histone (e.g., H2A, H4) and non-histone proteins, leading to downstream effects on gene expression and cellular processes.[3][5]

Q2: How selective is this compound for KAT5?

A2: this compound exhibits high selectivity for KAT5 over other histone acetyltransferases such as PCAF, p300, and GCN5.[1][5] One study reported an in vitro IC50 of 2 µM for KAT5, with significantly higher concentrations required to inhibit other HATs, indicating a selectivity of over 16-fold.[1][4][5]

Q3: What are the typical effective concentrations of this compound in cell-based assays?

A3: The optimal concentration of this compound is cell-line dependent. For prostate cancer cell lines, concentrations for 50% growth inhibition (GI50) range from 8 to 27 µM.[3][4][6] In anaplastic thyroid carcinoma (ATC) cells, this compound has been shown to inhibit cell viability in a concentration-dependent manner within a range of 2.5 to 40 µM.[7] For studies on specific molecular effects, such as the inhibition of histone acetylation, treatment with concentrations around 24 µM for a few hours may be sufficient.[3][8]

Q4: What are the known downstream effects of this compound treatment?

A4: Inhibition of KAT5 by this compound has been shown to have several downstream effects, including:

  • Induction of Apoptosis: this compound induces apoptosis in prostate cancer cells through the activation of caspase-3 and caspase-9.[3][4][6]

  • Cell Cycle Arrest: In extranodal NK/T cell lymphoma cells, this compound can induce G2/M phase arrest.[9]

  • Modulation of Signaling Pathways: It can suppress the JAK2/STAT3 signaling pathway in extranodal NK/T cell lymphoma and the c-Myc/miR-202 pathway in anaplastic thyroid carcinoma.[7][9][10]

  • Inhibition of DNA Damage Response: this compound can inhibit the phosphorylation of ATM and the stabilization of Tip60 in response to ionizing radiation.[3][4]

Troubleshooting Guide

Issue 1: Low or no observed efficacy of this compound in my cell line.

Possible Cause Suggested Solution
Suboptimal Concentration The effective concentration of this compound can vary significantly between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A starting range of 1 µM to 100 µM has been used in preliminary experiments.[7]
Insufficient Incubation Time The time required to observe an effect can vary depending on the endpoint being measured. For apoptosis induction, time points from 24 to 96 hours have been investigated.[1] For inhibition of histone acetylation, shorter incubation times of 2 to 6 hours may be sufficient.[1][3]
Low KAT5 Expression The efficacy of this compound is dependent on the expression of its target, KAT5. Assess the endogenous KAT5 protein and mRNA levels in your cell line. This compound has shown minimal impact on normal cells with low KAT5 expression.[7]
Drug Stability Ensure proper storage and handling of the this compound compound to maintain its activity. For long-term experiments like colony formation assays, it is recommended to change the media containing fresh this compound every 3 days to maintain drug concentration.[7]

Issue 2: Observing off-target effects or cellular toxicity.

Possible Cause Suggested Solution
High Concentration While this compound is selective, very high concentrations may lead to off-target effects. If toxicity is observed, reduce the concentration to the lowest effective dose determined from your dose-response experiments.
Cell Line Sensitivity Some cell lines may be more sensitive to this compound treatment. Consider using a lower concentration range or shorter incubation times.

Quantitative Data Summary

Table 1: In Vitro IC50 and Effective Concentrations of this compound

Cell Line Type Assay Parameter Concentration Reference
Prostate CancerHAT AssayIC502 µM[4]
Prostate CancerProliferationGI508 - 27 µM[3][4][6]
Anaplastic Thyroid CarcinomaCell ViabilityEffective Range2.5 - 40 µM[7]
LNCaP (Prostate)Apoptosis Induction17 - 36 µM[1]
LNCaP (Prostate)Histone Acetylation Inhibition2.5 - 40 µM[1]

Experimental Protocols

1. Cell Viability Assay (CCK-8)

  • Seed cells into a 96-well plate at a density of 4 x 10³ cells/well and culture overnight.[7]

  • Treat the cells with a range of this compound concentrations (e.g., 2.5 µM to 40 µM) for the desired duration (e.g., 48 hours).[7]

  • Add 10 µl of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.[7]

  • Measure the optical density (OD) at a wavelength of 450 nm using a microplate reader.[7]

2. Western Blot for Histone Acetylation

  • Seed cells and treat with this compound at the desired concentrations and for the appropriate time (e.g., 2 hours).[1]

  • Optional: To amplify the signal, you can co-treat with a histone deacetylase (HDAC) inhibitor like Trichostatin A (TSA) for the last few hours of the this compound treatment.[3]

  • Lyse the cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against acetylated histones (e.g., acetyl-histone H2A, acetyl-histone H4) and total histones as loading controls.[7]

  • Incubate with the appropriate secondary antibodies and visualize the protein bands.

3. Colony Formation Assay

  • Seed cells into 6-well plates at a low density (e.g., 2000 cells/well) and allow them to adhere overnight.[7]

  • Add this compound at the indicated doses and incubate for approximately 2 weeks.[7]

  • To maintain drug concentration, change the medium containing fresh this compound every 3 days.[7]

  • After the incubation period, wash the colonies, fix them, and stain with crystal violet.[7]

  • Count the colonies, typically defined as those consisting of 50 or more cells.[7]

Visualizations

NU9056_Signaling_Pathway This compound This compound KAT5 KAT5 (Tip60) This compound->KAT5 Inhibits Histones Histone Acetylation (H2A, H4) KAT5->Histones Promotes cMyc c-Myc Stabilization KAT5->cMyc Promotes JAK2_STAT3 JAK2/STAT3 Pathway KAT5->JAK2_STAT3 Activates Apoptosis Apoptosis KAT5->Apoptosis Inhibits DNA_Repair DNA Damage Response KAT5->DNA_Repair Activates miR202 miR-202-5p cMyc->miR202 Activates ATC_Progression Anaplastic Thyroid Carcinoma Progression miR202->ATC_Progression Mediates ENKTL_Proliferation Extranodal NK/T Cell Lymphoma Proliferation JAK2_STAT3->ENKTL_Proliferation Promotes Experimental_Workflow cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Long-Term Effects P1_Step1 1. Select Cell Line P1_Step2 2. Dose-Response Curve (e.g., 1-100 µM) P1_Step1->P1_Step2 P1_Step3 3. Determine GI50/IC50 P1_Step2->P1_Step3 P2_Step1 4. Treat with Optimal Dose P1_Step3->P2_Step1 P2_Step2 5. Perform Assays: - Western Blot - Apoptosis Assay - Cell Cycle Analysis P2_Step1->P2_Step2 P3_Step1 6. Colony Formation Assay (2 weeks) P2_Step1->P3_Step1 P3_Step2 7. Analyze Proliferation P3_Step1->P3_Step2 Troubleshooting_Guide Start Low/No Efficacy Observed Check_Concentration Is concentration optimized? Start->Check_Concentration Optimize_Concentration Perform Dose-Response (1-100 µM) Check_Concentration->Optimize_Concentration No Check_Time Is incubation time sufficient? Check_Concentration->Check_Time Yes Optimize_Concentration->Check_Time Re-test Optimize_Time Perform Time-Course (e.g., 24-96h) Check_Time->Optimize_Time No Check_KAT5 Is KAT5 expressed? Check_Time->Check_KAT5 Yes Optimize_Time->Check_KAT5 Re-test Measure_KAT5 Measure KAT5 mRNA/protein Check_KAT5->Measure_KAT5 Unsure Success Efficacy Achieved Check_KAT5->Success Yes

References

Troubleshooting NU9056 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NU9056, focusing on its insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What is the cause of this?

A1: this compound has very low solubility in purely aqueous solutions. Direct dilution of a concentrated DMSO stock into aqueous buffers or media can cause the compound to precipitate out of solution. The organic solvent (DMSO) is rapidly diluted, lowering its solvating capacity for this compound, which is hydrophobic.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] It is highly soluble in DMSO.[5][6]

Q3: How should I store my this compound stock solution?

A3: this compound stock solutions in DMSO should be stored at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[2] For use, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5] When stored at -80°C, the stock solution should be used within 6 months, and within 1 month if stored at -20°C.[5]

Q4: Can I dissolve this compound directly in PBS or other aqueous buffers?

A4: It is not recommended to dissolve this compound directly in PBS or other aqueous buffers due to its poor aqueous solubility. A concentrated stock solution should first be prepared in DMSO.

Q5: What is the maximum concentration of DMSO that is generally tolerated by cells in culture?

A5: For most cell lines, the concentration of DMSO in the final culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity or off-target effects. However, the tolerance can vary between cell lines, so it is advisable to run a vehicle control experiment to assess the effect of DMSO on your specific cells. For animal studies, the concentration of DMSO should generally be kept below 10%.[1]

Troubleshooting Guide

Issue: Precipitation of this compound upon dilution in aqueous media.

This is a common issue due to the hydrophobic nature of this compound. The following steps can be taken to mitigate this problem:

  • Decrease the final concentration: If you are observing precipitation, you may be exceeding the solubility limit of this compound in your final aqueous solution. Try working with a lower final concentration of the compound.

  • Increase the volume of the final solution: By increasing the final volume of your aqueous solution, you can decrease the required concentration of the DMSO stock, which may help to keep the compound in solution.

  • Use a pre-warmed medium: Adding the this compound stock solution to a pre-warmed (e.g., 37°C) aqueous medium can sometimes help to improve solubility.

  • Sonication: Sonication can be used to aid in the dissolution of this compound in some solvent mixtures, as recommended for certain formulations.[1]

  • For in vivo studies: A specific formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been suggested for in vivo use, with a solubility of 3.3 mg/mL.[1]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationMolarityNotes
DMSO≥ 112.5 mg/mL[1]~484.1 mM[1]Sonication is recommended.[1]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline3.3 mg/mL[1]~14.2 mM[1]Recommended for in vivo formulation. Sonication is recommended.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound powder (MW: 232.37 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out 2.32 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

  • Materials: 10 mM this compound stock solution in DMSO, pre-warmed cell culture medium.

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • To prepare a 10 µM working solution, dilute the stock solution 1:1000 in pre-warmed cell culture medium. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

    • Immediately vortex or mix the solution thoroughly by pipetting to ensure rapid and uniform dispersion, which can help prevent precipitation.

    • Add the final working solution to your cells. Ensure the final DMSO concentration is below the tolerance level for your cell line (typically <0.5%).

    • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualizations

NU9056_Solubilization_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting NU9056_powder This compound Powder Stock_Solution 10 mM Stock Solution in DMSO NU9056_powder->Stock_Solution Dissolve DMSO Anhydrous DMSO DMSO->Stock_Solution Working_Solution Final Working Solution (e.g., 10 µM) Stock_Solution->Working_Solution Dilute (e.g., 1:1000) & Mix Thoroughly Aqueous_Medium Pre-warmed Aqueous Medium Aqueous_Medium->Working_Solution Precipitation Precipitation Observed Working_Solution->Precipitation If issue persists Check_Concentration Lower Final Concentration Precipitation->Check_Concentration Check_DMSO Ensure Final DMSO < 0.5% Precipitation->Check_DMSO Use_Additives Consider In Vivo Formulation (PEG300, Tween 80) Precipitation->Use_Additives

Caption: Workflow for preparing this compound solutions to avoid insolubility.

NU9056_Signaling_Pathway This compound This compound KAT5 KAT5 (Tip60) Histone Acetyltransferase This compound->KAT5 Inhibits JAK2_STAT3 JAK2/STAT3 Pathway This compound->JAK2_STAT3 Inhibits Acetylated_Histones Acetylated Histones (H3K14, H4K8, H4K16) KAT5->Acetylated_Histones Acetylation cMyc c-Myc KAT5->cMyc Stabilizes p53 p53 KAT5->p53 Activates Androgen_Receptor Androgen Receptor KAT5->Androgen_Receptor Co-activates DNA_Damage_Response DNA Damage Response KAT5->DNA_Damage_Response Promotes Histones Histones (H3, H4) Histones->Acetylated_Histones Apoptosis Apoptosis cMyc->Apoptosis Suppression leads to p53->Apoptosis JAK2_STAT3->Apoptosis Inhibition leads to Caspases Caspase 3 & 9 Activation Apoptosis->Caspases

References

How to minimize NU9056 toxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of NU9056, a potent and selective inhibitor of KAT5 (Tip60) histone acetyltransferase. Our resources are designed to help you optimize your experiments while minimizing potential toxicity in normal cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the lysine acetyltransferase KAT5, also known as Tip60.[1] KAT5 is a member of the MYST family of histone acetyltransferases (HATs) and plays a crucial role in chromatin remodeling, transcriptional regulation, and the DNA damage response by acetylating histones and other proteins.[1] By inhibiting KAT5, this compound can lead to cell cycle arrest, induction of apoptosis, and suppression of tumor growth in cancer cells that are dependent on KAT5 activity.[2][3]

Q2: What are the known off-target effects of this compound?

A2: While this compound is a potent KAT5 inhibitor, it has been reported to have some off-target activity against other histone acetyltransferases, such as p300, PCAF, and GCN5, although with significantly lower potency.[4][5] It is important to consider these off-target effects when interpreting experimental results, especially at higher concentrations.

Q3: Is this compound toxic to normal, non-cancerous cells?

A3: The toxicity of this compound appears to be highly dependent on the cell type and the expression levels of its target, KAT5. One study on anaplastic thyroid carcinoma (ATC) found that while this compound effectively inhibited the growth of ATC cells, it had no significant impact on the viability of normal human thyroid cells (Nthy-ori 3-1) at similar concentrations.[6] This suggests a therapeutic window where this compound can be effective against cancer cells with minimal toxicity to normal cells. However, it is crucial to determine the specific toxicity profile for the normal cell lines used in your experiments.

Q4: How can I minimize the potential toxicity of this compound in my normal cell lines?

A4: The primary strategy is to exploit the differential sensitivity between your cancer and normal cell lines. This can be achieved by:

  • Determining the IC50 values: Perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50) for both your cancer and normal cell lines. This will help you identify a concentration range that is cytotoxic to cancer cells but not to normal cells.

  • Optimizing treatment duration: Shorter exposure times may be sufficient to inhibit KAT5 in cancer cells while minimizing long-term stress on normal cells.

  • Using the lowest effective concentration: Once the IC50 for your cancer cell line is determined, use the lowest concentration that achieves the desired biological effect to reduce the risk of off-target effects and toxicity in normal cells.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High toxicity observed in normal control cells. The concentration of this compound is too high for your specific normal cell line.Perform a dose-response curve to determine the IC50 for your normal cells and select a concentration well below this value for your experiments.
The normal cell line is unusually sensitive to KAT5 inhibition.Consider using a different normal cell line as a control, if possible. Alternatively, reduce the treatment duration.
Inconsistent results between experiments. Issues with this compound stock solution (degradation, incorrect concentration).Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them correctly (e.g., at -80°C for long-term storage).[5]
Variability in cell seeding density or cell health.Ensure consistent cell seeding densities and that cells are in the logarithmic growth phase before treatment.
No effect observed in cancer cells. The cancer cell line may not be dependent on KAT5 for survival.Confirm KAT5 expression in your cancer cell line. Consider using a positive control cell line known to be sensitive to this compound (e.g., LNCaP prostate cancer cells).[2]
The concentration of this compound is too low.Perform a dose-response experiment to determine the optimal concentration for your cancer cell line.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound against various Histone Acetyltransferases (HATs)

Target HAT IC50 (µM) Selectivity vs. KAT5
KAT5 (Tip60)< 2-
p30060>30-fold
PCAF36>18-fold
GCN5>100>50-fold

Data compiled from multiple sources indicating the selectivity of this compound for KAT5 over other HATs.[4]

Table 2: Growth Inhibition (GI50) of this compound in various Cancer Cell Lines

Cell Line Cancer Type GI50 (µM)
LNCaPProstate Cancer8 - 27
PC3Prostate Cancer27
8505CAnaplastic Thyroid Carcinoma~20-30 (estimated from dose-response curves)
CAL-62Anaplastic Thyroid Carcinoma~20-30 (estimated from dose-response curves)

GI50 values represent the concentration of this compound required to inhibit cell growth by 50%.[2][7]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on both normal and cancer cell lines.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells (both normal and cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment.

Materials:

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the chosen duration.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[6]

Protocol 3: Western Blotting for Histone Acetylation

This protocol is to assess the on-target effect of this compound by measuring the levels of acetylated histones.[7][8]

Materials:

  • Cell culture dishes

  • This compound stock solution (in DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Treat cells with this compound or vehicle control for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and visualize the protein bands using an ECL detection reagent.

  • Normalize the levels of acetylated histones to the total histone levels.

Visualizations

NU9056_Mechanism_of_Action This compound This compound KAT5 KAT5 (Tip60) Histone Acetyltransferase This compound->KAT5 Inhibition Apoptosis Apoptosis This compound->Apoptosis Induces in Cancer Cells Histones Histones (e.g., H4K16) KAT5->Histones Acetylation DNA_Repair DNA Damage Repair KAT5->DNA_Repair Activates AcetylatedHistones Acetylated Histones Chromatin Open Chromatin (Transcriptionally Active) AcetylatedHistones->Chromatin Promotes

Caption: Mechanism of action of this compound as a KAT5 inhibitor.

Troubleshooting_Workflow Start Experiment with this compound Toxicity_Check Toxicity observed in normal cells? Start->Toxicity_Check No_Toxicity Proceed with experiment Toxicity_Check->No_Toxicity No Reduce_Concentration Lower this compound Concentration Toxicity_Check->Reduce_Concentration Yes Reduce_Duration Shorten Treatment Duration Toxicity_Check->Reduce_Duration Yes Re_evaluate Re-evaluate Toxicity Reduce_Concentration->Re_evaluate Reduce_Duration->Re_evaluate Success Toxicity Minimized Re_evaluate->Success Yes Further_Troubleshooting Consider alternative normal cell line Re_evaluate->Further_Troubleshooting No

Caption: Troubleshooting workflow for minimizing this compound toxicity.

Experimental_Workflow cluster_Phase1 Phase 1: Dose-Response cluster_Phase2 Phase 2: Definitive Experiments P1_Step1 Seed Normal and Cancer Cells P1_Step2 Treat with serial dilutions of this compound P1_Step1->P1_Step2 P1_Step3 Perform MTT Assay P1_Step2->P1_Step3 P1_Step4 Determine IC50 for both cell types P1_Step3->P1_Step4 P2_Step1 Select optimal this compound concentration P1_Step4->P2_Step1 P2_Step2 Treat cells for functional assays P2_Step1->P2_Step2 P2_Step3 Apoptosis Assay (Flow Cytometry) P2_Step2->P2_Step3 P2_Step4 Western Blot for Histone Acetylation P2_Step2->P2_Step4

Caption: Recommended experimental workflow for using this compound.

References

Navigating NU9056: A Technical Guide to Consistent Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NU9056, a selective inhibitor of the lysine acetyltransferase KAT5 (Tip60). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reproducible results in their experiments. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to help you navigate the complexities of working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of the histone acetyltransferase KAT5, also known as Tip60.[1] Its primary mechanism of action is to block the acetyltransferase activity of KAT5, which is involved in the acetylation of histone and non-histone proteins.[2][3] This inhibition disrupts crucial cellular processes such as transcriptional regulation and the DNA damage response.[2][3] In many cancer cell lines, particularly prostate cancer, inhibition of KAT5 by this compound leads to decreased cell proliferation and the induction of apoptosis.[2][3][4]

Q2: My experimental results with this compound are inconsistent. What are the potential causes?

Inconsistent results with this compound can stem from several factors, ranging from reagent handling to experimental design. Here are some of the most common causes:

  • Reagent Stability and Handling: Improper storage and handling of this compound can lead to its degradation. It is crucial to adhere to the recommended storage conditions and minimize freeze-thaw cycles.

  • Cell Line Variability: Different cell lines can exhibit varying sensitivity to this compound.[4][5] This can be due to differences in the expression levels of KAT5 or variations in downstream signaling pathways.

  • Off-Target Effects: While this compound is selective for KAT5, it can exhibit off-target activity against other histone acetyltransferases (HATs) such as p300, PCAF, and GCN5 at higher concentrations.[6] This can lead to confounding effects and variability in results.

  • Concentration and Treatment Duration: The effects of this compound are highly dependent on the concentration and duration of treatment.[1][7] Inconsistent timing or inaccurate concentrations can lead to significant variations in experimental outcomes.

  • Experimental Conditions: Factors such as cell density, passage number, and serum concentration in the culture medium can all influence the cellular response to this compound.

Troubleshooting Guide

Issue 1: Reduced or No Inhibitory Effect on Target Protein Acetylation
Potential Cause Recommended Solution
Degraded this compound Prepare fresh stock solutions of this compound in DMSO. Aliquot and store at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month) to avoid repeated freeze-thaw cycles.[1]
Suboptimal Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. Effective concentrations can vary between cell lines.[4][5]
Insufficient Treatment Time Conduct a time-course experiment to identify the optimal treatment duration. The effect of this compound on histone acetylation can be time-dependent.[1][7]
Low KAT5 Expression Verify the expression level of KAT5 in your cell line of interest via Western blot or qPCR. Cell lines with low KAT5 expression may be less sensitive to this compound.
Issue 2: High Variability in Cell Viability or Apoptosis Assays
Potential Cause Recommended Solution
Inconsistent Cell Density Ensure consistent cell seeding density across all experiments. Cell density can significantly impact the cellular response to inhibitors.
Cell Line Heterogeneity Use low-passage number cells and ensure a homogenous cell population. Consider single-cell cloning to reduce heterogeneity if necessary.
Off-Target Effects at High Concentrations Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize off-target effects. Consider using a more specific KAT5 inhibitor if off-target effects are suspected.[8]
Variations in Assay Protocol Standardize all steps of your cell viability or apoptosis assay, including incubation times, reagent concentrations, and measurement parameters.

Experimental Protocols

General Protocol for this compound Stock Solution Preparation
  • Reconstitution: Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Key Experimental Methodologies
Experiment Methodology
Western Blotting for Histone Acetylation 1. Seed cells and allow them to adhere overnight. 2. Treat cells with the desired concentration of this compound for the determined time. 3. Lyse the cells and quantify protein concentration. 4. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. 5. Probe the membrane with primary antibodies against acetylated histones (e.g., Ac-H3, Ac-H4) and total histones as a loading control. 6. Incubate with a secondary antibody and visualize using an appropriate detection system.
Cell Viability Assay (e.g., MTT or SRB) 1. Seed cells in a 96-well plate and allow them to attach. 2. Treat cells with a range of this compound concentrations. 3. After the desired incubation period, add the viability reagent (e.g., MTT or SRB) and follow the manufacturer's protocol. 4. Measure the absorbance or fluorescence to determine cell viability relative to a vehicle-treated control.
Apoptosis Assay (e.g., Annexin V/PI Staining) 1. Treat cells with this compound at the desired concentration and time. 2. Harvest the cells and wash with PBS. 3. Resuspend the cells in Annexin V binding buffer. 4. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark. 5. Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

Visualizing this compound's Mechanism and Experimental Workflow

To further clarify the processes involved, the following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow.

NU9056_Signaling_Pathway This compound This compound KAT5 KAT5 (Tip60) Histone Acetyltransferase This compound->KAT5 Inhibits Acetylation Protein Acetylation KAT5->Acetylation Promotes Histones Histones (e.g., H3, H4) & Other Proteins DNA_Damage_Response DNA Damage Response Acetylation->DNA_Damage_Response Transcription Transcriptional Regulation Acetylation->Transcription Cell_Proliferation Cell Proliferation DNA_Damage_Response->Cell_Proliferation Inhibits Transcription->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibits

Caption: Signaling pathway inhibited by this compound.

Caption: A typical experimental workflow for this compound.

References

NU9056 degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and storage of NU9056, a selective inhibitor of KAT5 (Tip60) histone acetyltransferase.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations vary slightly between suppliers, so it is always best to consult the product-specific datasheet. General guidelines for storage are summarized below.

Q2: How should I reconstitute and store this compound solutions?

A2: this compound is typically supplied as a solid or pre-dissolved in DMSO. For solid forms, dissolve in DMSO to create a stock solution.[1] One supplier notes a solubility of 50 mg/mL in DMSO. After reconstitution, it is recommended to aliquot the stock solution into single-use volumes and store them frozen. Stock solutions are reported to be stable for up to 3 months when stored at -20°C. For long-term storage of solutions, -80°C is recommended.[2][3]

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective inhibitor of the Tip60 (KAT5) histone acetyltransferase.[2] It has been shown to have greater than 16-fold selectivity for Tip60 over other histone acetyltransferases such as PCAF, p300, and GCN5.[2] By inhibiting Tip60, this compound can block the DNA damage response and inhibit protein acetylation in cancer cell lines. This inhibition leads to the induction of apoptosis through the activation of caspase 3 and caspase 9.[4]

Q4: In what experimental models has this compound been used?

A4: this compound has been utilized in various in vitro and in vivo studies. In vitro, it has been used to treat prostate cancer cell lines, leading to decreased cell proliferation and induction of apoptosis.[4] In vivo studies have involved injecting mice with this compound to investigate its effects on histone acetylation and gene expression in the hippocampus.[2]

Troubleshooting Guide

Q1: I am not observing the expected biological effect after treating my cells with this compound. What could be the issue?

A1: Several factors could contribute to a lack of biological activity. First, verify the proper storage and handling of the compound to ensure it has not degraded. Improper storage, such as repeated freeze-thaw cycles of stock solutions, can lead to reduced efficacy. Second, confirm the final concentration of this compound in your experiment is within the effective range reported in the literature (e.g., 8–27 µM for 50% growth inhibition in prostate cancer cell lines).[4] Lastly, ensure that the cell line you are using is sensitive to Tip60 inhibition.

Q2: My this compound solution appears to have precipitated. What should I do?

A2: this compound is soluble in DMSO.[1] If precipitation is observed, gentle warming and sonication may be recommended to redissolve the compound.[3] However, be cautious with heating as it may accelerate degradation. It is best to prepare fresh dilutions from a properly stored, concentrated stock solution for each experiment to minimize solubility issues.

Q3: I am observing off-target effects in my experiment. Is this expected with this compound?

A3: While this compound is a selective inhibitor of Tip60, it can exhibit activity against other histone acetyltransferases like p300 and pCAF at higher concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration that provides selective Tip60 inhibition with minimal off-target effects in your specific experimental system.

Quantitative Data

Table 1: Storage Conditions for this compound

FormTemperatureDurationSource
Solid Powder0 - 4°CShort-term (days to weeks)[1]
Solid Powder-20°CLong-term (months to years)[1][3]
Stock Solution in DMSO-20°CUp to 1 month[2]
Stock Solution in DMSO-20°CUp to 3 months
Stock Solution in DMSO-80°CUp to 6 months[2]
Stock Solution in DMSO-80°CUp to 1 year[3]

Table 2: In Vitro Activity of this compound

TargetIC50Cell LineEffectSource
Tip60 (KAT5)< 2 µM-Histone Acetyltransferase Inhibition
p30060 µM-Histone Acetyltransferase Inhibition
pCAF36 µM-Histone Acetyltransferase Inhibition
GCN5> 100 µM-Histone Acetyltransferase Inhibition
Prostate Cancer Cells8 - 27 µM (GI50)LNCaP, etc.Inhibition of Cellular Proliferation[4]

Experimental Protocols

Protocol: Inhibition of Protein Acetylation in Cell Culture

This protocol provides a general guideline for treating adherent cancer cell lines with this compound to assess its effect on protein acetylation.

  • Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and recover for 24 hours.

  • Preparation of this compound Working Solution: Prepare a fresh dilution of your this compound stock solution in the appropriate cell culture medium to achieve the desired final concentration. It is recommended to perform a dose-response experiment (e.g., 2.5 µM to 40 µM) to determine the optimal concentration for your cell line.[2]

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubation: Incubate the cells for the desired time period (e.g., 2 to 96 hours), depending on the endpoint being measured.[2]

  • Cell Lysis and Protein Analysis: Following incubation, wash the cells with PBS and lyse them using an appropriate lysis buffer. The resulting protein lysates can be used for downstream analysis, such as Western blotting, to detect changes in the acetylation levels of target proteins like histone H4.[4]

Visualizations

NU9056_Signaling_Pathway This compound This compound Tip60 Tip60 (KAT5) This compound->Tip60 Inhibits DNA_Repair DNA Damage Response This compound->DNA_Repair Blocks Apoptosis Apoptosis This compound->Apoptosis Induces Acetylation Histone Acetylation Tip60->Acetylation Promotes Tip60->DNA_Repair Activates Histones Histones (e.g., H4K16) Acetylation->DNA_Repair Enables

Caption: this compound signaling pathway.

Experimental_Workflow start Start: Seed Cells prepare Prepare this compound Working Solution start->prepare treat Treat Cells with this compound (and Vehicle Control) prepare->treat incubate Incubate for a Defined Period treat->incubate lyse Lyse Cells and Collect Protein incubate->lyse analyze Analyze Protein Acetylation (e.g., Western Blot) lyse->analyze end End: Data Analysis analyze->end

Caption: Experimental workflow for this compound cell treatment.

References

Technical Support Center: Overcoming NU9056 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the KAT5 inhibitor, NU9056, in their cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of the lysine acetyltransferase 5 (KAT5), also known as Tip60.[1] Its primary mechanism of action is the inhibition of the histone acetyltransferase activity of KAT5.[1] This leads to a decrease in the acetylation of histone H4 at lysine 16 (H4K16), as well as other histone and non-histone protein targets.[1] By inhibiting KAT5, this compound can induce apoptosis (programmed cell death), inhibit cell proliferation, and interfere with the DNA damage response in cancer cells.[2][3][4]

Q2: In which cancer types has this compound shown efficacy?

This compound has demonstrated efficacy in various cancer cell lines, with notable effects in prostate cancer.[3][4][5][6] Studies have shown its ability to reduce the proliferation of both androgen-sensitive (LNCaP) and castration-resistant prostate cancer cells.[3][5] Additionally, it has been investigated for its potential to overcome resistance to other chemotherapeutic agents, such as cisplatin, in squamous cell carcinoma.[7]

Q3: What are the typical working concentrations and treatment times for this compound in cell culture?

The effective concentration of this compound can vary between cell lines. Generally, GI50 (50% growth inhibition) concentrations in prostate cancer cell lines range from 8 to 27 µM.[3][4][6] For inducing apoptosis, concentrations between 17-36 µM for 24-96 hours have been used.[8] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Troubleshooting Guide: Investigating Resistance to this compound

If you are observing a lack of response or the development of resistance to this compound in your cancer cell models, the following troubleshooting guide provides potential mechanisms and experimental approaches to investigate them.

Issue 1: Reduced Sensitivity or Acquired Resistance to this compound

Potential Cause 1: Alterations in the Drug Target (KAT5)

Mutations in the KAT5 gene could potentially alter the drug-binding site, reducing the efficacy of this compound.

Troubleshooting Protocol:

  • Sequence the KAT5 gene: Isolate genomic DNA from both sensitive and resistant cell lines. Perform Sanger or next-generation sequencing of the KAT5 coding region to identify any potential mutations.

  • Functional analysis of mutations: If mutations are identified, their functional impact can be assessed through in vitro enzymatic assays using recombinant mutant KAT5 protein.

Potential Cause 2: Activation of Bypass Signaling Pathways

Cancer cells can develop resistance by upregulating parallel signaling pathways that compensate for the inhibition of KAT5.

Troubleshooting Protocol:

  • Phospho-protein array: Use a phospho-protein array to compare the phosphorylation status of key signaling proteins in sensitive versus resistant cells treated with this compound. This can provide a broad overview of activated pathways.

  • Western Blot Analysis: Based on array results or known resistance pathways, perform Western blots to assess the expression and phosphorylation of specific proteins (e.g., members of the PI3K/Akt, MAPK, or other survival pathways).

  • Combination therapy: Test the effect of combining this compound with inhibitors of the identified bypass pathways to see if sensitivity can be restored.

Potential Cause 3: Increased Drug Efflux

Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of this compound from the cell, reducing its intracellular concentration and efficacy.

Troubleshooting Protocol:

  • Gene expression analysis: Use qPCR or RNA-seq to compare the expression levels of common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in sensitive and resistant cells.

  • Co-treatment with efflux pump inhibitors: Treat resistant cells with this compound in the presence of known ABC transporter inhibitors (e.g., verapamil, MK-571). A restoration of sensitivity would suggest the involvement of drug efflux.

Potential Cause 4: Upregulation of Acetyl-CoA Biosynthesis

An increase in the intracellular concentration of the KAT5 substrate, acetyl-CoA, could potentially outcompete this compound for binding to the enzyme.

Troubleshooting Protocol:

  • Measure intracellular acetyl-CoA levels: Utilize commercially available kits to quantify and compare the levels of acetyl-CoA in sensitive and resistant cells.

  • Inhibit acetyl-CoA synthesis: Test if inhibitors of key enzymes in acetyl-CoA synthesis can re-sensitize resistant cells to this compound.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
LNCaPProstate Cancer~24[5]
PC3Prostate Cancer~27[5]
DU145Prostate CancerNot specified
22Rv1Prostate CancerNot specified
A431 PtSquamous Cell CarcinomaNot specified[7]
JHU006Squamous Cell CarcinomaNot specified[7]

Experimental Protocols

Protocol 1: Western Blot for Histone Acetylation

  • Cell Treatment: Plate cells and treat with varying concentrations of this compound for the desired time (e.g., 2-24 hours).

  • Histone Extraction: Isolate histones from cell pellets using a histone extraction kit or acid extraction method.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against acetylated histones (e.g., anti-acetyl-H4K16, anti-acetyl-H3K14) and a loading control (e.g., anti-H3, anti-H4).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualizations

NU9056_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Downstream Effects This compound This compound KAT5 KAT5 (Tip60) This compound->KAT5 Inhibits Histones Histones (e.g., H4) KAT5->Histones Acetylates Acetyl_CoA Acetyl-CoA Acetyl_CoA->KAT5 Substrate Acetylated_Histones Acetylated Histones (e.g., H4K16ac) Chromatin_Remodeling Chromatin Remodeling Acetylated_Histones->Chromatin_Remodeling Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Proliferation Inhibition of Proliferation Gene_Expression->Proliferation

Caption: Mechanism of action of this compound.

NU9056_Resistance_Mechanisms cluster_0 This compound Action cluster_1 Potential Resistance Mechanisms cluster_2 Outcome This compound This compound KAT5 KAT5 This compound->KAT5 Inhibits Resistance Resistance to this compound Target_Alteration Target Alteration (KAT5 Mutation) Target_Alteration->Resistance Bypass_Pathways Bypass Pathway Activation Bypass_Pathways->Resistance Drug_Efflux Increased Drug Efflux (ABC Transporters) Drug_Efflux->Resistance Substrate_Competition Substrate Competition (Increased Acetyl-CoA) Substrate_Competition->Resistance

Caption: Potential mechanisms of resistance to this compound.

References

Validation & Comparative

A Comparative Guide to KAT5 Inhibitors: NU9056 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of NU9056 with other known inhibitors of K (lysine) acetyltransferase 5 (KAT5), also known as Tip60. The information presented herein is intended to assist researchers in selecting the most appropriate inhibitor for their experimental needs, based on potency, selectivity, and cellular effects.

Introduction to KAT5

KAT5 is a histone acetyltransferase (HAT) belonging to the MYST family of enzymes. It plays a crucial role in a variety of cellular processes, including transcriptional regulation, DNA damage repair, and apoptosis.[1][2] Dysregulation of KAT5 activity has been implicated in the development and progression of several cancers, making it an attractive target for therapeutic intervention.[3][4]

Comparative Analysis of KAT5 Inhibitors

The following table summarizes the in vitro inhibitory activities of this compound and other selected KAT5 inhibitors. The data highlights the potency (IC50 values) and selectivity against other histone acetyltransferases.

InhibitorKAT5 IC50p300 IC50PCAF IC50GCN5 IC50MOF IC50Other Targets & Notes
This compound < 2 µM[5]60 µM[5]36 µM[5]> 100 µM[5]-Selective for KAT5.[5]
TH1834 Specific inhibitor[6][7][8]---Not affected[6][7]Induces apoptosis and DNA damage in breast cancer cells.[6][7]
MG149 74 µM[9][10]>200 µM[10]>200 µM[10]-47 µM[9][10]Also inhibits KAT8. Some reports question its specificity.
Anacardic Acid -~8.5 µM[11][12][13]~5 µM[11][12][13]--Non-competitive inhibitor of p300 and PCAF.[12][13]
Garcinol -7 µM[14]5 µM[14]--Potent inhibitor of p300 and PCAF.[14] Also reported to inhibit HDAC11.[15]
Curcumin -----Reported to have anti-cancer activities with IC50 values in the micromolar range in various cancer cell lines.[16][17][18]

Experimental Data and Cellular Effects

This compound

This compound has been shown to be a potent and selective inhibitor of KAT5. In cellular assays, this compound treatment leads to:

  • Inhibition of Histone Acetylation: Decreased acetylation of histone H4 at lysine 16 (H4K16ac), a known KAT5 target.

  • Induction of Apoptosis: Activation of caspase-3 and caspase-9, leading to programmed cell death in cancer cells.[19][20]

  • Cell Cycle Arrest: G2/M phase arrest in extranodal NK/T cell lymphoma cells.[20]

  • Inhibition of Cancer Cell Proliferation: Demonstrated efficacy in various cancer cell lines, including prostate and anaplastic thyroid cancer.[4]

Other KAT5 Inhibitors
  • TH1834: This specific KAT5 inhibitor has been shown to induce apoptosis and increase DNA damage in breast cancer cells.[6][7]

  • MG149: While it inhibits KAT5, it also targets KAT8 (MOF) with similar potency.[9][10] It has been shown to suppress anaplastic thyroid cancer progression.

  • Natural Products (Anacardic Acid, Garcinol, Curcumin): These compounds exhibit inhibitory activity against multiple HATs, including p300 and PCAF, and are therefore considered less selective for KAT5.[11][12][13][14][21][22] Their cellular effects are broad, encompassing anti-inflammatory and anti-cancer properties.[5][23][24]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

KAT5 in DNA Damage Response and Apoptosis

KAT5_Signaling cluster_DDR DNA Damage Response cluster_Apoptosis Apoptosis DNA Damage DNA Damage ATM ATM DNA Damage->ATM activates KAT5_DDR KAT5 ATM->KAT5_DDR activates DNA Repair DNA Repair KAT5_DDR->DNA Repair promotes KAT5_Apop KAT5 Caspase9 Caspase-9 KAT5_Apop->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces This compound This compound This compound->KAT5_DDR inhibits This compound->KAT5_Apop inhibits Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays HAT_Assay Histone Acetyltransferase (HAT) Assay Selectivity_Assay Selectivity Profiling (vs. other HATs) HAT_Assay->Selectivity_Assay Cell_Viability Cell Viability Assay (CCK-8 / MTT) Apoptosis_Assay Apoptosis Assay (Caspase Activation) Cell_Viability->Apoptosis_Assay Western_Blot Western Blot (Histone Acetylation) Apoptosis_Assay->Western_Blot Inhibitor Inhibitor Inhibitor->HAT_Assay Inhibitor->Cell_Viability

References

A Comparative Analysis of NU9056 and p300 Inhibitors in Epigenetic Regulation and Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a comprehensive comparison between NU9056, a selective inhibitor of the histone acetyltransferase (HAT) KAT5 (also known as Tip60), and the broader class of p300 inhibitors. Targeting the epigenetic machinery has emerged as a promising strategy in oncology, and understanding the nuances of specific inhibitors is critical for researchers, scientists, and drug development professionals. This document outlines their mechanisms of action, efficacy, and the experimental frameworks used to evaluate them, supported by quantitative data and pathway visualizations.

Introduction to Epigenetic Modulators: this compound and p300 Inhibitors

Histone acetyltransferases (HATs) are crucial enzymes that regulate gene expression by adding acetyl groups to lysine residues on histone proteins, leading to a more open chromatin structure that facilitates transcription.[1][2] Dysregulation of HAT activity is a hallmark of many cancers, making them attractive therapeutic targets.[3][4][5]

This compound is a potent and selective small molecule inhibitor of KAT5 (Tip60), a member of the MYST family of HATs.[1][6] Tip60 is involved in critical cellular processes, including DNA damage repair, cell signaling, and transcriptional regulation, and is notably over-expressed in aggressive prostate cancer.[6][7]

p300 inhibitors target the homologous histone acetyltransferases p300 (also known as EP300 or KAT3B) and CBP (CREB-binding protein).[2][8] These proteins are key transcriptional co-activators that interact with numerous transcription factors to regulate genes involved in cell growth, differentiation, and survival.[2][9] Their overexpression or over-activity is linked to the progression of various solid tumors and hematological malignancies.[3][4][10]

Mechanism of Action and Signaling Pathways

This compound and p300 inhibitors achieve their anti-cancer effects by targeting distinct nodes in the cellular acetylation network.

This compound specifically inhibits the catalytic activity of Tip60. This leads to reduced acetylation of both histone (e.g., H4K16, H3K14) and non-histone proteins.[1][11] In prostate cancer, this inhibition disrupts androgen receptor signaling and the DNA damage response, ultimately inducing apoptosis.[6][7]

NU9056_Mechanism This compound This compound Tip60 KAT5 (Tip60) Histone Acetyltransferase This compound->Tip60 Inhibits Acetylation Reduced Acetylation (Histones H4K16, H3K14, etc.) Tip60->Acetylation DNA_Repair Impaired DNA Damage Response Acetylation->DNA_Repair AR_Signaling Decreased Androgen Receptor (AR) Signaling Acetylation->AR_Signaling Apoptosis Apoptosis Induction (Caspase 3/9 Activation) DNA_Repair->Apoptosis AR_Signaling->Apoptosis

Caption: this compound inhibits KAT5/Tip60, leading to reduced acetylation and apoptosis.

p300 inhibitors work by binding to the HAT domain of p300 and CBP, preventing the acetylation of histone H3 at lysine 27 (H3K27ac), a key marker of active enhancers and promoters.[3][5] This leads to the transcriptional repression of critical oncogenes like MYC and androgen receptor target genes, thereby suppressing cancer cell proliferation and survival.[3][12]

p300_Inhibitor_Mechanism p300_Inhibitor p300 Inhibitor (e.g., A-485, C646) p300_CBP p300/CBP Histone Acetyltransferases p300_Inhibitor->p300_CBP Inhibits H3K27ac Reduced H3K27 Acetylation (at Promoters/Enhancers) p300_CBP->H3K27ac Oncogenes Downregulation of Oncogene Transcription (e.g., MYC, AR targets) H3K27ac->Oncogenes Cell_Cycle Cell Growth Inhibition & Cell Death Oncogenes->Cell_Cycle

Caption: p300 inhibitors block p300/CBP, reducing H3K27ac and oncogene expression.

Data Presentation: Potency and Selectivity

The efficacy of these inhibitors is defined by their potency (measured as IC50, the concentration required for 50% inhibition) and their selectivity for the intended target over other related enzymes.

Table 1: Inhibitor Potency (IC50) Against Histone Acetyltransferases
InhibitorTargetIC50 ValueSelectivity Profile
This compound KAT5 (Tip60) ~2 µM [6][13][14]>29-fold vs. p300, >16.5-fold vs. PCAF, >50-fold vs. GCN5[7][15]
p300~60 µM[15][16]
pCAF~36 µM[15][16]
GCN5>100 µM[15][16]
A-485 p300 9.8 nM [3]Potent inhibitor of both p300 and CBP[3]
CBP2.6 nM[3]
C646 p300 400 nMA well-characterized p300/CBP inhibitor[9]
CBP-

Note: IC50 values can vary based on assay conditions.

Comparative Efficacy and Cellular Effects

The distinct mechanisms of this compound and p300 inhibitors translate to different cellular outcomes and therapeutic potential.

Table 2: Comparison of Cellular and Therapeutic Effects
FeatureThis compoundp300 Inhibitors
Primary Target KAT5 (Tip60)[1][16]p300/CBP[2][3]
Key Biomarker Decreased acetylation of H4K16, H3K14, H4K8[1][11]Decreased H3K27 acetylation[3][5]
Reported Cellular Effects - Induces apoptosis via caspase 3/9 activation[6][7][16]- Inhibits proliferation in prostate cancer cells (GI50: 8-27 µM)[6][13][14]- Decreases androgen receptor and PSA protein levels[1][6]- Blocks DNA damage response by inhibiting ATM phosphorylation[6][7]- Induces cancer cell growth inhibition and cell death[3][5]- Downregulates oncogene transcription (MYC, AR targets)[3]- Overcomes drug resistance[3][5]- Activates anti-tumor immune response[3][17]
Primary Cancer Models Prostate Cancer[1][6][7]Hematological malignancies (Leukemia, Myeloma), Prostate Cancer, Breast Cancer, Lung Cancer[3][8][9][10]
Clinical Development Preclinical research[18]Multiple inhibitors in Phase I/II clinical trials (e.g., CCS1477, FT-7051)[4]

Experimental Protocols

Reproducible and rigorous experimental design is fundamental to evaluating the efficacy of epigenetic inhibitors. Below are summarized protocols for key assays.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay directly measures the enzymatic activity of a HAT and its inhibition by a compound.

  • Objective: To determine the IC50 value of an inhibitor against a recombinant HAT enzyme.

  • Methodology:

    • Reaction Setup: In a 96-well plate, combine recombinant HAT enzyme (e.g., Tip60, p300), a histone substrate (e.g., core histones or a specific peptide), and varying concentrations of the inhibitor (e.g., this compound).

    • Initiation: Start the reaction by adding a solution containing a radiolabeled acetyl donor, [3H]acetyl-CoA.

    • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

    • Termination & Capture: Stop the reaction and transfer the mixture to a filter paper or membrane that binds the histone substrate.

    • Washing: Wash the membrane extensively to remove unincorporated [3H]acetyl-CoA.

    • Detection: Measure the radioactivity retained on the membrane using a scintillation counter. The amount of incorporated [3H]acetyl is proportional to HAT activity.

    • Analysis: Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.[13]

Cellular Proliferation Assay (Sulforhodamine B - SRB)

This assay assesses the effect of an inhibitor on cancer cell growth.

  • Objective: To determine the GI50 (concentration for 50% growth inhibition) of an inhibitor.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., LNCaP prostate cancer cells) in 96-well plates and allow them to adhere overnight.

    • Treatment: Treat the cells with a range of inhibitor concentrations for a specified duration (e.g., 72-96 hours).

    • Fixation: Gently fix the cells with trichloroacetic acid (TCA) to attach them to the plate.

    • Staining: Stain the fixed cells with Sulforhodamine B (SRB) dye, which binds to total cellular protein.

    • Washing: Wash away the unbound dye.

    • Solubilization: Solubilize the protein-bound dye with a Tris-base solution.

    • Measurement: Read the absorbance of the solubilized dye on a plate reader at ~510 nm. Absorbance is proportional to cell number.

    • Analysis: Calculate the percentage of growth inhibition relative to untreated controls to determine the GI50.

Western Blotting for Acetylation and Protein Expression

This technique is used to detect changes in specific protein levels and their post-translational modifications.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Electrophoresis & Transfer cluster_3 Immunodetection a 1. Seed and treat cancer cells with inhibitor b 2. Lyse cells and collect protein a->b c 3. Quantify protein concentration (e.g., BCA assay) b->c d 4. Separate proteins by size (SDS-PAGE) c->d e 5. Transfer proteins to a membrane (PVDF) d->e f 6. Block membrane and incubate with primary antibody (e.g., anti-AcH4K16, anti-p53) e->f g 7. Incubate with HRP-conjugated secondary antibody f->g h 8. Add chemiluminescent substrate and image g->h

Caption: Standard workflow for Western blot analysis of protein expression and acetylation.
  • Objective: To measure the levels of acetylated histones (e.g., AcH4K16, AcH3K27) or total proteins (e.g., p53, AR) following inhibitor treatment.[7]

  • Methodology:

    • Lysate Preparation: Treat cells with the inhibitor, then lyse them to extract total protein.

    • Protein Separation: Separate proteins by molecular weight using SDS-PAGE.

    • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Antibody Incubation: Block the membrane and incubate it with a primary antibody specific to the target protein (e.g., anti-H3K27ac).

    • Secondary Antibody & Detection: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or total histone H3) to determine changes in protein levels.

Conclusion

This compound and p300 inhibitors represent two distinct and valuable strategies for targeting the histone acetyltransferase family in cancer. This compound offers high selectivity for KAT5/Tip60, providing a precise tool to investigate Tip60-dependent pathways, particularly in prostate cancer.[6][13] In contrast, p300 inhibitors target the broader and highly interconnected p300/CBP co-activators, which drive a wide array of oncogenic gene expression programs across numerous cancer types.[3][5] The advancement of p300 inhibitors into clinical trials underscores their significant therapeutic potential.[4] The choice between these inhibitors depends on the specific research question and the cancer context, with this compound being ideal for focused studies on Tip60 biology and p300 inhibitors offering a broader therapeutic approach to disrupt core oncogenic transcriptional circuits.

References

Validating NU9056's Impact on Histone H4 Acetylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NU9056, a selective inhibitor of histone acetyltransferase (HAT) KAT5 (Tip60), with other HAT inhibitors. We will delve into its effects on histone H4 acetylation, supported by experimental data and detailed protocols to aid in the validation and application of this compound in research and drug development.

Unveiling the Role of this compound in Histone Acetylation

Histone acetylation is a critical epigenetic modification that influences chromatin structure and gene expression. Histone acetyltransferases (HATs) catalyze the transfer of an acetyl group to lysine residues on histone tails, generally leading to a more open chromatin conformation and transcriptional activation.[1] this compound has emerged as a valuable tool for studying the specific roles of the KAT5 enzyme in these processes.

This compound is a selective inhibitor of KAT5, also known as Tip60.[2] In vitro studies have demonstrated its potency and selectivity, with a half-maximal inhibitory concentration (IC50) for KAT5 that is significantly lower than for other HATs like p300, PCAF, and GCN5.[2] This selectivity makes this compound a precise instrument for dissecting KAT5-specific pathways. The primary mechanism of this compound involves the direct inhibition of KAT5's enzymatic activity, which in turn leads to a decrease in the acetylation of its histone substrates, including histone H4.[2][3] Specifically, treatment with this compound has been shown to reduce acetylation at lysines 8 and 16 of histone H4 (H4K8ac and H4K16ac), as well as on histone H3 at lysine 14 (H3K14ac).[3] This reduction in histone acetylation can trigger a cascade of cellular events, including the inhibition of the DNA damage response and the induction of apoptosis in cancer cell lines.[3]

Comparative Analysis of this compound and Alternative HAT Inhibitors

While this compound offers high selectivity for KAT5, a range of other inhibitors targeting various HATs are available. Understanding their distinct profiles is crucial for selecting the appropriate tool for a specific research question.

This compound vs. Other KAT5 Inhibitors:

  • TH1834: Another selective inhibitor of KAT5, TH1834 has been shown to induce apoptosis and DNA damage in a manner similar to this compound.[4] While direct quantitative comparisons of their effects on histone H4 acetylation are limited, both compounds are valuable for studying KAT5-dependent processes.[4]

  • MG149: This compound inhibits both KAT5 and another MYST family member, MOF (KAT8).[5] Its dual specificity can be advantageous for studying the combined roles of these two HATs, but it lacks the precise targeting of this compound for KAT5-specific functions.

This compound vs. Inhibitors of Other HAT Families:

  • A-485: A potent and selective inhibitor of the p300/CBP family of HATs. While its primary targets are not KAT5, it provides a means to investigate cellular processes regulated by p300/CBP-mediated acetylation, offering a comparative context to the effects of this compound.

  • Anacardic Acid and Garcinol: These natural product inhibitors target the p300 and PCAF HATs. They are generally less selective than synthetic inhibitors like this compound and can have broader effects on cellular acetylation.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that direct comparative studies on the percentage of histone H4 acetylation inhibition are scarce, and the data presented here are compiled from various sources.

InhibitorTarget HAT(s)IC50 ValuesObserved Effect on Histone H4 Acetylation
This compound KAT5 (Tip60) KAT5: <2 µM ; p300: 60 µM; PCAF: 36 µM; GCN5: >100 µM[2]Dose-dependent decrease in H4K8 and H4K16 acetylation.[3]
TH1834KAT5 (Tip60)Not explicitly found in searches.Inhibition of TIP60 acetyltransferase activity.[4]
MG149KAT5 (Tip60), MOF (KAT8)KAT5: ~74 µM; MOF: ~47 µMIndirectly suggested through inhibition of KAT5.
A-485p300/CBPNot explicitly found in searches.Indirectly suggested through inhibition of p300/CBP.
Anacardic Acidp300, PCAFNot explicitly found in searches.General histone hypoacetylation.
Garcinolp300, PCAFNot explicitly found in searches.General histone hypoacetylation.

Experimental Protocols

To facilitate the validation of this compound's effect on histone H4 acetylation, detailed protocols for key experiments are provided below.

Western Blot for Histone H4 Acetylation

This protocol allows for the semi-quantitative analysis of changes in histone H4 acetylation levels in cells treated with this compound.

  • Cell Culture and Treatment: Plate cells at a suitable density and treat with varying concentrations of this compound for a predetermined time. Include a vehicle-treated control.

  • Histone Extraction:

    • Lyse cells in a buffer containing a histone deacetylase (HDAC) inhibitor (e.g., Trichostatin A or sodium butyrate) to preserve the acetylation state.

    • Isolate nuclei by centrifugation.

    • Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl).

  • Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA assay).

  • SDS-PAGE and Electrotransfer:

    • Separate equal amounts of histone proteins on a 15% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for acetylated histone H4 (e.g., anti-acetyl-H4K16) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Quantification:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. Normalize the acetyl-H4 signal to a loading control (e.g., total histone H4 or β-actin).[6]

In Vitro Histone Acetyltransferase (HAT) Assay

This assay directly measures the enzymatic activity of KAT5 and its inhibition by this compound.

  • Reaction Setup:

    • In a reaction tube, combine recombinant KAT5 enzyme, a histone H4 substrate (peptide or full-length protein), and acetyl-CoA.

    • For the inhibition assay, pre-incubate the enzyme with varying concentrations of this compound before adding the substrates.

  • Reaction Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection of Acetylation: The level of histone H4 acetylation can be measured using several methods:

    • Radiolabeling: Use [³H]-acetyl-CoA and measure the incorporation of radioactivity into the histone substrate.

    • ELISA-based: Use an antibody specific for the acetylated histone H4 to detect the product.

    • Fluorescence-based: Use a fluorescently labeled substrate or a coupled enzymatic reaction that produces a fluorescent signal.

  • Data Analysis: Calculate the percentage of KAT5 activity inhibition at each concentration of this compound to determine the IC50 value.

Chromatin Immunoprecipitation (ChIP)

ChIP allows for the analysis of histone H4 acetylation at specific genomic loci in response to this compound treatment.

  • Cell Cross-linking and Lysis:

    • Treat cells with this compound or a vehicle control.

    • Cross-link proteins to DNA using formaldehyde.

    • Lyse the cells to release the chromatin.

  • Chromatin Shearing: Shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for acetylated histone H4 (e.g., anti-acetyl-H4K16).

    • Use protein A/G beads to pull down the antibody-chromatin complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding and then elute the chromatin from the antibody-bead complex.

  • Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the immunoprecipitated DNA.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for the promoter or other regulatory regions of target genes.

    • Quantify the amount of immunoprecipitated DNA to determine the level of histone H4 acetylation at those specific sites.

Visualizing the Pathways and Processes

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its validation.

HistoneAcetylationPathway cluster_nucleus Nucleus KAT5 KAT5 (Tip60) AcetylatedH4 Acetylated Histone H4 KAT5->AcetylatedH4 Catalyzes Acetylation AcetylCoA Acetyl-CoA AcetylCoA->KAT5 Substrate HistoneH4 Histone H4 HistoneH4->KAT5 Substrate Chromatin Open Chromatin AcetylatedH4->Chromatin Promotes GeneExpression Gene Expression Chromatin->GeneExpression Enables This compound This compound This compound->KAT5 Inhibits

Caption: Signaling pathway of histone H4 acetylation by KAT5 and its inhibition by this compound.

ExperimentalWorkflow cluster_analysis Analysis start Start: Cell Culture treatment Treatment with this compound (and controls) start->treatment harvest Cell Harvesting and Histone Extraction treatment->harvest quantification Protein Quantification harvest->quantification western_blot Western Blot (for Acetyl-H4) quantification->western_blot hat_assay In Vitro HAT Assay (Enzyme Activity) quantification->hat_assay chip_assay ChIP-qPCR (Locus-specific Acetylation) quantification->chip_assay data_analysis Data Analysis and Comparison western_blot->data_analysis hat_assay->data_analysis chip_assay->data_analysis conclusion Conclusion on this compound Effect data_analysis->conclusion

Caption: Experimental workflow for validating the effect of this compound on histone H4 acetylation.

References

NU9056: A Comparative Analysis of its Selectivity for Tip60 Over Other Histone Acetyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of a small molecule inhibitor is paramount. This guide provides a detailed comparison of NU9056's inhibitory activity against the histone acetyltransferase (HAT) Tip60 (KAT5) versus other HATs, specifically PCAF and GCN5. The information presented is supported by experimental data to aid in the evaluation of this compound as a specific tool for research and potential therapeutic development.

Selectivity Profile of this compound

This compound has been identified as a potent and selective inhibitor of the Tip60 (KAT5) histone acetyltransferase.[1] Experimental data demonstrates that this compound exhibits significantly greater potency against Tip60 compared to other HATs, including p300, PCAF, and GCN5.

A key study characterizing this compound reported an IC50 value of 2 µM for Tip60.[2][3][4][5] In contrast, the IC50 values for PCAF and GCN5 were found to be greater than 100 µM, indicating a high degree of selectivity.[6] This translates to a selectivity of 16.5-fold for Tip60 over PCAF and over 50-fold for Tip60 over GCN5.[6] While some reports have mentioned an IC50 of 2 nM for Tip60, the primary research article clearly establishes the value at 2 µM.[2][7]

The selective inhibition of Tip60 by this compound has been shown to induce apoptosis in prostate cancer cells and decrease the levels of acetylated histones H3 and H4, which are known targets of Tip60-mediated acetylation.[1]

Data Summary

The following table summarizes the quantitative data on the inhibitory activity of this compound against Tip60, PCAF, and GCN5.

Histone Acetyltransferase (HAT)IC50 (µM)Selectivity vs. Tip60
Tip60 (KAT5) 2[2][3][4][5]-
PCAF >100[6]16.5-fold[6]
GCN5 >100[6]>50-fold[6]

Experimental Protocols

The selectivity of this compound was determined using an in vitro histone acetyltransferase (HAT) assay. The general principles and a typical protocol for such an assay are outlined below.

In Vitro Histone Acetyltransferase (HAT) Assay (Radiometric)

This assay measures the transfer of a radiolabeled acetyl group from acetyl-Coenzyme A (acetyl-CoA) to a histone substrate.

Materials:

  • Recombinant HAT enzymes (Tip60, PCAF, GCN5)

  • Histone H3 or H4 peptide substrate

  • [3H]-acetyl-CoA (radiolabeled acetyl coenzyme A)

  • This compound inhibitor (or other test compounds)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • Scintillation fluid

  • Filter paper (e.g., P81 phosphocellulose paper)

  • Phosphoric acid wash buffer

  • Microplate

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microplate, combine the assay buffer, recombinant HAT enzyme, and varying concentrations of this compound.

  • Substrate Addition: Add the histone peptide substrate to the wells.

  • Initiation of Reaction: Start the enzymatic reaction by adding [3H]-acetyl-CoA.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Stopping the Reaction: Spot the reaction mixture onto the filter paper to stop the reaction.

  • Washing: Wash the filter paper multiple times with phosphoric acid wash buffer to remove unincorporated [3H]-acetyl-CoA.

  • Scintillation Counting: Place the washed filter paper in scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the HAT activity.

  • Data Analysis: Plot the HAT activity against the concentration of this compound to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the selectivity profile of a HAT inhibitor like this compound.

HAT_Inhibitor_Selectivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - HAT Enzymes (Tip60, PCAF, GCN5) - Histone Substrate - [3H]-acetyl-CoA - this compound dilutions setup Set up reactions in microplate: Enzyme + Inhibitor (this compound) reagents->setup initiate Initiate reaction with [3H]-acetyl-CoA setup->initiate incubate Incubate at 30°C initiate->incubate stop Stop reaction by spotting on filter paper incubate->stop wash Wash filter paper to remove unbound [3H]-acetyl-CoA stop->wash measure Measure radioactivity with scintillation counter wash->measure calculate Calculate IC50 values and determine selectivity measure->calculate result result calculate->result Selectivity Profile of this compound

Caption: Workflow for determining HAT inhibitor selectivity.

Signaling Pathway Context

Histone acetyltransferases play a crucial role in the regulation of gene expression by modifying chromatin structure. The diagram below illustrates the basic principle of histone acetylation and its impact on transcription.

Histone_Acetylation_Pathway cluster_hat HAT Activity cluster_chromatin Chromatin State cluster_transcription Transcriptional Regulation HAT HAT (e.g., Tip60) AcetylatedHistone Acetylated Histone (Acetylated Lysine) HAT->AcetylatedHistone Acetylation AcetylCoA Acetyl-CoA AcetylCoA->HAT Histone Histone Tail (Lysine) Histone->HAT Chromatin Condensed Chromatin (Transcriptionally repressed) Histone->Chromatin OpenChromatin Relaxed Chromatin (Transcriptionally active) AcetylatedHistone->OpenChromatin Transcription Gene Transcription Chromatin->Transcription Repression OpenChromatin->Transcription Activation This compound This compound This compound->HAT Inhibition

Caption: Histone acetylation signaling pathway.

References

Unveiling the Anti-Cancer Potential of NU9056: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis of the Tip60/KAT5 Inhibitor, NU9056, and its Differential Effects Across Various Cancer Cell Lines.

This guide provides a detailed comparison of the anti-cancer effects of this compound, a potent and selective inhibitor of the lysine acetyltransferase Tip60 (KAT5), across different cancer cell lines. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Comparative Efficacy of this compound Across Cancer Cell Lines

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines, with varying degrees of potency. The following tables summarize the key quantitative data on its efficacy.

Table 1: In Vitro Inhibitory Activity of this compound Against Tip60 and Other HATs
EnzymeIC50 (µM)Selectivity vs. Tip60Reference
Tip60 (KAT5) 2 -[1][2]
p300>58>29-fold[1]
PCAF3316.5-fold[1]
GCN5>100>50-fold[1]
Table 2: Anti-Proliferative Activity (GI50) of this compound in Various Cancer Cell Lines
Cancer TypeCell LineGI50 (µM)NotesReference
Prostate CancerLNCaP24 ± 2Androgen-sensitive[1]
LNCaP-AI16 ± 1Androgen-independent subline of LNCaP[1]
LNCaP-CdxR12 ± 2.5Bicalutamide-resistant[1]
CWR22rv17.5 ± 0.2Androgen-sensitive, expresses AR[1]
PC327 ± 2Androgen-independent, AR-null, p53-null[3]
Anaplastic Thyroid Carcinoma8505CConcentration-dependent inhibition (2.5-40 µM)Specific GI50 not provided
CAL-62Concentration-dependent inhibition (2.5-40 µM)Specific GI50 not provided
Squamous Cell CarcinomaA431 PtDose-dependent decrease in proliferation (75-100 µM)Cisplatin-resistant[4]
Breast CancerMCF-7Investigated, but specific GI50 not providedEstrogen receptor-positive
MDA-MB-231Investigated, but specific GI50 not providedTriple-negative

Comparison with Other Anti-Cancer Agents

This compound has been shown to be a more specific inhibitor of Tip60 compared to other histone acetyltransferase (HAT) inhibitors like anacardic acid, garcinol, and curcumin, which target a broader range of HATs.[5] In studies on squamous cell carcinoma, the pharmacological inhibition of Tip60 by this compound, as well as another Tip60 inhibitor TH1834, sensitized cisplatin-resistant cells to cisplatin, suggesting a potential synergistic effect.[4] This indicates that targeting the TIP60/ΔNp63α axis could be a promising strategy to overcome cisplatin resistance.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound or other compounds for the desired duration (e.g., 72 hours).

  • Fixation: Discard the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader. The GI50 value, the concentration that inhibits cell growth by 50%, can then be calculated.

Apoptosis Analysis: Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a cell lysate.

  • Cell Lysis: Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects by inhibiting the acetyltransferase activity of Tip60, which plays a crucial role in various cellular processes, including DNA damage repair, cell cycle control, and apoptosis.

This compound-Induced Apoptosis Pathway

This compound treatment has been shown to induce apoptosis in prostate cancer cells through the activation of the intrinsic caspase cascade.[1]

NU9056_Apoptosis_Pathway cluster_apoptosome Apoptosome Formation This compound This compound Tip60 Tip60 (KAT5) This compound->Tip60 Inhibits Bax_Bak Bax/Bak Activation Tip60->Bax_Bak Suppresses (indirectly) Mito Mitochondrion Bax_Bak->Mito CytC Cytochrome c release Mito->CytC Apaf1 Apaf-1 Casp9 Caspase-9 (Initiator) CytC->Casp9 Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis NU9056_AR_Pathway This compound This compound Tip60 Tip60 (KAT5) This compound->Tip60 Inhibits AR Androgen Receptor (AR) Tip60->AR Acetylation & Co-activation AR_complex AR-Androgen Complex AR->AR_complex Androgen Androgen Androgen->AR_complex ARE Androgen Response Element (ARE) AR_complex->ARE Gene_Exp Target Gene Expression (e.g., PSA) ARE->Gene_Exp NU9056_ATM_Pathway This compound This compound Tip60 Tip60 (KAT5) This compound->Tip60 Inhibits ATM ATM Tip60->ATM Acetylation & Activation DNA_Damage DNA Double-Strand Breaks DNA_Damage->Tip60 Activates pATM p-ATM (active) ATM->pATM Downstream Downstream Effectors (p53, CHK2, etc.) pATM->Downstream Cell_Cycle_Arrest Cell Cycle Arrest Downstream->Cell_Cycle_Arrest DNA_Repair DNA Repair Downstream->DNA_Repair Apoptosis Apoptosis Downstream->Apoptosis Experimental_Workflow Start Start: Cancer Cell Lines Treatment This compound Treatment (Dose & Time Course) Start->Treatment Cell_Viability Cell Viability Assay (SRB) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Protein_Analysis Protein Analysis (Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis

References

A Comparative Analysis of NU9056 and Other DNA Damage Response Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The DNA Damage Response (DDR) is a complex network of signaling pathways essential for maintaining genomic integrity. Defects in these pathways are a hallmark of cancer, creating vulnerabilities that can be exploited for therapeutic intervention. This guide provides a comparative analysis of NU9056, a specific inhibitor of the histone acetyltransferase Tip60 (KAT5), with other key classes of DDR inhibitors. The comparison focuses on their mechanisms of action, target specificity, and reported efficacy, supported by experimental data and detailed laboratory protocols.

Introduction to this compound and the DNA Damage Response

This compound is a potent and selective small molecule inhibitor of the lysine acetyltransferase Tip60 (KAT5). Tip60 is a crucial player in the DDR, particularly in the response to DNA double-strand breaks (DSBs). It directly acetylates and activates the ATM kinase, a central regulator of the DSB repair pathway.[1][2] By inhibiting Tip60, this compound disrupts this activation cascade, leading to impaired DNA repair and subsequent cancer cell death.[3][4][5] This unique mechanism of action positions this compound as a promising therapeutic agent, distinct from other DDR inhibitors that target different nodes in the response pathway.

The DDR can be broadly categorized into several key signaling axes, each orchestrated by a primary kinase:

  • ATM (Ataxia-Telangiectasia Mutated) and DNA-PK (DNA-dependent Protein Kinase): Key initiators of the response to DNA double-strand breaks (DSBs).

  • ATR (Ataxia-Telangiectasia and Rad3-related): Primarily activated by single-strand DNA (ssDNA) and replication stress.

  • Checkpoint Kinases (CHK1 and CHK2): Downstream effectors of ATR and ATM, respectively, that regulate cell cycle progression.

  • WEE1 Kinase: A critical regulator of the G2/M cell cycle checkpoint.

  • Poly(ADP-ribose) Polymerase (PARP): Essential for the repair of single-strand breaks (SSBs).

This guide will compare this compound to inhibitors targeting these key DDR proteins.

Comparative Analysis of DDR Inhibitors

The following sections provide a detailed comparison of this compound with other major classes of DDR inhibitors. A summary of their key characteristics is presented in the tables below.

Table 1: Mechanism of Action and Cellular Effects of DDR Inhibitors
Inhibitor ClassPrimary TargetKey Mechanism of ActionDownstream Cellular Effects
Tip60 Inhibitor (this compound) Tip60 (KAT5)Inhibits histone acetyltransferase activity, preventing ATM activation and histone acetylation required for DNA repair.[1][2][3]Inhibition of ATM phosphorylation, impaired DSB repair, induction of apoptosis, G2/M phase arrest.[3][6]
PARP Inhibitors (e.g., Olaparib) PARP1/2Traps PARP at sites of single-strand DNA breaks, leading to the formation of toxic double-strand breaks during replication.[7][8][9][10][11]Synthetic lethality in cells with homologous recombination deficiency (e.g., BRCA1/2 mutations), cell cycle arrest, apoptosis.
ATM Inhibitors (e.g., AZD0156) ATMDirectly inhibits the kinase activity of ATM, preventing the phosphorylation of downstream targets involved in cell cycle control and DNA repair.[12][13][14][15]Abrogation of the G1/S and G2/M checkpoints, radiosensitization, chemosensitization.
ATR Inhibitors (e.g., Berzosertib) ATRInhibits the kinase activity of ATR, disrupting the response to replication stress and single-strand DNA breaks.[16][17][18][19]Cell cycle checkpoint abrogation, induction of mitotic catastrophe, particularly in p53-deficient cells.
DNA-PK Inhibitors (e.g., NU7441) DNA-PKcsBlocks the kinase activity of the catalytic subunit of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway of DSB repair.Inhibition of NHEJ, radiosensitization, chemosensitization.
CHK1/CHK2 Inhibitors (e.g., Prexasertib) CHK1, CHK2Inhibit the kinase activity of CHK1 and/or CHK2, overriding cell cycle checkpoints and forcing cells with DNA damage to enter mitosis.[20][21][22][23]Abrogation of G2/M checkpoint, premature mitotic entry, apoptosis.
WEE1 Inhibitors (e.g., Adavosertib) WEE1Inhibits the tyrosine kinase activity of WEE1, leading to premature activation of CDK1 and mitotic entry, regardless of DNA damage.[24][25][26][27][28]Mitotic catastrophe, particularly in p53-deficient tumors.
Table 2: Comparative Efficacy of DDR Inhibitors (Reported IC50 Values)
InhibitorTargetCancer Cell Line(s)Reported IC50
This compound Tip60 (KAT5)Prostate Cancer Cell Lines8-27 µM (GI50)[3][29]
Olaparib PARPVarious~1-10 µM (in sensitive lines)
AZD0156 ATMVarious<1 nM[30]
Berzosertib (VX-970) ATRVarious~10-50 nM
NU7441 DNA-PKVarious~0.1-1 µM
Prexasertib CHK1/CHK2Ovarian Cancer, ALL1-10 nM[4][31][32][33][34]
Adavosertib (AZD1775) WEE1Various~5-50 nM

Note: IC50 values can vary significantly depending on the cell line, assay conditions, and duration of treatment. This table provides a general range for comparative purposes.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within the DDR and the workflows for their study is crucial for a deeper understanding.

DDR_Pathway cluster_this compound Tip60 Inhibition cluster_DSB_Repair Double-Strand Break Repair cluster_SSB_Repair Single-Strand Break / Replication Stress Response This compound This compound Tip60 Tip60 (KAT5) This compound->Tip60 Inhibits ATM ATM Tip60->ATM Activates (Acetylation) DSB DNA Double-Strand Break DSB->ATM DNA_PK DNA-PK DSB->DNA_PK CHK2 CHK2 ATM->CHK2 Activates Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis CHK2->Cell Cycle Arrest / Apoptosis SSB DNA Single-Strand Break / Replication Stress PARP PARP SSB->PARP ATR ATR SSB->ATR CHK1 CHK1 ATR->CHK1 Activates Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest WEE1 WEE1 G2/M Checkpoint G2/M Checkpoint WEE1->G2/M Checkpoint Other DDR Inhibitors Other DDR Inhibitors PARPi PARP Inhibitors PARPi->PARP Inhibits ATMi ATM Inhibitors ATMi->ATM Inhibits ATRi ATR Inhibitors ATRi->ATR Inhibits DNA_PKi DNA-PK Inhibitors DNA_PKi->DNA_PK Inhibits CHKi CHK1/2 Inhibitors CHKi->CHK2 Inhibits CHKi->CHK1 Inhibits WEE1i WEE1 Inhibitors WEE1i->WEE1 Inhibits

Figure 1: Simplified DDR signaling pathway showing targets of various inhibitors.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis HAT_assay In Vitro HAT Assay IC50 IC50/GI50 Calculation HAT_assay->IC50 Cell_Culture Cancer Cell Lines Treatment Treat with DDR Inhibitors Cell_Culture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT WB Protein Expression/Phosphorylation (Western Blot) Treatment->WB IF DNA Damage Foci (γH2AX) (Immunofluorescence) Treatment->IF FACS Cell Cycle/Apoptosis (FACS) Treatment->FACS MTT->IC50 Protein_Quant Protein Quantification WB->Protein_Quant Foci_Count Foci Quantification IF->Foci_Count Cell_Cycle_Analysis Cell Cycle Profile FACS->Cell_Cycle_Analysis Apoptosis_Analysis Apoptosis Quantification FACS->Apoptosis_Analysis

Figure 2: General experimental workflow for evaluating DDR inhibitors.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of DDR inhibitors on cancer cell proliferation and viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • DDR inhibitors (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[35][36]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[35]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the DDR inhibitor(s) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[35][36]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm or 590 nm using a microplate reader.[35]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or GI50 values.

Western Blotting for DDR Protein Expression and Phosphorylation

This protocol is used to analyze changes in the expression and phosphorylation status of key DDR proteins following inhibitor treatment.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ATM, anti-γH2AX, anti-cleaved PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse cells and quantify the protein concentration.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine relative protein expression or phosphorylation levels.

Immunofluorescence for γH2AX Foci Formation

This protocol visualizes and quantifies DNA double-strand breaks by staining for γH2AX, a phosphorylated form of histone H2AX that accumulates at DSB sites.

Materials:

  • Cells grown on coverslips

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (anti-γH2AX)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with DDR inhibitors as required.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them with Triton X-100.

  • Blocking: Block non-specific antibody binding sites.

  • Antibody Incubation: Incubate with the primary anti-γH2AX antibody, followed by the fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides with antifade medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay directly measures the enzymatic activity of a HAT, such as Tip60, and its inhibition by compounds like this compound.

Materials:

  • Recombinant HAT enzyme (e.g., Tip60)

  • Histone substrate (e.g., histone H3 or H4 peptide)

  • Acetyl-CoA (cofactor)

  • Radioactively labeled Acetyl-CoA ([³H]-Acetyl-CoA) or a fluorescent detection system

  • Reaction buffer

  • Inhibitor compound (e.g., this compound)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Reaction Setup: In a microplate, combine the reaction buffer, recombinant HAT enzyme, and varying concentrations of the inhibitor.

  • Initiate Reaction: Add the histone substrate and Acetyl-CoA (containing a tracer of [³H]-Acetyl-CoA) to start the reaction.

  • Incubation: Incubate the reaction at 30°C for a defined period.

  • Stop Reaction: Stop the reaction (e.g., by adding acid).

  • Detection:

    • Radiometric: Spot the reaction mixture onto a filter paper, wash away unincorporated [³H]-Acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter.

    • Fluorometric: Use a coupled enzyme system to detect the production of CoA, the byproduct of the acetyl-transfer reaction, which generates a fluorescent signal.

  • Data Analysis: Calculate the percentage of HAT activity inhibition at each inhibitor concentration and determine the IC50 value.

Conclusion

This compound represents a distinct class of DDR inhibitors by targeting the histone acetyltransferase Tip60, a key upstream activator of the ATM-mediated DNA damage response. This mechanism contrasts with other DDR inhibitors that target downstream kinases or enzymes involved in different repair pathways. While direct comparative studies are limited, the available data suggest that this compound is a potent and selective inhibitor that effectively induces apoptosis in cancer cells.

The choice of a particular DDR inhibitor for therapeutic development or as a research tool will depend on the specific genetic background of the cancer and the desired therapeutic strategy (e.g., monotherapy in synthetically lethal contexts or combination with DNA damaging agents). The experimental protocols provided in this guide offer a framework for the preclinical evaluation and comparison of this compound and other DDR inhibitors, enabling researchers to make informed decisions in the advancement of novel cancer therapies.

References

In Vivo Therapeutic Potential of NU9056: A Comparative Analysis with Alternative KAT5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the preclinical efficacy of NU9056, a potent and selective inhibitor of lysine acetyltransferase 5 (KAT5/Tip60), reveals its significant therapeutic potential in oncology. This guide provides a comparative analysis of this compound with other KAT5 inhibitors, MG149 and TH1834, focusing on their in vivo validation, experimental protocols, and underlying mechanisms of action.

This compound has demonstrated notable anti-tumor activity in preclinical models of anaplastic thyroid carcinoma (ATC), a highly aggressive form of cancer. Its mechanism of action involves the inhibition of KAT5, a histone acetyltransferase crucial for various cellular processes, including DNA repair and gene transcription. By inhibiting KAT5, this compound disrupts key signaling pathways that promote cancer cell survival and proliferation.

Comparative In Vivo Efficacy of KAT5 Inhibitors

The therapeutic potential of this compound has been substantiated in xenograft models of anaplastic thyroid carcinoma. When administered to mice bearing ATC tumors, this compound led to a significant reduction in tumor growth. This effect is attributed to its ability to shorten the half-life of c-Myc, a potent oncogene, and subsequently downregulate the expression of microRNA-202 (miR-202), which is involved in cancer progression.[1][2]

Alternative KAT5 inhibitors, such as MG149 and TH1834, have also shown promise in preclinical cancer models. MG149 has been shown to inhibit tumor growth and lung metastasis in anaplastic thyroid cancer xenografts, similarly by suppressing KAT5-mediated c-Myc acetylation.[1] TH1834 has demonstrated efficacy in reducing breast cancer progression in xenograft models.[2][3] While direct comparative studies with this compound are limited, the available data suggests that these inhibitors share a common mechanism of targeting KAT5, but their efficacy may vary depending on the cancer type and specific tumor microenvironment.

InhibitorCancer ModelAnimal ModelKey Efficacy Findings
This compound Anaplastic Thyroid Carcinoma (ATC)BALB/c nude miceSignificantly slower tumor growth; Reduced tumor weight
MG149 Anaplastic Thyroid Carcinoma (ATC)Not specified in abstractInhibited tumor growth and lung metastasis
TH1834 Breast CancerNot specified in abstractSlowed xenograft growth
TH1834 Lung Cancer (A549 cells)Nude miceStatistically significant reduction in tumor volume

Experimental Protocols for In Vivo Validation

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. The following protocols outline the in vivo experiments conducted for this compound and TH1834.

This compound in Anaplastic Thyroid Carcinoma Xenograft Model
  • Cell Line: CAL-62 (human anaplastic thyroid carcinoma)

  • Animal Model: Male BALB/c nude mice (4-6 weeks old)

  • Tumor Implantation: 5 x 10^6 CAL-62 cells were subcutaneously injected into the right flank of each mouse.

  • Treatment Group: Intraperitoneal injection of this compound at a dose of 200 µ g/100 g body weight.

  • Control Group: Intraperitoneal injection of vehicle control.

  • Treatment Schedule: Injections were administered every 2 days for a total of 21 days.

  • Efficacy Evaluation: Tumor growth was monitored, and tumor weights were measured at the end of the study.[1]

TH1834 in Lung Cancer Xenograft Model
  • Cell Line: A549 (human lung carcinoma)

  • Animal Model: Nude mice

  • Tumor Implantation: A549 cells were implanted to form xenograft tumors.

  • Treatment Group: Intraperitoneal injection of TH1834 at a dose of 10 mg/kg body weight.

  • Control Group: Intraperitoneal injection of vehicle control.

  • Treatment Schedule: Injections were administered once daily, five times a week, for 21 days.

  • Efficacy Evaluation: Changes in tumor volume were monitored throughout the study.

Signaling Pathways and Experimental Workflow

The therapeutic effects of this compound are mediated through its impact on specific signaling pathways. The diagrams below illustrate the mechanism of action of this compound and the general workflow for in vivo validation studies.

NU9056_Signaling_Pathway cluster_cell Cancer Cell This compound This compound KAT5 KAT5 (Tip60) This compound->KAT5 Inhibition cMyc c-Myc KAT5->cMyc Acetylation & Stabilization miR202 miR-202 cMyc->miR202 Upregulation Proliferation Cell Proliferation & Survival miR202->Proliferation Promotion

This compound Signaling Pathway

InVivo_Validation_Workflow start Start: In Vitro Cell Culture implantation Tumor Cell Implantation in Mice start->implantation randomization Randomization of Mice into Groups implantation->randomization treatment Treatment Administration (this compound or Control) randomization->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint Endpoint: Tumor Excision & Measurement monitoring->endpoint analysis Data Analysis & Conclusion endpoint->analysis

Experimental Workflow for In Vivo Validation

References

Unveiling the Role of Tip60 Inhibition: A Comparative Guide on NU9056 and siRNA-Mediated Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key methods for studying the function of the histone acetyltransferase Tip60 (KAT5): chemical inhibition using NU9056 and genetic knockdown via small interfering RNA (siRNA). This analysis is supported by experimental data and detailed protocols to aid in the design and interpretation of studies targeting Tip60.

Tip60 is a crucial enzyme involved in a multitude of cellular processes, including transcriptional regulation, DNA damage repair, and apoptosis.[1][2][3] Its dysregulation has been implicated in various diseases, particularly cancer, making it an attractive therapeutic target.[1][2][4] This guide explores the effects of both the selective chemical inhibitor this compound and siRNA-mediated silencing of Tip60, providing a framework for understanding their comparative efficacy and mechanistic insights.

Performance Comparison: this compound vs. Tip60 siRNA

The following tables summarize the quantitative data from studies utilizing this compound and Tip60 siRNA to probe Tip60 function. These data highlight the impact of Tip60 inhibition on cell viability, apoptosis, and downstream signaling pathways.

Parameter This compound Reference
IC50 (in vitro HAT assay) 2 µM[1][2]
Cellular Proliferation (GI50) 8-27 µM in prostate cancer cell lines[1][2]
Selectivity >16-fold selective for Tip60 over PCAF, p300, and GCN5[5]
Cellular Effect This compound Treatment Tip60 siRNA Knockdown Reference
Apoptosis Induces apoptosis via activation of caspase 3 and caspase 9.[1][2]Induces apoptosis and suppresses tumor cell proliferation, invasion, and migration.[6][1][2][6]
Cell Cycle Induces G2/M phase arrest in extranodal NK/T cell lymphoma cells.[7]Can lead to G1 and G2/M phase arrest in response to radiation.[8][7][8]
Protein Expression Decreases androgen receptor, prostate-specific antigen (PSA), p53, and p21 protein levels.[1][2][5]Reduces PSA expression.[9] Downregulates MDM2 and BCL2, and upregulates p21 and cleaved-caspase 3.[6][1][2][5][6][9]
Histone Acetylation Decreases levels of acetylated histone H4K16, H3K14, and H4K8.[5]Reduces acetylation of histone H2A.[10][5][10]
DNA Damage Response Inhibits ATM phosphorylation and Tip60 stabilization in response to ionizing radiation.[1][2]Results in lower levels of ATM phosphorylation.[8][1][2][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in experimental design.

siRNA Transfection Protocol

This protocol outlines the general steps for transiently knocking down Tip60 expression using siRNA.

Materials:

  • siRNA targeting Tip60 (and a non-silencing control siRNA)

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • Appropriate cell culture plates and complete growth medium

  • Cells to be transfected

Procedure:

  • Cell Seeding: The day before transfection, seed cells in the desired culture vessel to ensure they are 30-50% confluent at the time of transfection.[11]

  • siRNA Preparation: Dilute the Tip60 siRNA and control siRNA in Opti-MEM™ I Reduced Serum Medium.[11]

  • Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent in Opti-MEM™ I Reduced Serum Medium.[11]

  • Complex Formation: Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-10 minutes to allow for the formation of siRNA-lipid complexes.[11]

  • Transfection: Add the complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours before proceeding with downstream analysis.[11] The optimal time should be determined empirically.

  • Validation of Knockdown: Assess the knockdown efficiency at the mRNA level (qRT-PCR) or protein level (Western blotting).[9][12]

Western Blotting Protocol

This protocol is for analyzing protein expression levels following this compound treatment or siRNA transfection.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Tip60, anti-p53, anti-cleaved caspase 3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Wash cells with cold PBS and then lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Tip60 inhibition and the experimental workflow for comparing this compound and siRNA.

G cluster_0 Tip60 Inhibition cluster_1 Downstream Effects cluster_2 Cellular Outcomes This compound This compound Tip60 Tip60 (KAT5) This compound->Tip60 Inhibits siRNA Tip60 siRNA siRNA->Tip60 Knockdown Histone_Acetylation Histone Acetylation (H4K16, H3K14, H4K8) Tip60->Histone_Acetylation Promotes AR_Signaling Androgen Receptor Signaling Tip60->AR_Signaling Co-activates p53_Pathway p53 Pathway Tip60->p53_Pathway Activates DNA_Damage_Response DNA Damage Response Tip60->DNA_Damage_Response Activates Decreased_Proliferation Decreased Proliferation AR_Signaling->Decreased_Proliferation Apoptosis Apoptosis p53_Pathway->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53_Pathway->Cell_Cycle_Arrest DNA_Damage_Response->Cell_Cycle_Arrest

Caption: Signaling pathways affected by Tip60 inhibition.

G cluster_0 Treatment Groups cluster_1 Downstream Assays start Cancer Cell Line This compound This compound Treatment start->this compound siRNA Tip60 siRNA Transfection start->siRNA Control Control (Vehicle / Scrambled siRNA) start->Control Cell_Viability Cell Viability Assay (e.g., MTT, SRB) This compound->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity, Annexin V) This compound->Apoptosis_Assay Western_Blot Western Blot (Tip60, p53, etc.) This compound->Western_Blot siRNA->Cell_Viability siRNA->Apoptosis_Assay siRNA->Western_Blot qPCR qRT-PCR (Tip60, PSA, etc.) siRNA->qPCR Control->Cell_Viability Control->Apoptosis_Assay Control->Western_Blot Control->qPCR end Comparative Analysis Cell_Viability->end Apoptosis_Assay->end Western_Blot->end qPCR->end

Caption: Experimental workflow for comparing this compound and Tip60 siRNA.

Discussion and Conclusion

Both this compound and Tip60 siRNA have proven to be valuable tools for elucidating the cellular functions of Tip60. This compound, as a small molecule inhibitor, offers the advantage of temporal control over Tip60 activity.[1][2] Its effects are reversible, which can be advantageous for studying dynamic cellular processes. However, potential off-target effects, although shown to be minimal for this compound against other histone acetyltransferases, should always be considered.[5]

On the other hand, siRNA-mediated knockdown provides a highly specific method for reducing Tip60 protein levels.[9][12] This genetic approach is crucial for validating the on-target effects of chemical inhibitors like this compound. However, the knockdown effect is transient and its efficiency can vary between cell types. Incomplete knockdown can also lead to ambiguous results.

References

A Comparative Analysis of NU9056 and Vorinostat in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two epigenetic modifiers, NU9056 and Vorinostat, in the context of prostate cancer. By examining their mechanisms of action, efficacy in preclinical models, and the signaling pathways they modulate, this document aims to inform research and development decisions in the pursuit of novel prostate cancer therapies.

At a Glance: this compound vs. Vorinostat

FeatureThis compoundVorinostat (SAHA)
Target Selective inhibitor of Tip60 (KAT5) histone acetyltransferase (HAT)[1][2][3][4]Broad inhibitor of Class I and II histone deacetylases (HDACs)[5][6]
Mechanism Prevents the acetylation of histones and non-histone proteins by Tip60, leading to altered gene expression and cellular processes.[1][3][7][8]Increases histone and non-histone protein acetylation by inhibiting HDACs, leading to changes in chromatin structure and gene transcription.[5][6]
Prostate Cancer Relevance Tip60 is overexpressed in aggressive prostate cancer and acts as a co-activator for the androgen receptor (AR).[1][3][8]HDACs are often dysregulated in prostate cancer, and their inhibition can suppress tumor growth and induce apoptosis.

Performance Data in Prostate Cancer Cell Lines

The following tables summarize the effects of this compound and Vorinostat on prostate cancer cell lines based on available preclinical data.

Table 1: Efficacy of this compound in Prostate Cancer Cell Lines

Cell LineAssayEndpointResultReference
LNCaPProliferationGI508-27 µM[1][3][8]
LNCaPApoptosisCaspase 3/9 activationTime and concentration-dependent increase[1][3][8]
LNCaPProtein ExpressionAR, PSA, p53, p21Decreased levels[1][2][3][8]
LNCaPHistone AcetylationH4K16, H3K14, H4K8Decreased levels[2]
PC3ProliferationGI508-27 µM[1][8]

Table 2: Efficacy of Vorinostat in Prostate Cancer Cell Lines

Cell LineAssayEndpointResultReference
LNCaP, PC-3, TSU-Pr1Growth Inhibition-Suppression at micromolar concentrations[9]
LNCaPApoptosisCaspase-dependentInduced at ≥5 µmol/L[10]
LNCaPProtein ExpressionAndrogen Receptor (AR)Decreased mRNA and protein levels[10]
PC-3, DU-145Growth Inhibition-Demonstrated[9]

Signaling Pathways

This compound: Targeting the Tip60 Signaling Pathway

This compound selectively inhibits the histone acetyltransferase Tip60 (KAT5). In prostate cancer, Tip60 plays a crucial role in co-activating the androgen receptor (AR), a key driver of tumor growth.[1][3][8] By inhibiting Tip60, this compound disrupts AR-mediated transcription, leading to a downstream reduction in prostate-specific antigen (PSA) levels. Furthermore, Tip60 is involved in the DNA damage response. Pre-treatment with this compound has been shown to inhibit the phosphorylation of ATM and the stabilization of Tip60 in response to ionizing radiation.[1][3][7][8] The inhibition of Tip60 by this compound ultimately leads to the induction of apoptosis through the activation of caspases 3 and 9.[1][3][8]

NU9056_Pathway This compound This compound Tip60 Tip60 (KAT5) This compound->Tip60 inhibits AR Androgen Receptor (AR) Tip60->AR acetylates & co-activates Histones Histones Tip60->Histones acetylates DNA_Damage DNA Damage Response (ATM Phosphorylation) Tip60->DNA_Damage activates Apoptosis Apoptosis (Caspase 3/9 activation) Tip60->Apoptosis suppresses PSA PSA AR->PSA regulates Acetylation Acetylation Histones->Acetylation

This compound mechanism of action.

Vorinostat: Broad HDAC Inhibition

Vorinostat is a broad-spectrum inhibitor of class I and II histone deacetylases (HDACs).[5][6] HDACs remove acetyl groups from histones and other proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, Vorinostat leads to the accumulation of acetylated proteins, which in turn alters transcription, mitosis, and protein stability.[9] This results in the inhibition of tumor cell proliferation and survival.[9] In prostate cancer, HDAC inhibition has been shown to decrease proliferation and induce apoptosis.[9] The anti-tumor effects of Vorinostat are mediated through various pathways, including the induction of cell cycle arrest and the modulation of pro- and anti-apoptotic proteins.

Vorinostat_Pathway Vorinostat Vorinostat (SAHA) HDACs HDACs (Class I & II) Vorinostat->HDACs inhibits Histones Histones & other proteins HDACs->Histones deacetylates Acetylation Increased Acetylation Histones->Acetylation leads to Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Tumor_Growth Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth Apoptosis->Tumor_Growth

Vorinostat mechanism of action.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.

Cell Proliferation Assay (Sulforhodamine B Assay)
  • Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, PC3) in 96-well plates at an appropriate density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound or Vorinostat for the desired duration (e.g., 72 hours).

  • Fixation: After incubation, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Measurement: Measure the absorbance at 510 nm using a microplate reader. The GI50 (concentration causing 50% growth inhibition) can be calculated from the dose-response curve.

Apoptosis Assay (Flow Cytometry for Caspase Activity)
  • Cell Treatment: Treat prostate cancer cells with this compound or Vorinostat at various concentrations and time points.

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium.

  • Staining: Use a commercially available kit (e.g., BD Pharmingen) to stain for active caspases 3 and 9 according to the manufacturer's protocol. This typically involves fixing and permeabilizing the cells, followed by incubation with a fluorescently labeled antibody or substrate specific for the active form of the caspase.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of cells positive for active caspases indicates the level of apoptosis.

Western Blotting for Protein Expression
  • Cell Lysis: Treat cells with this compound or Vorinostat, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against the proteins of interest (e.g., AR, PSA, p53, p21, acetylated histones) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_proliferation Cell Proliferation (SRB Assay) cluster_apoptosis Apoptosis (Flow Cytometry) cluster_western Protein Expression (Western Blot) p1 Seed Cells p2 Drug Treatment p1->p2 p3 Fixation (TCA) p2->p3 p4 Staining (SRB) p3->p4 p5 Absorbance Reading p4->p5 a1 Drug Treatment a2 Harvest Cells a1->a2 a3 Caspase Staining a2->a3 a4 FACS Analysis a3->a4 w1 Cell Lysis w2 Protein Quantification w1->w2 w3 SDS-PAGE & Transfer w2->w3 w4 Antibody Incubation w3->w4 w5 Detection w4->w5

References

A Head-to-Head Comparison of NU9056 and MG149 in the Inhibition of KAT5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent inhibitors of the lysine acetyltransferase KAT5 (also known as Tip60): NU9056 and MG149. The following sections detail their inhibitory profiles, cellular effects, and the experimental methodologies used for their characterization, offering a valuable resource for researchers in oncology, epigenetics, and drug discovery.

Quantitative Comparison of Inhibitor Performance

The inhibitory activities of this compound and MG149 against KAT5 and other histone acetyltransferases (HATs) have been characterized in multiple studies. The following tables summarize the key quantitative data. It is important to note that the IC50 values reported for each compound are from different studies and may have been determined under varying experimental conditions.

Inhibitor Target IC50 Reference
This compoundKAT5 (Tip60)~2 µM[1][2][3]
MG149KAT5 (Tip60)74 µM

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Inhibitor Off-Target IC50 Selectivity Notes Reference
This compoundp30060 µM>30-fold selective for KAT5 over p300
pCAF36 µM>18-fold selective for KAT5 over pCAF
GCN5>100 µM>50-fold selective for KAT5 over GCN5
MG149MOF (KAT8)47 µMAlso inhibits KAT8 with similar potency
pCAF>200 µMWeakly active against pCAF
p300>200 µMWeakly active against p300

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Inhibition Assay (Radiometric)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against KAT5.

1. Reagents and Materials:

  • Recombinant human KAT5 enzyme

  • Histone H4 peptide (substrate)

  • [³H]-Acetyl Coenzyme A (radiolabeled acetyl donor)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Inhibitor compounds (this compound, MG149) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphocellulose filter paper

  • Scintillation cocktail

  • Scintillation counter

2. Procedure:

  • Prepare a reaction mixture containing assay buffer, recombinant KAT5 enzyme, and the histone H4 peptide substrate.

  • Add varying concentrations of the inhibitor (this compound or MG149) or vehicle control (DMSO) to the reaction mixture and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding [³H]-Acetyl CoA.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0) to remove unincorporated [³H]-Acetyl CoA.

  • Air-dry the filter paper and place it in a scintillation vial with a scintillation cocktail.

  • Measure the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

  • The radioactivity counts are proportional to the HAT activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[4][5]

Cellular Proliferation Assay (e.g., Sulforhodamine B Assay)

This assay is used to assess the effect of KAT5 inhibitors on the growth of cancer cell lines.

1. Reagents and Materials:

  • Prostate cancer cell line (e.g., LNCaP)

  • Complete cell culture medium

  • This compound and MG149

  • Sulforhodamine B (SRB) solution

  • Trichloroacetic acid (TCA)

  • Tris base solution

2. Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or MG149 for a specified duration (e.g., 72 hours).

  • Fix the cells by adding cold TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates with water and allow them to air dry.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye with Tris base solution.

  • Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

3. Data Analysis:

  • The absorbance is proportional to the cell number.

  • Calculate the percentage of growth inhibition for each concentration compared to the vehicle-treated control.

  • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Signaling Pathways and Experimental Workflows

KAT5 is a crucial regulator of several cellular processes, most notably the DNA damage response and the modulation of oncogenic signaling pathways.

KAT5 in the DNA Damage Response

Upon DNA damage, KAT5 is activated and plays a pivotal role in the ATM-mediated signaling cascade. It acetylates ATM, which is essential for its full activation, and also acetylates p53, leading to cell cycle arrest and apoptosis.[6][7][8]

KAT5_DDR_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage ATM ATM DNA_Damage->ATM activates KAT5 KAT5 (Tip60) ATM->KAT5 activates KAT5->ATM acetylates (full activation) p53 p53 KAT5->p53 acetylates Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest This compound This compound This compound->KAT5 MG149 MG149 MG149->KAT5

KAT5 in the DNA Damage Response Pathway.
KAT5 and c-Myc Regulation

KAT5 has been shown to interact with and stabilize the oncoprotein c-Myc by acetylating it, thereby preventing its ubiquitin-mediated degradation.[9][10] This leads to increased c-Myc levels and the promotion of cell proliferation and invasion in certain cancers.

KAT5_cMyc_Pathway cluster_regulation c-Myc Regulation KAT5 KAT5 (Tip60) cMyc c-Myc KAT5->cMyc acetylates Ubiquitination Ubiquitination cMyc->Ubiquitination prevents Proliferation Cell Proliferation & Invasion cMyc->Proliferation Proteasome Proteasomal Degradation Ubiquitination->Proteasome This compound This compound This compound->KAT5 MG149 MG149 MG149->KAT5 IC50_Workflow cluster_workflow IC50 Determination Workflow A Prepare Reagents (KAT5, Substrate, [3H]Ac-CoA) C Enzymatic Reaction & Incubation A->C B Serial Dilution of Inhibitors (this compound/MG149) B->C D Stop Reaction & Filter Binding C->D E Scintillation Counting D->E F Data Analysis & Curve Fitting E->F G IC50 Value F->G

References

Safety Operating Guide

Personal protective equipment for handling NU9056

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of NU9056, a potent and selective Tip60 (KAT5) histone acetyltransferase inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE)

Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach to personal protection is paramount. The following PPE is mandatory when handling this compound in powdered form or in solution.

PPE CategoryItemSpecification and Use
Hand Protection Nitrile GlovesDouble-gloving is recommended, especially when handling stock solutions. Butyl gloves offer superior protection against DMSO. Gloves should be inspected for integrity before use and changed immediately upon contamination.
Eye Protection Safety GogglesMust be worn at all times to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during bulk preparation of solutions.
Body Protection Laboratory CoatA buttoned, knee-length lab coat is required to protect against incidental contact. An impermeable apron should be worn over the lab coat when handling larger quantities.
Respiratory Protection N95 RespiratorRecommended when handling the powdered form of this compound to prevent inhalation of fine particles.

Operational Plan: Handling and Storage

This compound is a potent enzyme inhibitor and should be handled with care to avoid exposure and contamination.

2.1. Handling Powdered this compound:

  • Ventilation: Always handle the solid compound in a certified chemical fume hood to minimize inhalation risk.

  • Weighing: Use a dedicated, clean weighing area within the fume hood. Tare a pre-labeled, sealed container before adding the compound to avoid contamination of the balance.

  • Static: Be aware of static electricity, which can cause the powder to disperse. Use anti-static tools if available.

2.2. Preparing Stock Solutions:

  • Solvent: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1]

  • Procedure:

    • Ensure all necessary PPE is correctly worn.

    • In a chemical fume hood, add the appropriate volume of DMSO to the vial containing the pre-weighed this compound powder.

    • Cap the vial securely and vortex or sonicate until the compound is fully dissolved.

    • Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.

2.3. Storage:

  • Powder: Store the solid compound in a tightly sealed container at -20°C.

  • Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Solid this compound Waste Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
Liquid Waste (DMSO solutions) Collect in a designated, sealed, and labeled hazardous waste container for organic solvents. Do not pour down the drain.[1][2]
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a dedicated hazardous waste container immediately after use.
Contaminated PPE (e.g., gloves) Remove and dispose of in a designated hazardous waste container before leaving the work area.

Follow all local and institutional regulations for hazardous waste disposal.

This compound Signaling Pathway

This compound is a selective inhibitor of the Tip60 (KAT5) histone acetyltransferase. Tip60 is a crucial regulator of the DNA damage response (DDR) and is involved in the activation of the ATM kinase.[3][4] By inhibiting Tip60, this compound can block the acetylation and subsequent activation of ATM, thereby impairing the cell's ability to repair DNA double-strand breaks.[5] This can lead to the accumulation of DNA damage and ultimately induce apoptosis.[6]

NU9056_Signaling_Pathway cluster_0 DNA Damage Response DNA Damage DNA Damage Tip60 (KAT5) Tip60 (KAT5) DNA Damage->Tip60 (KAT5) activates ATM Kinase ATM Kinase Tip60 (KAT5)->ATM Kinase acetylates & activates Apoptosis Apoptosis ATM Kinase->Apoptosis induces This compound This compound This compound->Tip60 (KAT5) inhibits

Caption: this compound inhibits Tip60, disrupting the DNA damage response pathway and inducing apoptosis.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory effect of this compound on Tip60 histone acetyltransferase activity.

5.1. Materials:

  • Recombinant human Tip60 enzyme

  • Histone H4 peptide (substrate)

  • Acetyl-CoA (co-substrate)

  • This compound (inhibitor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Detection reagent (specific to the assay format, e.g., antibody for acetylated histone H4)

  • 96-well microplate

  • Microplate reader

5.2. Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in assay buffer to achieve a range of desired concentrations.

    • Prepare solutions of Tip60 enzyme, histone H4 peptide, and Acetyl-CoA in assay buffer at their optimal concentrations.

  • Enzyme Reaction:

    • To the wells of a 96-well plate, add the following in order:

      • Assay buffer

      • This compound solution (at various concentrations) or vehicle control (DMSO)

      • Tip60 enzyme solution

    • Incubate for 15-30 minutes at 30°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the histone H4 peptide and Acetyl-CoA solution.

  • Reaction Termination and Detection:

    • After a set incubation time (e.g., 60 minutes) at 30°C, stop the reaction (method depends on the detection kit).

    • Add the detection reagent according to the manufacturer's instructions.

    • Incubate as required for signal development.

  • Data Acquisition and Analysis:

    • Read the plate using a microplate reader at the appropriate wavelength.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the this compound concentration to determine the IC50 value.

Experimental_Workflow cluster_workflow In Vitro Enzyme Inhibition Assay Workflow start Start prep Prepare Reagents (this compound, Enzyme, Substrate) start->prep reaction Set up Enzyme Reaction (Buffer, this compound/Vehicle, Enzyme) prep->reaction pre_incubation Pre-incubate reaction->pre_incubation initiate Initiate Reaction (Add Substrate & Acetyl-CoA) pre_incubation->initiate incubation Incubate initiate->incubation stop_detect Stop Reaction & Add Detection Reagent incubation->stop_detect read_plate Read Plate stop_detect->read_plate analyze Data Analysis (IC50) read_plate->analyze end End analyze->end

Caption: A step-by-step workflow for an in vitro enzyme inhibition assay with this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.